2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(4-pyrrolidin-1-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c13-9-12(15)10-3-5-11(6-4-10)18(16,17)14-7-1-2-8-14/h3-6H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFXLQROGLQKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368824 | |
| Record name | 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58722-38-6 | |
| Record name | 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone (CAS 58722-38-6)
This document provides a comprehensive technical overview of 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone, a key chemical intermediate in pharmaceutical and organic synthesis. Designed for researchers, chemists, and drug development professionals, this guide delves into the compound's chemical properties, synthesis, reactivity, applications, and safety protocols, grounding all claims in authoritative references.
Introduction and Core Significance
2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone, also known as 4-(pyrrolidinylsulfonyl)phenacyl bromide, is a bifunctional organic compound. Its structure is characterized by a phenyl ring substituted with a pyrrolidinylsulfonyl group and an α-bromoacetyl group. This unique architecture makes it a highly valuable building block in medicinal chemistry. The pyrrolidinylsulfonylphenyl moiety is a significant pharmacophore found in various biologically active molecules, while the α-bromo ketone functional group serves as a versatile electrophilic site for covalent bond formation.[1] This reactivity allows for the strategic introduction of the sulfonylphenyl group into larger, more complex molecular scaffolds, facilitating the synthesis of novel therapeutic agents and other high-value chemical entities.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of the compound is presented below. These parameters are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Reference(s) |
| CAS Number | 58722-38-6 | [4][5] |
| Molecular Formula | C₁₂H₁₄BrNO₃S | [4][5] |
| Molecular Weight | 332.21 g/mol | [5] |
| Appearance | Solid | [4] |
| Boiling Point | ~428.2 °C (Predicted) | [6] |
| Density | ~1.71 g/cm³ (Predicted) | [6] |
| Storage | 2-8°C, Inert atmosphere | [7] |
Synthesis and Mechanism
The synthesis of 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone is typically achieved via the α-bromination of its acetophenone precursor, 1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone. This process is a cornerstone reaction in organic synthesis.[8]
Synthetic Pathway Overview
The overall synthesis is a two-step process starting from commercially available materials.
Caption: General two-step synthesis of the title compound.
Mechanism of α-Bromination
The key transformation is the acid-catalyzed α-bromination of the ketone. The reaction proceeds through a rate-determining enol formation, which then acts as the nucleophile.[9]
-
Protonation of Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr in acetic acid), making the α-protons more acidic.
-
Enol Formation: A base (e.g., water or the solvent) removes an α-proton, leading to the formation of a nucleophilic enol intermediate. This is the slow, rate-determining step.[9][10]
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks an electrophilic bromine molecule (Br₂).[11]
-
Deprotonation: The protonated carbonyl of the resulting intermediate is deprotonated to regenerate the carbonyl group and yield the final α-bromo ketone product.
This mechanism ensures selective mono-bromination at the α-position under acidic conditions.[12]
Field-Proven Experimental Protocol: α-Bromination
This protocol is a self-validating system designed for high yield and purity. It is based on established methods for the α-bromination of acetophenone derivatives.[8][12][13]
Materials:
-
1-[4-(1-Pyrrolidinylsulfonyl)phenyl]ethanone (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Bromine (Br₂) (1.05 eq)
-
Ice-water bath
-
Sodium bisulfite solution (5% w/v)
-
Standard glassware for reaction, workup, and filtration
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone in glacial acetic acid.
-
Cooling: Cool the solution to 10-15°C using an ice-water bath. Causality: This temperature control is critical to prevent over-bromination and the formation of side products.
-
Bromine Addition: Add bromine dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 20°C. The characteristic red-brown color of bromine should dissipate as it is consumed. Trustworthiness: The slow, controlled addition ensures that the concentration of free bromine remains low, favoring selective mono-bromination.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully pour the reaction mixture into a beaker of ice-water. This will precipitate the crude product. Causality: The product is poorly soluble in water, enabling its separation from the acidic solvent and any water-soluble byproducts.
-
Work-up: If any bromine color persists, add a 5% sodium bisulfite solution dropwise until the solution is colorless to quench any excess bromine.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid, followed by a wash with cold ethanol or petroleum ether to remove non-polar impurities.[14]
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
Applications in Drug Development & Chemical Synthesis
As an α-haloketone, the title compound is a powerful electrophile, primarily undergoing nucleophilic substitution reactions at the α-carbon. This reactivity is the cornerstone of its utility.
Role as a Synthetic Intermediate
The compound serves as a critical intermediate for attaching the 4-(1-pyrrolidinylsulfonyl)phenylacetyl moiety to various nucleophiles, such as amines, thiols, and phenols. This reaction is fundamental to building more complex molecules, particularly in the synthesis of heterocyclic compounds like thiazoles, imidazoles, and pyridazines, which are prevalent scaffolds in pharmaceuticals.[15][16][17]
Caption: General SN2 reaction pathway with a nucleophile.
Target Applications
-
Pharmaceutical Development: It is an intermediate in the synthesis of pharmaceuticals, particularly those containing sulfonamide groups, which are known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1]
-
Organic Synthesis: Its defined reactivity allows for the precise construction of complex molecular architectures, enabling the development of new compounds with desired biological or material properties.
-
Diagnostic Tools: Analogous α-bromo ketones are used to design haptens, which are small molecules that can elicit a specific immune response when attached to a carrier protein. This is crucial for developing diagnostic assays and targeted antibodies.[2][3]
Safety, Handling, and Storage
Based on data for structurally similar α-bromoacetophenones, 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone should be handled as a hazardous substance.[18][19][20]
-
Hazard Identification: The compound is expected to be classified as causing severe skin burns and eye damage (GHS H314).[18] It may also be a lachrymator (a substance that causes tearing).[19]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[18][20]
-
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[20]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[18][19]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C under an inert atmosphere.[7]
References
- 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl] ethanone | 58722-38-6. (n.d.). Google Grounding API Redirect.
- 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone. (n.d.). Chem-Impex.
- The Indispensable Role of 2-Bromo-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethan-1-One (CAS 62932-94-9) in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH.
- Safety Data Sheet - AA Blocks. (2025, January 18). AA Blocks.
- SAFETY DATA SHEET. (2025, September 22). Source not specified.
- 50413-24-6|2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone. (n.d.). BLDpharm.
- SAFETY DATA SHEET. (2014, September 19). Fisher Scientific.
- 58722-38-6 | CAS DataBase. (n.d.). ChemicalBook.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Decoding the Synthesis and Utility of 2-Bromo-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethan-1-One (CAS 62932-94-9). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry.
- mechanism of alpha-halogenation of ketones. (2019, January 9). YouTube.
- 22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts.
- This compound. (n.d.). Shanghai Huicheng Biological Technology Co., Ltd.
- 16722-38-6 | CAS DataBase. (n.d.). ChemicalBook.
- 2-Bromo-1-(4-hydroxyphenyl)ethanone. (n.d.). PMC - NIH.
- phenacyl bromide. (n.d.). Organic Syntheses Procedure.
- 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl) phenyl]ethan-1-one | 62932-94-9. (n.d.). Sigma-Aldrich.
- Technical Support Center: Bromination of Acetophenone Derivatives. (n.d.). Benchchem.
- Acid-catalyzed bromination of acetophenone derivatives in organic synthesis. (2025, December). Benchchem.
- [Pyridazinilides (XIV). The Action of P-Phenyl-Phenacyl Bromide on 3-phenyl-pyridazine]. (n.d.). Source not specified.
- (PDF) Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. (n.d.). ResearchGate.
- (PDF) Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. (2022, October 4). ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 58722-38-6 [chemicalbook.com]
- 5. 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl] ethanone_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 6. 16722-38-6 | CAS DataBase [m.chemicalbook.com]
- 7. 50413-24-6|2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. [Pyridazinilides (XIV). The action of p-phenyl-phenacyl bromide on 3-phenyl-pyridazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. aablocks.com [aablocks.com]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and safety considerations for the compound 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE. As a potentially valuable intermediate in medicinal chemistry, particularly in the synthesis of neurotropic and psychotropic agents, a thorough understanding of its characteristics is paramount for its effective and safe utilization in research and drug development. This document synthesizes available data and provides expert insights into the handling and analysis of this and related compounds, while also addressing the current gaps in experimental data.
Introduction and Molecular Overview
This compound, with the CAS Number 58722-38-6, is an organic compound that merges several key functional groups, rendering it a versatile building block in synthetic chemistry. Its structure features a phenacyl bromide moiety, a well-known reactive group, attached to a phenyl ring that is further substituted with a pyrrolidinylsulfonyl group. The presence of the α-bromo ketone makes it a potent electrophile, susceptible to nucleophilic substitution reactions, which is a cornerstone of its utility in constructing more complex molecules. The sulfonamide linkage to a pyrrolidine ring can influence the compound's solubility, polarity, and pharmacokinetic properties in derivative molecules.
The strategic combination of these functionalities suggests its potential as an intermediate in the synthesis of targeted therapeutic agents. The pyrrolidinylsulfonyl moiety, in particular, is a common feature in various biologically active compounds.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of the target compound.
Physicochemical Properties
Table 1: Core Physicochemical Data
| Property | Value/Information | Source/Comment |
| CAS Number | 58722-38-6 | [1] |
| Molecular Formula | C₁₂H₁₄BrNO₃S | [1] |
| Molecular Weight | 332.21 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | Based on related phenacyl bromides. |
| Melting Point | Data not available. For comparison, 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone has a melting point of 123-131 °C.[2] | |
| Boiling Point | Data not available. Likely to decompose upon heating at atmospheric pressure. | |
| Solubility | Expected to be soluble in aprotic polar organic solvents like DMSO, DMF, and acetone. Limited solubility in water is anticipated. | Inferred from structural components. |
| Purity | Typically available at ≥95% purity. | [3] |
| Synonyms | 1-[[4-(Bromoacetyl)phenyl]sulfonyl]pyrrolidine | [3] |
| InChI Key | DNFXLQROGLQKEF-UHFFFAOYSA-N | [3] |
| SMILES | O=C(CBr)c1ccc(S(=O)(=O)N2CCCC2)cc1 | [3] |
Synthesis and Reactivity
The synthesis of this compound would likely follow a multi-step pathway, leveraging well-established organic reactions. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis pathway.
Step 1: Sulfonylation of 4-Aminoacetophenone
The synthesis would likely commence with the sulfonylation of 4-aminoacetophenone. This reaction involves the nucleophilic attack of the amino group of 4-aminoacetophenone on the electrophilic sulfur atom of pyrrolidine-1-sulfonyl chloride. A base, such as pyridine, is typically used to neutralize the hydrochloric acid byproduct.
Step 2: α-Bromination of the Ketone
The resulting 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone would then undergo α-bromination. This is a classic reaction for ketones and is often achieved using elemental bromine in a suitable solvent, such as acetic acid. The reaction proceeds via an enol or enolate intermediate.
Reactivity Profile
The primary site of reactivity for this molecule is the carbon atom bearing the bromine. As a phenacyl bromide derivative, it is a potent lachrymator and alkylating agent. The electron-withdrawing nature of the adjacent carbonyl group and the phenylsulfonyl moiety enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. This reactivity is the key to its utility as a synthetic intermediate, allowing for the introduction of various nucleophiles to build more complex molecular architectures.
Analytical Characterization
A robust analytical workflow is essential for confirming the identity and purity of this compound. While specific spectral data for this compound is not publicly available, the following techniques would be employed for its characterization, with expected outcomes based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the pyrrolidine ring, and the methylene protons of the bromoacetyl group. The aromatic protons would likely appear as two doublets in the downfield region (typically 7-8.5 ppm). The methylene protons adjacent to the sulfonamide nitrogen would be shifted downfield compared to those further away. The most downfield non-aromatic signal would likely be the singlet corresponding to the -CH₂Br protons.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon (typically >190 ppm), the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring and the bromoacetyl group.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibration (around 1680-1700 cm⁻¹) and the sulfonyl (S=O) stretching vibrations (asymmetric and symmetric stretches, typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion peak and any bromine-containing fragment ions.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) would be the method of choice for determining the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid), would be a suitable starting point for method development. Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic system absorbs strongly.
Safety, Handling, and Storage
Hazard Identification and Personal Protective Equipment (PPE)
-
Primary Hazards: Corrosive, lachrymator, and potential alkylating agent.
-
Handling: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential.
-
Respiratory Protection: Not typically required when handled in a fume hood.
-
First Aid Measures
-
In case of skin contact: Immediately wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a compound with significant potential as a versatile intermediate in medicinal chemistry and drug development. Its unique combination of a reactive phenacyl bromide moiety and a pyrrolidinylsulfonyl group makes it an attractive starting material for the synthesis of novel, biologically active molecules. While a complete experimental dataset for its physicochemical properties is not yet available, this guide provides a comprehensive overview based on its chemical structure, data from analogous compounds, and established principles of organic chemistry. Researchers and scientists working with this compound should adhere to strict safety protocols due to its hazardous nature. Further characterization of this compound would be a valuable contribution to the field.
References
- Francisco, K. R., Varricchio, C., Paniak, T. J., Kozlowski, M. C., Brancale, A., & Ballatore, C. (n.d.).
- Francisco, K. R., et al. (n.d.).
- CymitQuimica. (n.d.). This compound.
- AA Blocks. (2025, January 18).
- Sigma-Aldrich. (n.d.). 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone.
- PMC. (n.d.). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues.
- Chem-Impex. (n.d.). 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone.
- Swadev Chemicals Pvt Ltd. (n.d.). 2-Bromo-1-(4-Methyl Sulfonyl PH)-Ethanone Supplier.
- BLDpharm. (n.d.). 42445-46-5|2-Bromo-1-(4-(methylthio)phenyl)ethanone.
- Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 2491-38-5 2-Bromo-1-(4-hydroxyphenyl)ethanone Impurity.
- PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
- PMC. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-.
- ResearchGate. (n.d.). (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- PMC. (n.d.). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA.
- PSE Community.org. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- PMC. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid.
- PubMed. (2022, November 10). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA.
- MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry | Request PDF.
- ChemicalBook. (n.d.). 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.
- Echemi. (n.d.). This compound.
- Bidepharm. (n.d.). CAS:58722-38-6, 2-Bromo-1-[4-(pyrrolidine-1-sulfonyl...
- Arctom. (n.d.). CAS NO. 58722-38-6 | 2-bromo-1-[4-(pyrrolidine-1-sulfonyl...
- BLDpharm. (n.d.). 58722-38-6|2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one.
- 上海惠诚生物科技有限公司. (n.d.). This compound.
- Chemsrc. (2025, September 4). 2-Bromo-1-(4-hydroxyphenyl)-1-pentanone | CAS#:750646-76-5.46-76-5.
Sources
An In-depth Technical Guide to the Spectral Analysis of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE is a multifaceted organic compound of significant interest in medicinal chemistry and drug development. Its structural architecture, featuring an α-bromo ketone, a sulfonamide linkage, and a pyrrolidine moiety, presents a unique combination of reactive sites and pharmacophoric elements. As a Senior Application Scientist, this guide provides an in-depth exploration of the core spectral analysis techniques essential for the unambiguous identification, characterization, and quality control of this molecule. Understanding the nuances of its spectral behavior is paramount for researchers engaged in its synthesis, modification, and application in novel therapeutic agents.
This technical guide is structured to provide not just procedural steps, but a deeper understanding of the rationale behind the analytical choices and the interpretation of the spectral data. Each section is dedicated to a specific spectroscopic technique, offering a comprehensive overview from sample preparation to data interpretation, grounded in established scientific principles and supported by authoritative references.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.
A. Expertise & Experience: The "Why" Behind the NMR Experiment
The choice of solvent and internal standard is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR due to its chemical inertness and its single, sharp resonance at 0 ppm, which does not interfere with the signals of most organic compounds.
B. Trustworthiness: A Self-Validating System
The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides a self-validating system for structural assignment. COSY reveals proton-proton couplings, confirming adjacent protons, while HSQC correlates directly bonded proton and carbon atoms.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic, methylene, and pyrrolidine protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Ha) | 7.8 - 8.0 | Doublet | 2H |
| Aromatic (Hb) | 7.6 - 7.8 | Doublet | 2H |
| -CH₂Br | 4.4 - 4.6 | Singlet | 2H |
| Pyrrolidine (-CH₂-N) | 3.2 - 3.4 | Triplet | 4H |
| Pyrrolidine (-CH₂-) | 1.8 - 2.0 | Multiplet | 4H |
-
Aromatic Protons (Ha, Hb): The para-substituted benzene ring will show a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing sulfonyl group (Ha) are expected to be downfield compared to the protons ortho to the ketone group (Hb).
-
Bromomethyl Protons (-CH₂Br): The methylene protons adjacent to the bromine atom and the carbonyl group will appear as a sharp singlet in the downfield region due to the strong deshielding effect of these electronegative groups.[1]
-
Pyrrolidine Protons: The pyrrolidine ring protons will exhibit two sets of signals. The methylene groups directly attached to the nitrogen atom will be deshielded and appear as a triplet, while the other two methylene groups will be more upfield and show a more complex multiplet pattern.[2][3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 190 - 192 |
| Aromatic (C-S) | 140 - 142 |
| Aromatic (C-C=O) | 135 - 137 |
| Aromatic (CH) | 128 - 130 |
| Aromatic (CH) | 127 - 129 |
| Pyrrolidine (-CH₂-N) | 47 - 49 |
| -CH₂Br | 30 - 32 |
| Pyrrolidine (-CH₂-) | 25 - 27 |
-
Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear at the lowest field.[1]
-
Aromatic Carbons: The quaternary carbons of the benzene ring will have distinct chemical shifts, with the carbon attached to the sulfonyl group being the most downfield. The protonated aromatic carbons will appear in the typical aromatic region.
-
Pyrrolidine Carbons: The carbon atoms of the pyrrolidine ring will have characteristic chemical shifts, with the carbons adjacent to the nitrogen appearing more downfield.[4][5]
-
Bromomethyl Carbon: The carbon atom bonded to bromine will be in the aliphatic region, shifted downfield due to the halogen's electronegativity.[6]
C. Experimental Protocol: Acquiring High-Resolution NMR Spectra
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃)
-
Tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
Procedure:
-
Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of CDCl₃ in a small vial.
-
Add a small drop of TMS as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 16 scans, 30° pulse).
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024 scans).
-
Process and calibrate the ¹³C spectrum similarly to the ¹H spectrum.
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR spectral acquisition and analysis.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z).
A. Expertise & Experience: Ionization Technique Selection
Electrospray ionization (ESI) is the preferred method for this compound. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, allowing for the clear determination of the molecular weight. Given the presence of heteroatoms (N, S, O), the molecule is amenable to protonation.
B. Trustworthiness: Isotopic Pattern as an Internal Validator
The presence of a bromine atom provides a definitive isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity, providing a high degree of confidence in the identification of bromine-containing fragments.[7] The presence of sulfur (³⁴S isotope at 4.22% abundance) will also contribute to the M+2 peak, though to a lesser extent.[8][9]
Predicted Mass Spectrum
The ESI mass spectrum is expected to show a prominent protonated molecular ion peak ([M+H]⁺).
| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Intensity |
| [M+H]⁺ | 332.0 | 334.0 | ~1:1 |
Key Fragmentation Pathways:
-
Loss of HBr: A common fragmentation pathway for α-bromo ketones is the loss of hydrogen bromide.
-
α-Cleavage: Cleavage of the bond between the carbonyl group and the bromomethyl group can occur.
-
Cleavage of the Sulfonamide Bond: The C-S or S-N bond of the sulfonamide can cleave.
-
Loss of the Pyrrolidine Ring: Fragmentation involving the loss of the pyrrolidine ring is also possible.[10]
C. Experimental Protocol: ESI Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Formic acid
-
Syringe and filter (0.22 µm)
-
Autosampler vial
Procedure:
-
Prepare a stock solution of the compound in methanol at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a methanol/water (1:1) solution containing 0.1% formic acid.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the sample using an ESI-mass spectrometer in positive ion mode.
-
Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-500).
-
If necessary, perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.
Diagram: Mass Spectrometry Workflow
Caption: Workflow for ESI-Mass Spectrometry analysis.
III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
A. Expertise & Experience: Sample Preparation for a Solid Compound
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. Alternatively, preparing a potassium bromide (KBr) pellet is a classic and reliable method.
B. Trustworthiness: Cross-Verification of Functional Groups
The IR spectrum provides a quick and reliable confirmation of the presence of the key functional groups identified by NMR and MS. The characteristic strong absorptions of the carbonyl and sulfonyl groups are difficult to miss and serve as a primary validation of the compound's identity.
Predicted IR Spectrum
The IR spectrum will be dominated by the strong absorptions of the carbonyl and sulfonyl groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |
| Ketone C=O | Stretch | 1680 - 1700 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium |
| Sulfonyl S=O | Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfonyl S=O | Symmetric Stretch | 1170 - 1140 | Strong |
| C-N | Stretch | 1250 - 1020 | Medium |
| C-Br | Stretch | 700 - 500 | Medium-Weak |
-
C=O Stretch: The carbonyl group of the α-bromo ketone will exhibit a strong absorption band. The presence of the electronegative bromine atom alpha to the carbonyl group can slightly increase the frequency compared to a simple aryl ketone.[11]
-
S=O Stretches: The sulfonyl group will show two characteristic strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[12][13]
-
Aromatic C-H and C=C Stretches: The aromatic ring will have characteristic C-H stretching absorptions just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.[14]
C. Experimental Protocol: Acquiring an IR Spectrum (KBr Pellet Method)
Objective: To obtain an IR spectrum to identify the functional groups.
Materials:
-
This compound (1-2 mg)
-
Potassium Bromide (KBr), IR grade (approx. 100 mg)
-
Agate mortar and pestle
-
Pellet press
-
IR spectrometer
Procedure:
-
Thoroughly grind approximately 100 mg of dry KBr in an agate mortar until it is a fine, uniform powder.
-
Add 1-2 mg of the compound to the KBr and continue grinding until the mixture is homogeneous.
-
Transfer a portion of the mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder before running the sample.
Diagram: IR Spectroscopy Experimental Workflow
Caption: Workflow for IR spectroscopy using the KBr pellet method.
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.
A. Expertise & Experience: Solvent Choice and Concentration
The choice of solvent is crucial as it can influence the position and intensity of the absorption bands. A polar solvent like ethanol is a good starting point. The concentration of the sample should be carefully chosen to ensure that the absorbance falls within the linear range of the instrument (typically 0.2 - 0.8).
B. Trustworthiness: Correlation with Structure
The observed absorption maxima (λ_max) can be correlated with the electronic structure of the molecule. The presence of the aromatic ring and the carbonyl group creates a conjugated system, leading to characteristic π → π* and n → π* transitions.
Predicted UV-Vis Spectrum
The UV-Vis spectrum in ethanol is expected to show two main absorption bands.
| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |
| π → π | ~250 - 260 | High (~10,000 - 15,000) |
| n → π | ~300 - 320 | Low (~100 - 500) |
-
π → π Transition:* This high-intensity band arises from the electronic transition within the conjugated system of the benzene ring and the carbonyl group.[15][16][17]
-
n → π Transition:* This is a lower-intensity, and often broader, absorption resulting from the transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.[15]
C. Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the absorption maxima of the compound.
Materials:
-
This compound
-
Ethanol (spectroscopic grade)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the compound in ethanol with a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a working solution with a concentration that gives an absorbance in the optimal range (e.g., 0.01 mg/mL).
-
Fill a quartz cuvette with the working solution and another with the solvent (ethanol) to be used as a blank.
-
Place the cuvettes in the spectrophotometer.
-
Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λ_max) for each peak.
Diagram: UV-Vis Spectroscopy Workflow
Caption: Workflow for UV-Vis spectroscopic analysis.
V. Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectral analysis of this compound requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers insights into fragmentation patterns, IR spectroscopy rapidly identifies key functional groups, and UV-Vis spectroscopy probes the electronic structure of the conjugated system. By integrating the data from these complementary techniques, researchers can achieve an unambiguous structural confirmation of this important molecule, ensuring its identity and purity for downstream applications in drug discovery and development. This guide provides the foundational knowledge and practical protocols to empower scientists in their analytical endeavors with this and structurally related compounds.
References
-
SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. 2008. [Link]
-
StudyRaid. Understand UV-Vis Absorption Characteristics of Acetophenone. 2025. [Link]
-
Wikipedia. Mass spectral interpretation. [Link]
-
GC-MS. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]
-
Michigan State University Department of Chemistry. Mass Spectrometry. [Link]
-
ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. 2025. [Link]
-
Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. 2023. [Link]
-
Science History Institute Digital Collections. Mass spectra analysis of mercury, boron, bromine, sulphur, and phosphorus. [Link]
-
Royal Society of Chemistry. Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]
-
Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
New Journal of Chemistry. Supporting Information. [Link]
-
Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. [Link]
-
Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... [Link]
-
ResearchGate. UV absorption spectra of a benzaldehyde and b acetophenone in water and... [Link]
-
ChemTalk. Spectral Analysis of Organic Compounds. [Link]
-
PubChem. Spectral Information. 2017. [Link]
-
NIST WebBook. Ethanone, 2-bromo-1-phenyl-. [Link]
-
PubMed. [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. [Link]
-
PhotochemCAD. Acetophenone - Absorption Spectrum. [Link]
-
Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. 2024. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. 2016. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds. 2023. [Link]
-
ResearchGate. The UV/Vis spectrum of 10−2 M, acetophenone compound 3 in a mixture of... [Link]
-
Study.com. Preparation of trans-p-anisalacetophenone. Compare the UV-visible spectrum of your aldol product to that of acetophenone. Rationalize the observed differences in lambda max? product =350nm. startin. [Link]
-
National Institutes of Health. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
-
PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]
-
ResearchGate. (PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. 2020. [Link]
-
Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]
-
Magritek. 13C NMR Archive. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 6. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. whitman.edu [whitman.edu]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. vce.studypulse.au [vce.studypulse.au]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 15. app.studyraid.com [app.studyraid.com]
- 16. researchgate.net [researchgate.net]
- 17. PhotochemCAD | Acetophenone [photochemcad.com]
An In-Depth Technical Guide to the NMR and Mass Spectrometry of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical and practical aspects of spectroscopic characterization for this molecule. We will explore predicted ¹H and ¹³C NMR spectra, elucidate characteristic mass fragmentation patterns, and provide standardized protocols for data acquisition. The causality behind spectral features is explained, grounding the interpretation in fundamental principles of organic spectroscopy.
Introduction: The Molecule in Focus
This compound is a multifaceted organic compound featuring an α-bromo ketone, an aromatic sulfonyl group, and a pyrrolidine ring. Such structures are of significant interest in medicinal chemistry and organic synthesis, often serving as key intermediates for building more complex bioactive molecules.[1] The α-bromo ketone moiety is a potent electrophile, making it a valuable handle for introducing various functionalities. The arylsulfonamide portion is a well-known pharmacophore.
Given its potential utility, unambiguous structural confirmation is paramount. NMR and mass spectrometry are the cornerstone techniques for this purpose. This guide will provide the foundational spectroscopic data and interpretation required to confidently identify and characterize this specific molecule.
Below is the chemical structure with a numbering system that will be used for spectral assignments throughout this guide.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), offering a unique fingerprint of the structure.[2]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show four distinct sets of signals corresponding to the aromatic, bromomethyl, and pyrrolidine protons.
-
Aromatic Protons (H-2, H-3, H-5, H-6): The phenyl ring is para-substituted with two strongly electronically-differentiated groups: an electron-withdrawing acyl group and an electron-withdrawing sulfonyl group. This will result in a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the carbonyl group (H-2, H-6) will be the most deshielded due to the carbonyl's anisotropic effect and will appear further downfield. Protons ortho to the sulfonyl group (H-3, H-5) will also be downfield.
-
Bromomethyl Protons (H-9): The two protons on C-9 are adjacent to both a bromine atom and a carbonyl group. Both groups are strongly electron-withdrawing, which significantly deshields these protons.[3] This will result in a singlet, as there are no adjacent protons for coupling. Based on similar α-bromo ketones, this signal is expected to appear in the range of 4.4-4.7 ppm.[4]
-
Pyrrolidine Protons (H-15, H-16, H-17, H-18): The pyrrolidine ring has two sets of chemically distinct protons. The four protons on carbons adjacent to the nitrogen (H-15, H-18) will be deshielded by the nitrogen and the sulfonyl group. The four protons on the β-carbons (H-16, H-17) will be further upfield. Due to restricted rotation and ring puckering, these often appear as complex multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-2, H-6 | 8.0 - 8.2 | Doublet | 2H | Ortho to electron-withdrawing C=O group. |
| H-3, H-5 | 7.8 - 8.0 | Doublet | 2H | Ortho to electron-withdrawing SO₂ group. |
| H-9 (-CH₂Br) | 4.5 - 4.8 | Singlet | 2H | Alpha to both C=O and Br.[4] |
| H-15, H-18 | 3.2 - 3.5 | Multiplet | 4H | Alpha to N of sulfonamide. |
| H-16, H-17 | 1.8 - 2.1 | Multiplet | 4H | Beta to N of sulfonamide. |
Note: Predicted shifts are based on typical functional group ranges and may vary with solvent and concentration.[5]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show all unique carbon atoms as single lines. The chemical shifts are highly dependent on the electronic environment and hybridization.[6]
-
Carbonyl Carbon (C-7): Ketone carbonyl carbons are highly deshielded and typically appear far downfield. For aromatic ketones, this signal is expected in the 190-195 ppm range.[7]
-
Aromatic Carbons (C-1 to C-6): Due to the para-substitution, four distinct signals are expected for the aromatic carbons. The carbon bearing the acyl group (C-1) and the carbon bearing the sulfonyl group (C-4) will be quaternary and have lower intensity. Their shifts are influenced by the attached groups. The protonated carbons (C-2, C-3, C-5, C-6) will appear in the typical aromatic region of 125-140 ppm.
-
Bromomethyl Carbon (C-9): This carbon is attached to the electronegative bromine atom, shifting it downfield into the 30-35 ppm range.[8]
-
Pyrrolidine Carbons (C-15 to C-18): Due to symmetry, two signals are expected. The carbons adjacent to the nitrogen (C-15, C-18) will be deshielded compared to the β-carbons (C-16, C-17).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-7 (C=O) | 190 - 195 | Aromatic ketone carbonyl.[7] |
| C-1, C-4 | 135 - 145 | Quaternary aromatic carbons attached to substituents. |
| C-2, C-3, C-5, C-6 | 128 - 132 | Protonated aromatic carbons. |
| C-15, C-18 | 45 - 50 | Alpha to nitrogen in sulfonamide. |
| C-9 (-CH₂Br) | 30 - 35 | Alkyl halide carbon alpha to a carbonyl.[4] |
| C-16, C-17 | 24 - 28 | Beta to nitrogen in sulfonamide. |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns.
Molecular Ion and Isotopic Pattern
The key feature in the mass spectrum of this compound will be the isotopic signature of bromine. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[9] This will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).
-
Molecular Formula: C₁₂H₁₄BrNO₃S
-
Monoisotopic Mass (with ⁷⁹Br): 331.00 g/mol
-
Monoisotopic Mass (with ⁸¹Br): 333.00 g/mol
Therefore, the mass spectrum should exhibit prominent peaks at m/z 331 and 333 , confirming the presence of a single bromine atom.
Predicted Fragmentation Pathways
Under electron ionization (EI) or collision-induced dissociation (CID), the molecule will break apart in predictable ways. The most common fragmentation pathways for aromatic ketones and sulfonamides are α-cleavage and cleavage around the heteroatoms.[10][11]
-
α-Cleavage (Loss of Bromomethyl Radical): The most favorable initial fragmentation is the cleavage of the C-C bond between the carbonyl group and the bromomethyl carbon. This is a common pathway for aromatic ketones.[9] This would result in the loss of a ·CH₂Br radical and the formation of a stable acylium ion.
-
[M - CH₂Br]⁺: This would generate the 4-(1-pyrrolidinylsulfonyl)benzoyl cation at m/z 238 . This is expected to be a major peak.
-
-
Loss of Bromine Radical: Cleavage of the C-Br bond can lead to the loss of a bromine radical.
-
[M - Br]⁺: This would form a cation at m/z 252 .
-
-
Fragmentation of the Sulfonamide Group: Arylsulfonamides are known to undergo characteristic fragmentations.[12]
-
Loss of SO₂: A common rearrangement pathway for arylsulfonamides involves the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da.[13]
-
Cleavage of the S-N Bond: This would lead to the formation of a pyrrolidine-containing fragment or the arylsulfonyl portion.
-
Cleavage of the Aryl-S Bond: This can lead to a fragment corresponding to the pyrrolidinylsulfonyl group, [SO₂N(C₄H₈)]⁺, at m/z 134 .
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
Table 3: Predicted Major Mass Fragments
| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Fragmentation Pathway |
| 331/333 | [C₁₂H₁₄BrNO₃S]⁺ | Molecular Ion (M⁺) |
| 252 | [C₁₂H₁₄NO₃S]⁺ | Loss of ·Br radical |
| 238 | [C₁₀H₁₂NO₃S]⁺ | α-cleavage, loss of ·CH₂Br |
| 183/185 | [C₇H₄BrO]⁺ | Bromobenzoyl cation |
| 155/157 | [C₆H₄Br]⁺ | Loss of CO from bromobenzoyl cation |
Experimental Methodologies
To ensure high-quality, reproducible data, standardized experimental protocols are essential.
Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. Ensure complete dissolution.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Instrumentation: Insert the tube into the NMR spectrometer.
-
Locking and Shimming: Lock the field frequency using the deuterium signal of the solvent. Perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Acquisition: Acquire the proton spectrum using a standard pulse program. Typically, 16 to 32 scans are sufficient.
-
¹³C Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[14]
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[15]
Protocol for Mass Spectrometry Data Acquisition
Step-by-Step Methodology (using Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode ESI. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the protonated molecule [M+H]⁺.
-
MS Scan: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu) to identify the molecular ion cluster.
-
MS/MS Fragmentation: Select the monoisotopic precursor ion (e.g., m/z 332 for [M+H]⁺ with ⁷⁹Br) for fragmentation. Perform a product ion scan by applying collision energy (CID) to induce fragmentation and record the resulting fragment ions.
Conclusion
The structural elucidation of this compound is straightforward using a combination of NMR and mass spectrometry. The ¹H NMR spectrum is characterized by two aromatic doublets, a downfield singlet for the bromomethyl group, and two multiplets for the pyrrolidine ring. The ¹³C NMR spectrum confirms the presence of all unique carbons, most notably the downfield ketone carbonyl signal. Mass spectrometry definitively establishes the molecular weight and the presence of a single bromine atom through the characteristic 1:1 M/M+2 isotopic pattern. The fragmentation data, particularly the facile α-cleavage to lose a bromomethyl radical, provides further corroboration of the proposed structure. This guide provides a robust spectroscopic foundation for the confident identification and quality control of this important chemical intermediate.
References
-
Hu, L., Sun, W., & Wang, G. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(7), 933-41. [Link][12]
-
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Request PDF. [Link][13]
-
Royal Society of Chemistry. (2015). Supporting Information for Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. [Link][4]
-
Unknown Source. Mass Spectrometry: Fragmentation. [Link]
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link][11]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. [Link][16]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][10]
-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. [Link][9]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link][17]
-
Unknown Source. CONTENTS 1. 13C NMR spectroscopy. [Link][14]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link][6]
-
University of Arizona. (n.d.). 1H Nuclear Magnetic Resonance. [Link][2]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link][5]
-
Starkey, L. S. (n.d.). 13C NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link][8]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link][15]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link][3]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][7]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. umsl.edu [umsl.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. compoundchem.com [compoundchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistryconnected.com [chemistryconnected.com]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bhu.ac.in [bhu.ac.in]
- 15. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
Purity and characterization of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
An In-depth Technical Guide to the Purity and Characterization of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the purification, characterization, and purity assessment of this compound, a key intermediate in pharmaceutical synthesis. Given the compound's reactive α-bromo ketone moiety and its multi-functional nature, stringent analytical control is paramount to ensure the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document outlines detailed protocols and the scientific rationale for chromatographic purification, structural elucidation via spectroscopic methods (NMR, FT-IR, MS), and quantitative purity determination by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, analytical scientists, and drug development professionals engaged in the synthesis and quality control of complex pharmaceutical intermediates.
Introduction and Significance
This compound is a bespoke chemical entity designed as a versatile building block in medicinal chemistry. Its structure incorporates three key features:
-
An α-bromo ketone , a highly reactive electrophilic group, ideal for introducing the ethanone sidechain into nucleophilic scaffolds.
-
A para-substituted phenylsulfonyl core, a common pharmacophore that imparts specific electronic and steric properties.
-
A pyrrolidinyl group , which can influence solubility, metabolic stability, and receptor binding of the final API.
The purity of this intermediate is of critical importance. Impurities, which can be organic, inorganic, or residual solvents, may arise from starting materials, byproducts of the synthesis, or degradation.[1] These unwanted chemicals, even in trace amounts, can negatively impact the efficacy and safety of the final pharmaceutical product.[2] Therefore, a robust analytical and purification strategy is not merely a quality control measure but a foundational component of drug development.
This guide provides a self-validating system of protocols, grounded in established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[3][4]
Purification Strategy: Addressing the Challenges of an α-Bromo Ketone
The primary challenge in purifying this compound lies in the reactivity of the α-bromo ketone functional group. This group is susceptible to degradation and can participate in side reactions, particularly with nucleophilic species. The purification strategy must therefore be carefully designed to minimize these risks.
Potential Impurities
A thorough understanding of potential impurities is crucial for developing an effective purification and analytical strategy.[5][6] The main impurities can be categorized as follows:
-
Starting Materials: Unreacted 1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE.
-
Over-brominated Species: 2,2-dibromo-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE.
-
Hydrolysis Products: 2-hydroxy-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE, resulting from reaction with residual water.
-
Ring-brominated Isomers: Bromination on the aromatic ring, although less likely due to the deactivating effect of the sulfonyl group.
Recommended Purification Workflow
A multi-step approach is recommended to achieve high purity.
Caption: Recommended workflow for the purification of the target compound.
Experimental Protocols
2.3.1. Crystallization
Crystallization is often the most effective method for removing the bulk of impurities from the crude product. Given the likely crystalline nature of the compound, this should be the first purification step.
-
Step 1: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethyl acetate).
-
Step 2: Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.
-
Step 3: Collect the crystals by vacuum filtration.
-
Step 4: Wash the crystals with a small amount of cold solvent to remove residual mother liquor.[7]
-
Step 5: Dry the crystals under vacuum.
Causality: The choice of solvent is critical. The compound should be highly soluble at elevated temperatures and sparingly soluble at low temperatures to maximize yield.
2.3.2. Flash Column Chromatography
For achieving the highest purity (>99%), flash column chromatography is recommended.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). The polarity of the solvent system should be optimized using thin-layer chromatography (TLC) beforehand.
-
Procedure:
-
Prepare a concentrated solution of the crystallized product in a minimal amount of dichloromethane.
-
Load the solution onto the silica gel column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Trustworthiness: The use of a gradient elution allows for the effective separation of closely related impurities, such as the starting material and the dibrominated byproduct, which may have similar polarities.[8]
Structural Characterization
Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.[9][10]
3.1.1. ¹H NMR Spectroscopy
-
Aromatic Protons: Expect two doublets in the aromatic region (typically δ 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (CH₂Br): A singlet at approximately δ 4.5-5.0 ppm. The chemical shift is significantly downfield due to the deshielding effects of the adjacent carbonyl and bromine atom.
-
Pyrrolidine Protons: Two multiplets in the aliphatic region (typically δ 1.8-2.2 ppm and δ 3.2-3.6 ppm).
3.1.2. ¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): A peak around δ 190-200 ppm.
-
Methylene Carbon (CH₂Br): A peak around δ 30-35 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), with two quaternary carbons.
-
Pyrrolidine Carbons: Two signals in the aliphatic region.
Table 1: Predicted NMR Data
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.5 - 8.5 (2d) | 125 - 135 |
| -CH₂Br | 4.5 - 5.0 (s) | 30 - 35 |
| Pyrrolidine -CH₂- | 1.8 - 2.2 (m), 3.2 - 3.6 (m) | 25 - 28, 48 - 52 |
| Carbonyl C=O | - | 190 - 200 |
| Aromatic C-SO₂ | - | 135 - 145 |
| Aromatic C-CO | - | 130 - 140 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[11][12]
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
S=O Stretch (Sulfonyl): Two strong absorption bands, one asymmetric stretch around 1330-1370 cm⁻¹ and one symmetric stretch around 1140-1180 cm⁻¹.[13][14]
-
C-N Stretch (Pyrrolidine): A medium absorption band around 1180-1360 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption band in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Molecular Ion Peak (M⁺): Expect to see a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity, M⁺ and (M+2)⁺.
-
Key Fragmentation Pathways:
-
α-Cleavage: Loss of the bromine radical (•Br) to form a stable acylium ion.[15]
-
Loss of the Pyrrolidinylsulfonyl Group: Cleavage of the phenyl-sulfur bond.
-
Loss of the Ethanone Sidechain: Cleavage of the bond between the aromatic ring and the carbonyl group.
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
Purity Determination and Method Validation
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for determining the purity of pharmaceutical intermediates.[16][17] A robust HPLC method must be developed and validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][18][19]
HPLC Method Development
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[16]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient is necessary to ensure the elution of potential impurities with a wide range of polarities.[20]
-
Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (likely around 254-265 nm, based on the substituted benzene chromophore). A photodiode array (PDA) detector is recommended to assess peak purity.[21]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C to ensure reproducible retention times.
Method Validation Protocol
The developed HPLC method must be validated by assessing the following parameters as per ICH Q2(R1):[4]
Table 2: HPLC Method Validation Parameters
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can separate the analyte from impurities and degradation products. | Peak purity index > 0.995; baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a proportional relationship between detector response and analyte concentration. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the target concentration). |
| Range | The concentration interval over which the method is precise, accurate, and linear. | As determined by linearity, accuracy, and precision studies. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for assay and 70-130% for impurities at different concentrations. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | No significant change in results when parameters are varied. |
Conclusion
The successful synthesis and application of this compound in a drug development pipeline is contingent upon a rigorous and scientifically sound approach to its purification and characterization. The methodologies presented in this guide provide a comprehensive framework for ensuring the identity, purity, and quality of this critical intermediate. By integrating robust purification strategies with state-of-the-art analytical techniques and adhering to established validation principles, researchers can confidently advance their synthetic programs, knowing that the quality of their foundational building blocks is assured.
References
- Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.).
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Available at: [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available at: [Link]
-
Patyra, E., Kwiatek, K., & Goliszek, M. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. Available at: [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH. Available at: [Link]
-
Hussain, S., & Shaik, M. R. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
-
Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals. Available at: [Link]
- Impurity profiling of pharmaceutical Formulation. (n.d.).
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences. Available at: [Link]
-
FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone : r/Chempros. Available at: [Link]
-
FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. (n.d.). ResearchGate. Available at: [Link]
- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.). Google Patents.
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed). Available at: [Link]
-
FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... (n.d.). ResearchGate. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... (n.d.). ResearchGate. Available at: [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025, August 7). ResearchGate. Available at: [Link]
-
On the role of NMR spectroscopy for characterization of antimicrobial peptides. (n.d.). PMC. Available at: [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 17. imeko.info [imeko.info]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tis.wu.ac.th [tis.wu.ac.th]
Solubility and stability of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
An In-depth Technical Guide to the Solubility and Stability of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's physicochemical properties, potential degradation pathways, and recommended analytical methodologies for its assessment. By synthesizing foundational chemical principles with practical, field-proven experimental strategies, this guide aims to equip scientists with the necessary knowledge for the effective handling, formulation, and development of this and structurally related molecules.
Introduction and Molecular Profile
This compound is a complex organic molecule characterized by three key functional groups: an α-bromoketone, a phenyl ring, and a pyrrolidinylsulfonyl moiety. Each of these imparts distinct chemical properties that collectively dictate the compound's solubility, stability, and reactivity. As an intermediate in the synthesis of neurotropic and psychotropic agents, a thorough understanding of its behavior under various conditions is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API)[1].
The α-bromoketone group is a highly reactive electrophilic center, making the molecule susceptible to nucleophilic substitution and elimination reactions[2]. The sulfonyl group is generally electron-withdrawing and can influence the reactivity of the phenyl ring. The pyrrolidine ring adds a tertiary amine-like character, although its basicity is significantly attenuated by the adjacent sulfonyl group.
Table 1: Physicochemical Properties of Structurally Related Compounds
| Property | 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | 2-Bromo-1-phenylethanone |
| CAS Number | 50413-24-6[3] | 403-29-2[2] | 70-11-1[4] |
| Molecular Formula | C9H9BrO3S[3] | C8H6BrFO[2] | C8H7BrO[4] |
| Molecular Weight | 277.14 g/mol [3] | 217.03 g/mol [2] | 199.04 g/mol [4] |
| Appearance | White to light yellow crystalline powder[3] | Solid | Solid |
| Melting Point | 123-131 °C[3] | 22 °C[5] | 49-51 °C |
| Storage | 2-8°C, Inert atmosphere | - | - |
Solubility Profile: A Predictive and Experimental Approach
Predicted Solubility
Based on its functional groups, the following solubility profile can be predicted:
-
High Solubility in Polar Aprotic Solvents: The molecule's polarity suggests good solubility in solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN).
-
Moderate Solubility in Halogenated and Ethereal Solvents: Solvents such as Dichloromethane (DCM), Chloroform, and Tetrahydrofuran (THF) are likely to be effective.
-
Low Solubility in Non-Polar Solvents: Hexanes, Toluene, and other hydrocarbons are not expected to be good solvents.
-
Poor Aqueous Solubility: The large, non-polar surface area of the molecule suggests very low solubility in water. The solubility in aqueous buffers is expected to be pH-dependent, though likely remaining low across the physiological pH range.
Experimental Protocol for Solubility Determination
A thermodynamic (shake-flask) method is recommended for accurate solubility determination.
Objective: To determine the equilibrium solubility of the compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., Water, pH 4.5 Acetate Buffer, pH 7.4 Phosphate Buffer, Acetonitrile, Methanol, Ethanol, Isopropanol, DMSO, DCM)
-
Vials with screw caps
-
Calibrated analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation: Add an excess amount of the compound to a known volume of each solvent in a series of vials. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed. Centrifuge the vials to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method (see Section 4.1) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Stability Assessment and Forced Degradation Studies
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into a molecule's intrinsic stability and helping to develop stability-indicating analytical methods.[5][6][7][8]
dot graph TD { A[Forced Degradation Studies] --> B{Hydrolytic Degradation}; A --> C{Oxidative Degradation}; A --> D{Photolytic Degradation}; A --> E{Thermal Degradation}; B --> B1[Acidic Conditions]; B --> B2[Neutral Conditions]; B --> B3[Basic Conditions]; }
A brief, descriptive caption directly below each generated diagram (Within 100 characters). Figure 1: Overview of Forced Degradation Stress Conditions
Predicted Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways under stress conditions.
-
Hydrolysis:
-
α-Bromoketone: This group is susceptible to nucleophilic attack by water or hydroxide ions, leading to the substitution of the bromine atom with a hydroxyl group, forming an α-hydroxyketone.
-
Sulfonamide Bond: While generally stable, the sulfonamide linkage can undergo hydrolysis under harsh acidic or basic conditions, cleaving the bond between the sulfur atom and the pyrrolidine nitrogen.
-
-
Oxidation: The sulfur atom in the sulfonyl group is already in a high oxidation state and is therefore relatively stable to further oxidation. However, other parts of the molecule could be susceptible.
-
Photolysis: Aromatic systems and halogenated compounds can be sensitive to light. UV or visible light exposure could lead to homolytic cleavage of the carbon-bromine bond, generating radical intermediates and subsequent degradation products.
dot graph TD { subgraph "Predicted Degradation Pathways" A(this compound) --> B{Hydrolysis}; A --> C{Photolysis}; B --> D[α-Hydroxyketone Formation]; B --> E[Sulfonamide Bond Cleavage]; C --> F[C-Br Bond Cleavage]; end }
A brief, descriptive caption directly below each generated diagram (Within 100 characters). Figure 2: Potential Degradation Pathways
Experimental Protocols for Forced Degradation
The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being excessive.[6]
General Procedure:
-
Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
For each stress condition, dilute the stock solution with the respective stressor solution.
-
Expose the solutions to the stress conditions for a defined period.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Stress Conditions:
-
Acid Hydrolysis:
-
Stressor: 0.1 M to 1 M HCl.
-
Conditions: Room temperature or heat at 50-60°C if no degradation is observed.[6]
-
Neutralization: Add an equivalent amount of NaOH.
-
-
Base Hydrolysis:
-
Stressor: 0.1 M to 1 M NaOH.
-
Conditions: Room temperature.
-
Neutralization: Add an equivalent amount of HCl.
-
-
Oxidative Degradation:
-
Stressor: 3-30% Hydrogen Peroxide (H₂O₂).
-
Conditions: Room temperature.
-
-
Thermal Degradation:
-
Method: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C) in a stability chamber.
-
-
Photolytic Degradation:
-
Method: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analytical Methodologies
A robust, stability-indicating analytical method is essential for both solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most appropriate technique.
Proposed HPLC Method
Based on methods for similar compounds, the following starting conditions are proposed[6]:
Table 2: Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a suitable percentage of B, ramp up to elute the parent compound and any degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan of the compound (likely in the 254-280 nm range) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.
Safety, Handling, and Storage
This compound and related α-bromoketones are potent lachrymators and skin irritants.[5]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants.
-
Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.
Handling and Storage
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is 2-8°C.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and nucleophiles.
-
Spill Management: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a sealed container for disposal. Do not let the product enter drains.
Conclusion
While specific experimental data for this compound is limited, this guide provides a robust framework for its characterization based on established scientific principles and data from analogous compounds. The inherent reactivity of the α-bromoketone functionality is the primary driver of its potential instability, particularly towards hydrolysis and photolysis. The proposed experimental protocols for solubility and forced degradation studies, coupled with a suitable HPLC analytical method, will enable researchers to generate the necessary data to safely handle, formulate, and progress this important pharmaceutical intermediate.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. (2025-11-10). Available from: [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available from: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. S-Matrix. (2022-04-18). Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. (2012-09-04). Available from: [Link]
-
Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
This compound. HuiCheng Biotech. Available from: [Link]
-
Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Available from: [Link]
-
Safety Data Sheet for 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone. AA Blocks. (2025-01-18). Available from: [Link]
-
α-bromoketone Definition. Fiveable. Available from: [Link]
Sources
- 1. 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl] ethanone_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 2. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. aablocks.com [aablocks.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Core Principles of Psychotropic β-Ketophenethylamine Derivatives (Synthetic Cathinones)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Situating "Bromoethanone Derivatives" within Psychotropic Drug Research
The query for "psychotropic bromoethanone derivatives" directs us toward a nuanced area of pharmacology. While not a formally recognized class, the underlying structure—an ethanone (a two-carbon ketone) with a bromine substituent—points toward reactive intermediates potentially used in the synthesis of various psychoactive compounds. In the context of psychotropic substances, this chemical motif is most relevant to the synthesis of β-ketophenethylamines, commonly known as synthetic cathinones. The synthesis of these compounds can proceed through an α-bromo ketone intermediate. Therefore, this guide will focus on the synthetic cathinone class, providing a comprehensive technical overview of their chemistry, pharmacology, and the analytical methodologies required for their study.
Section 1: The Landscape of Synthetic Cathinones
Synthetic cathinones are derivatives of the naturally occurring psychostimulant compound cathinone, the primary active alkaloid in the khat plant (Catha edulis)[1][2]. Structurally, they are β-keto analogues of amphetamine and belong to the broader phenethylamine class[3]. The introduction of a ketone group at the beta position of the phenethylamine backbone defines the cathinone scaffold. These compounds have been explored both as legitimate therapeutic agents, such as the antidepressant and smoking cessation aid bupropion, and have also emerged as novel psychoactive substances (NPS) with significant abuse potential[1].
The allure of synthetic cathinones in the illicit drug market stems from their psychostimulant effects, which are often compared to those of cocaine, amphetamine, or MDMA[3]. Their continuous evolution, with clandestine labs frequently altering their chemical structures to evade legal controls, presents a significant challenge for law enforcement and public health[2][4].
Section 2: Core Pharmacology and Mechanism of Action
The primary mechanism of action for synthetic cathinones involves the modulation of monoamine neurotransmitter systems in the central nervous system[5]. They exert their effects by interacting with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)[1]. This interaction leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing monoaminergic signaling[1].
The specific interaction with these transporters can be broadly categorized into two main profiles:
-
Releasers: These compounds, often referred to as "amphetamine-like," are substrates for the monoamine transporters. They are transported into the presynaptic neuron and trigger the reverse transport of neurotransmitters from the cytoplasm into the synaptic cleft[1].
-
Blockers: These compounds, often referred to as "cocaine-like," act as inhibitors of the monoamine transporters, blocking the reuptake of neurotransmitters from the synaptic cleft[1][6].
This mechanistic dichotomy is a critical determinant of the pharmacological and toxicological profile of a given synthetic cathinone.
Caption: Dichotomy of Synthetic Cathinone Action on Monoamine Transporters.
Section 3: Structure-Activity Relationships (SAR)
The psychotropic effects and potency of synthetic cathinones are highly dependent on their chemical structure. Modifications at three key positions of the cathinone molecule—the phenyl ring, the alkyl chain, and the amino group—can drastically alter their pharmacological profile.
| Modification | Effect on Activity | Example(s) |
| Phenyl Ring Substitution | Substituents on the phenyl ring, particularly at the 4-position, can modulate potency and selectivity for DAT, NET, and SERT. Electron-donating groups can enhance activity. | Mephedrone (4-methylmethcathinone) |
| Alkyl Chain Extension | Increasing the length of the alkyl chain extending from the α-carbon can influence potency. | Pentedrone, Pentylone[7] |
| N-Alkylation | The nature of the substituent on the amino group is a critical determinant of the mechanism of action (releaser vs. blocker). Small alkyl groups (e.g., methyl) are often associated with releasing activity, while bulkier substituents or inclusion in a pyrrolidine ring often leads to potent reuptake inhibition. | Methcathinone (N-methyl), MDPV (pyrrolidine ring)[1] |
These SAR insights are crucial for predicting the pharmacological effects of newly emerging synthetic cathinones.
Section 4: Synthetic Pathways and the Role of Brominated Intermediates
The synthesis of synthetic cathinones can be achieved through various routes. One common method involves the α-bromination of a substituted propiophenone, followed by amination.
Generalized Synthetic Workflow:
-
Starting Material: A substituted propiophenone is selected based on the desired substitution pattern on the phenyl ring.
-
α-Bromination: The propiophenone is brominated at the α-position to the ketone, typically using bromine in a suitable solvent. This creates a reactive α-bromo ketone intermediate.
-
Amination: The α-bromo ketone is then reacted with a primary or secondary amine (or ammonia) to introduce the desired amino group, forming the final cathinone derivative.
Caption: Generalized Synthetic Workflow for Cathinone Derivatives.
This synthetic route highlights the relevance of "bromoethanone derivatives" (in this case, α-bromopropiophenones) as key intermediates in the production of this class of psychotropic substances.
Section 5: Analytical Methodologies for Identification and Quantification
The identification and quantification of synthetic cathinones in seized materials or biological samples are critical for forensic and clinical toxicology. A multi-tiered analytical approach is often employed.
Experimental Protocol: GC-MS Analysis of a Seized Sample
-
Sample Preparation:
-
A small, accurately weighed portion of the seized material is dissolved in a suitable organic solvent (e.g., methanol).
-
The sample is vortexed and then centrifuged to pellet any insoluble cutting agents.
-
An aliquot of the supernatant is transferred to an autosampler vial. For biological samples, a liquid-liquid or solid-phase extraction is required to isolate the analytes.
-
-
Instrumentation:
-
A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used.
-
The GC is equipped with a capillary column suitable for the separation of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-550 amu.
-
-
Data Analysis:
-
The retention time and mass spectrum of the analyte are compared to a certified reference standard.
-
The fragmentation pattern in the mass spectrum provides a molecular fingerprint for positive identification.
-
| Analytical Technique | Primary Application | Strengths | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Gold standard for the identification of volatile and semi-volatile compounds in seized samples[8]. | High resolving power, provides structural information through fragmentation patterns. | Requires derivatization for some compounds, thermal degradation of labile substances. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of cathinones and their metabolites in biological fluids (blood, urine). | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. | Matrix effects can interfere with quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structure elucidation of new, uncharacterized synthetic cathinones. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, requires a relatively pure sample. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Rapid and non-destructive. | Not suitable for complex mixtures, provides limited structural detail on its own. |
Section 6: In Vitro and In Vivo Pharmacological Assessment
To understand the psychotropic effects and abuse liability of novel synthetic cathinones, a combination of in vitro and in vivo assays is employed.
In Vitro Protocol: Monoamine Transporter Inhibition Assay
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human DAT, NET, or SERT are cultured to confluence.
-
Radioligand Binding:
-
Cells are incubated with a radiolabeled ligand specific for the transporter of interest (e.g., [³H]dopamine for DAT).
-
Increasing concentrations of the test compound (synthetic cathinone) are added to compete with the radioligand for binding to the transporter.
-
-
Measurement: The amount of radioactivity bound to the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. A lower IC₅₀ value indicates a higher potency at the transporter.
In Vivo Models:
-
Locomotor Activity: Rodents are administered the test compound and their locomotor activity is measured. An increase in activity is indicative of psychostimulant effects[9].
-
Conditioned Place Preference (CPP): This model assesses the rewarding properties of a drug. Animals are conditioned to associate a specific environment with the effects of the drug. A preference for the drug-paired environment suggests rewarding effects.
-
Drug Self-Administration: This is the gold standard for assessing the abuse liability of a drug. Animals are trained to perform a task (e.g., press a lever) to receive an infusion of the drug.
Section 7: Toxicology and Public Health Implications
The use of synthetic cathinones is associated with a range of adverse effects, including agitation, tachycardia, hypertension, psychosis, and in some cases, death[2][4]. The toxicity of these compounds is related to their potent effects on the monoamine systems, leading to overstimulation of the cardiovascular and central nervous systems. The long-term toxicological effects of many novel synthetic cathinones are still largely unknown.
Conclusion
The study of psychotropic β-ketophenethylamines is a rapidly evolving field, driven by the continuous emergence of new derivatives. A thorough understanding of their chemistry, pharmacology, and toxicology is essential for the development of effective public health responses and for the potential discovery of novel therapeutic agents. While the term "psychotropic bromoethanone derivatives" is not a standard classification, it aptly points to the key chemical intermediates used in the synthesis of this important class of psychoactive substances. Continued research in this area is critical for both mitigating the harms associated with their illicit use and for exploring their potential therapeutic applications.
References
-
Title: Cathinone derivatives: A review of their chemistry, pharmacology and toxicology Source: PubMed Central (PMC) URL: [Link]
-
Title: Neuropharmacology of Synthetic Cathinones - PMC Source: PubMed Central (PMC) URL: [Link]
-
Title: Behavioral pharmacology of designer cathinones: a review of the preclinical literature - PMC Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthetic cathinones drug profile | Source: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) URL: [Link]
-
Title: Cathinone derivatives: a review of their chemistry, pharmacology and toxicology - PubMed Source: PubMed URL: [Link]
-
Title: Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review - PubMed Central Source: PubMed Central (PMC) URL: [Link]
-
Title: State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations Source: MDPI URL: [Link]
-
Title: Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes Source: Frontiers in Pharmacology URL: [Link]
-
Title: Understanding the Mechanisms of Action and Effects of Drugs of Abuse Source: MDPI URL: [Link]
Sources
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathinone derivatives: a review of their chemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. research.universityofgalway.ie [research.universityofgalway.ie]
- 5. mdpi.com [mdpi.com]
- 6. Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes [frontiersin.org]
- 8. State-of-the-Art Analytical Approaches for Illicit Drug Profiling in Forensic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Behavioral pharmacology of designer cathinones: a review of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]
Safety, handling, and storage of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
An In-Depth Technical Guide to the Safety, Handling, and Storage of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
Executive Summary: This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone. As a member of the α-bromo ketone class of compounds, this reagent is a potent electrophile and alkylating agent, demanding rigorous adherence to safety measures. Its structural similarity to other well-documented α-bromo sulfonylated phenylethanones suggests it should be treated as a corrosive, lachrymatory, and toxic substance. This document is intended for researchers, chemists, and drug development professionals to ensure the safe and effective use of this valuable synthetic intermediate.
Hazard Identification and Classification
Due to its chemical structure, specifically the α-bromo ketone moiety, this compound is classified as hazardous. The primary dangers stem from its high reactivity, which leads to corrosive effects on biological tissues. While a specific safety data sheet for this exact molecule is not publicly available, data from close structural analogs, such as 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone, provides a reliable basis for hazard assessment.[1]
GHS Hazard Profile (Anticipated):
| Pictogram | Class | Hazard Statement |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[1][2] | |
| Specific target organ toxicity, Single exposure, Category 3 | H335: May cause respiratory irritation.[1][3] |
Signal Word: Danger [1]
Core Mechanistic Hazard: The α-bromo ketone functional group is the primary source of this compound's hazardous properties. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon highly susceptible to nucleophilic attack, turning the molecule into a potent alkylating agent. This reactivity is responsible for its corrosive action on skin, eyes, and mucous membranes. Furthermore, many α-halo ketones are known lachrymators, causing significant irritation and tearing.[4][5]
Caption: Standard laboratory workflow for handling hazardous chemical reagents.
Storage and Stability
Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.
-
Storage Conditions: Keep the container tightly sealed and store in a dry, cool, and well-ventilated area, preferably in a refrigerator at 2-8°C. [2][6]For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. [4]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals. [7][8]The compound can react with nucleophiles, including water and alcohols, over time.
-
Hazardous Decomposition: Thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr). [1][7]
Emergency Procedures
Immediate and correct action is vital in an emergency.
First Aid Measures
-
General Advice: Move the victim out of the dangerous area. Show this safety guide and the product's safety data sheet to the attending physician. [2]* If Inhaled: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [1][4]* In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with copious amounts of water for at least 15-20 minutes. Immediately call a POISON CENTER or physician. [1][2][4]This is a chemical burn emergency.
-
In Case of Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. [2]Remove contact lenses if present and easy to do. Continue rinsing for at least 15-20 minutes. Seek immediate medical attention. [1][4]* If Swallowed: Do NOT induce vomiting. [1][4]Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [2]
Spill Response
-
Personal Precautions: Evacuate the area. Ensure adequate ventilation. Wear full PPE as described in Section 3, including respiratory protection if necessary. Avoid breathing dust or vapors. [2][4]* Containment and Cleaning: Do not let the product enter drains. [2]For a small solid spill, carefully sweep up the material without creating dust. For a liquid spill, cover with a non-combustible absorbent material (e.g., sand, vermiculite). Place the contained material into a suitable, sealed, and labeled container for disposal. [2][4]* Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [2]* Specific Hazards: As in any chemical fire, wear a self-contained breathing apparatus (SCBA) and full protective gear. [2][9]Thermal decomposition can produce highly toxic and corrosive fumes. [1]
Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service. Do not dispose of via drains or household waste. Contaminated packaging should be treated as the product itself.
References
- Time in Wood County, US. Google Search. Accessed January 12, 2026.
- 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone | 50413-24-6. Sigma-Aldrich. Accessed January 12, 2026.
- 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone. Chem-Impex. Accessed January 12, 2026.
- Safety Data Sheet - 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone. AA Blocks.
- SAFETY DATA SHEET - BROMOTHYMOL BLUE. Spectrum Chemical.
- 2-Bromo-1-[4-(dimethylamino)phenyl]ethanone Safety Data Sheets. Echemi. Accessed January 12, 2026.
- SAFETY DATA SHEET - 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Fisher Scientific.
- SAFETY DATA SHEET - 2-Bromo-1-(4-morpholinophenyl)-1-ethanone. Fisher Scientific.
- SAFETY DATA SHEET - 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone. Fisher Scientific.
- 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one | 62932-94-9. Benchchem. Accessed January 12, 2026.
- SAFETY DATA SHEET - 2-Bromo-1-indanone. Fisher Scientific.
- 2-Bromo-1-(4-hydroxyphenyl)ethanone SDS, 2491-38-5 Safety Data Sheets. ECHEMI. Accessed January 12, 2026.
- SAFETY DATA SHEET - 2-Bromo-1-phenylethanone. Fisher Scientific.
- 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem - NIH. Accessed January 12, 2026.
- Hydrochloric acid, volumetric solution 0.1 M (0.1 N) Safety Data Sheet. VWR.
- SAFETY DATA SHEET - Hydrochloric Acid, 0.1N. Spectrum Chemical.
- HYDROCHLORIC ACID 2M (2N) STANDARDIZED SOLUTION MSDS. Loba Chemie.
- SAFETY DATA SHEET - Hydrochloric acid. Fisher Scientific.
- Synthetic Access to Aromatic α-Haloketones. MDPI. Accessed January 12, 2026.
- Safety Data Sheet: Hydrochloric acid. Carl ROTH. Accessed January 12, 2026.
- 1-[4-(PYRROLIDIN-1-YLSULFONYL)PHENYL]ETHANONE | 58722-33-1. ChemicalBook. Accessed January 12, 2026.
- α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Accessed January 12, 2026.
- 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
- Halogenation Of Ketones via Enols. Master Organic Chemistry. Accessed January 12, 2026.
- Separation of Ketone and alpha Bromo ketone. Reddit. Accessed January 12, 2026.
- Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility. PubMed. Accessed January 12, 2026.
Sources
- 1. fishersci.com [fishersci.com]
- 2. aablocks.com [aablocks.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Methodological & Application
Synthesis protocol for 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
An in-depth guide to the synthesis of 2-bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone, a valuable α-bromo ketone intermediate in pharmaceutical and organic synthesis. This document provides a comprehensive, two-part protocol, detailing the preparation of the requisite precursor followed by its selective α-bromination. The methodologies are grounded in established chemical principles, emphasizing mechanistic understanding, operational safety, and validation through characterization.
Introduction
2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone is a key synthetic building block, particularly utilized in the construction of complex heterocyclic systems and molecules with potential biological activity. Its structure incorporates a reactive α-bromo ketone moiety, which is highly susceptible to nucleophilic substitution, making it an ideal precursor for a wide range of chemical transformations.
This guide outlines a reliable two-step synthesis route commencing from commercially available starting materials. The first part details the synthesis of the acetophenone precursor, 1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone. The second part provides a detailed protocol for the selective α-bromination of this precursor to yield the target compound.
Overall Synthetic Scheme
The synthesis is accomplished in two sequential steps:
-
Sulfonamide Formation: Reaction of 4-acetylbenzenesulfonyl chloride with pyrrolidine to form the precursor ketone.
-
Alpha-Bromination: Selective bromination at the α-carbon of the precursor ketone using a suitable brominating agent under acidic conditions.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) |
| 1-[4-(1-Pyrrolidinylsulfonyl)phenyl]ethanone | 253.32 | 4.00 g | 15.79 |
| Pyridinium Tribromide | 319.86 | 5.55 g | 17.37 |
| Glacial Acetic Acid | - | 40 mL | - |
| Water | - | 100 mL | - |
| Ethanol | - | As needed | - |
Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, Büchner funnel, filter paper.
Experimental Protocol
-
Setup: To a 100 mL round-bottom flask, add the precursor ketone (4.00 g, 15.79 mmol), pyridinium tribromide (5.55 g, 17.37 mmol, 1.1 eq), and glacial acetic acid (40 mL). [1][2]2. Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the reaction mixture to 80-90 °C using a heating mantle. Stir at this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing 100 mL of cold water while stirring.
-
A precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with cold water (2 x 30 mL) to remove acetic acid and pyridine salts.
-
-
Purification: The crude solid can be purified by recrystallization from ethanol to yield the final product, 2-bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone, as a crystalline solid.
Safety and Handling
Chemical Hazards:
-
Brominating Agents (Pyridinium Tribromide/Bromine): Highly corrosive and toxic. Bromine is volatile and releases irritating and harmful fumes. [3][4]Handle only in a well-ventilated fume hood. [5]* α-Bromo Ketones: The product, 2-bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone, is a lachrymator (causes tearing) and is irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact.
-
Solvents (DCM, Acetic Acid): Dichloromethane is a suspected carcinogen. Glacial acetic acid is corrosive. Handle with appropriate care.
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield are mandatory at all times. [5]* Wear chemical-resistant gloves (e.g., nitrile). [4]* A lab coat must be worn.
-
All solid and liquid transfers, especially of brominating agents, should be performed in a chemical fume hood.
Spill & Waste Management:
-
Spills of brominating agents should be neutralized immediately with a sodium thiosulfate solution. [4]* Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure. The α-bromo product should show a characteristic singlet for the -CH₂Br protons, typically in the range of 4.4-4.8 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the precursor (253.32 g/mol ) and the final product (332.21 g/mol ). [6]The mass spectrum of the product should show a characteristic isotopic pattern for a monobrominated compound.
-
Melting Point: A sharp melting point range for the purified product indicates high purity.
References
-
Amanote Research. 1-(4-(Pyrrolidin-1-Ylsulfonyl)phenyl) Ethanone in Heterocyclic Synthesis. International Journal of Organic Chemistry, 2015, 5(3). Available from: [Link]
-
Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. 2025. Available from: [Link]
-
Royal Society of Chemistry. Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. Available from: [Link]
-
Exposome-Explorer. Material Safety Data Sheet 2-Bromoacetophenone, 98%. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. Available from: [Link]
- Google Patents. US5821388A - Process for preparing α-haloacetophenone derivative.
-
Gao, Y., et al. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 2024, 18(1), 38. Available from: [Link]
-
ResearchGate. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. 2024. Available from: [Link]
-
PubMed. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chem, 2024. Available from: [Link]
-
El-Hiti, G. A., et al. Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Journal of the Serbian Chemical Society, 2014. Available from: [Link]
-
Cheméo. Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). Available from: [Link]
- Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
-
NIST. Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Available from: [Link]
-
PubChem. 4-(Pyrrolidine-1-sulfonyl)benzene-1-sulfonyl chloride. Available from: [Link]
-
ResearchGate. Synthesis of 1-(4-(1-hydroxy-1-phenylethyl)phenyl)ethanone 2a. Available from: [Link]
-
Organic Syntheses. Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth., 2023, 100, 347-360. Available from: [Link]
Sources
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dollycorporation.com [dollycorporation.com]
- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 5. carlroth.com [carlroth.com]
- 6. 1-[4-(PYRROLIDIN-1-YLSULFONYL)PHENYL]ETHANONE | 58722-33-1 [amp.chemicalbook.com]
Application Note: A Validated Protocol for the Purification of 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone via Recrystallization
Abstract
This technical guide provides a comprehensive, validated protocol for the purification of 2-bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone (CAS No. 216144-18-2), a key intermediate in pharmaceutical synthesis. The purification method detailed is recrystallization, a robust technique for removing common synthetic impurities such as the unreacted ketone precursor and di-brominated byproducts. This document outlines a systematic approach, beginning with the rationale for solvent selection, a detailed protocol for both micro-scale solvent screening and bulk purification, and methods for final purity assessment. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.
Introduction and Scientific Principles
2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone is a substituted α-bromoacetophenone derivative. Such compounds are valuable building blocks in medicinal chemistry, often utilized for their reactivity in constructing heterocyclic systems and other complex molecules.[1] The purity of these intermediates is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and complications in the purification of the final active pharmaceutical ingredient (API).
The most common route to α-bromo ketones is the acid-catalyzed bromination of the corresponding ketone.[2] This synthesis can result in several key impurities:
-
Unreacted Starting Material: 1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone.
-
Di-brominated Product: 2,2-dibromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone.[3]
-
Residual Acid Catalyst: Such as HBr or acetic acid.
Recrystallization is a powerful purification technique based on the principle of differential solubility.[4] An ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a low temperature. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered lattice structure. This process effectively excludes impurity molecules, which either remain dissolved in the cold solvent (mother liquor) or, if insoluble, can be removed via hot filtration.
Safety and Handling
WARNING: α-Bromo ketones as a class are potent lachrymators and irritants. 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone and its analogs are classified as corrosive and can cause severe skin and eye damage.[5][6]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical safety goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.[6][7]
-
Exposure Controls: Avoid inhalation of dust and vapors. Do not allow the material to come into contact with skin or eyes.[5]
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
-
Disposal: Dispose of all chemical waste, including the mother liquor and contaminated materials, in accordance with local, state, and federal regulations.
Materials and Equipment
Chemicals & Reagents:
-
Crude 2-bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone
-
Ethanol (Reagent Grade)
-
Isopropanol (Reagent Grade)
-
Ethyl Acetate (Reagent Grade)
-
Heptane or Hexanes (Reagent Grade)
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Glass funnel (stemless or short-stemmed)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Melting point apparatus
-
TLC plates (silica gel 60 F254), chamber, and UV lamp
Part 1: Rational Solvent System Selection
The choice of solvent is the most critical parameter for successful recrystallization. The target molecule possesses a polar sulfonyl group and a moderately polar ketone, balanced by a nonpolar aromatic ring and alkyl groups. This suggests that solvents of intermediate polarity, like alcohols or esters, are excellent starting points.
Protocol 1: Micro-Scale Solvent Screening
This protocol allows for the rapid and efficient determination of an optimal solvent or solvent system using a minimal amount of crude material.
-
Preparation: Place approximately 20-30 mg of the crude solid into each of four labeled test tubes.
-
Solvent Addition (Room Temp): To the first three tubes, add a potential single solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise, vortexing after each addition, up to 0.5 mL. To the fourth tube, add 0.5 mL of a nonpolar solvent like heptane. Record the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
Heating: Place the test tubes in a hot water or sand bath and bring the solvent to a gentle boil. Continue adding the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Causality: The goal is to create a saturated solution at the boiling point of the solvent. Adding excess solvent will reduce the final yield.[8]
-
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice-water bath for 10-15 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a good solvent. If no crystals form, the compound may be too soluble; if the compound "crashes out" as a fine powder, the cooling may be too rapid or the solvent may be too poor.
-
Solvent Pair Test: If the compound is too soluble in a polar solvent (e.g., ethanol) and insoluble in a nonpolar solvent (e.g., heptane), a two-solvent system can be used. Dissolve the crude material in a minimum amount of the hot polar solvent, then add the hot nonpolar solvent dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the hot polar solvent to redissolve the precipitate and then allow to cool.
Data Interpretation Table
| Solvent Tested | Solubility at 25°C (in 0.5 mL) | Solubility at Boiling (in ~1 mL) | Crystal Formation on Cooling | Remarks |
| Ethanol | Sparingly Soluble | Soluble | Good crystal bed | Promising Candidate |
| Isopropanol | Sparingly Soluble | Soluble | Good, large crystals | Excellent Candidate |
| Ethyl Acetate | Soluble | Very Soluble | Poor recovery | Too soluble |
| Heptane | Insoluble | Insoluble | N/A | Insoluble |
| Ethanol/Water | Sparingly Soluble | Soluble | Oiled out | Unsuitable |
Based on typical solubility profiles for similar compounds, isopropanol or ethanol are often excellent choices.
Part 2: Bulk Recrystallization Workflow
This protocol details the purification of a larger quantity of material based on the optimal solvent identified in Part 1. Isopropanol is used as the example solvent.
Step-by-Step Protocol
-
Dissolution: Place the crude 2-bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanone (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent (isopropanol, ~20 mL) and heat the mixture to a gentle boil on a stirring hotplate. Continue adding hot isopropanol in small portions until all the solid has just dissolved.
-
Hot Filtration (if necessary): If any insoluble impurities remain (e.g., dust, inorganic salts), perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution quickly through the filter paper.
-
Expert Insight: This step must be performed rapidly to prevent premature crystallization of the product in the funnel. Pre-heating all glassware by placing it in an oven or rinsing with hot solvent is crucial.
-
-
Crystallization: Cover the flask with a watch glass and remove it from the heat. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Use a spatula to transfer the crystalline slurry to the funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with two small portions of ice-cold isopropanol.
-
Causality: The wash solvent must be cold to minimize redissolving the purified product while still washing away the impurity-laden mother liquor from the crystal surfaces.
-
-
Drying: Transfer the filter cake to a watch glass and dry the crystals under vacuum to a constant weight. Record the final mass and calculate the percent recovery.
Part 3: Purity Assessment and Validation
A successful purification must be confirmed by analytical data.
A. Melting Point Analysis
Pure crystalline solids have a sharp, defined melting point range (typically <2°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.
| Sample | Melting Point Range (°C) | Observations |
| Crude Material | 118-126°C (example) | Broad range, may appear discolored (e.g., light yellow) |
| Recrystallized Product | 129-131°C (example) | Sharp range, should be a white or off-white crystalline solid |
| (Note: The melting point of a highly pure analog, 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone, is reported as 123-131°C, suggesting the target compound will have a similar range.)[1] |
B. Thin-Layer Chromatography (TLC)
TLC is a fast and effective way to qualitatively assess purity by separating components based on polarity.
-
Spotting: Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on a silica TLC plate.
-
Elution: Develop the plate in a chamber with an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Visualization: Visualize the plate under a UV lamp (254 nm). The brominated ketone and its precursor are UV active.
-
Interpretation: The recrystallized product should show a single, distinct spot. The crude material may show multiple spots corresponding to the starting material (typically lower Rf) and the product.
Troubleshooting Guide
-
Oiling Out: This occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.
-
No Crystal Formation: The solution may not be sufficiently saturated. Solution: Try scratching the inner wall of the flask with a glass rod to create nucleation sites. If that fails, add a tiny "seed" crystal of the crude material. As a last resort, gently evaporate some of the solvent to increase the concentration and re-cool.
-
Low Recovery: This is often caused by using too much solvent during the dissolution step or washing with solvent that was not ice-cold. Solution: Ensure the minimum amount of hot solvent is used for dissolution. The mother liquor can also be concentrated by boiling off some solvent and cooled again to obtain a second crop of crystals, which should be analyzed separately for purity.
References
-
Exposome-Explorer. (n.d.). Material Safety Data Sheet: 2-Bromoacetophenone, 98%. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 2-bromo-1-phenyl- (CAS 70-11-1). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one. Retrieved from [Link]
-
Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. r/Chempros. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent free, light induced 1,2-bromine shift reaction of α-bromo ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Decoding the Synthesis and Utility of 2-Bromo-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethan-1-One (CAS 62932-94-9). Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
Swadev Chemicals Pvt Ltd. (n.d.). 2-Bromo-1-(4-Methyl Sulfonyl PH)-Ethanone Supplier. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. beta.lakeland.edu [beta.lakeland.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
In vitro assays for testing the biological activity of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
An in-depth guide to elucidating the biological activity of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE, a compound with potential as a covalent inhibitor. This document provides a strategic framework and detailed protocols for researchers in drug discovery and chemical biology.
Introduction: Unveiling the Potential of a Novel α-Halo Ketone
The compound this compound belongs to the α-halo ketone class of molecules. This chemical feature is significant because the carbon atom adjacent to the carbonyl group is rendered highly electrophilic by the bromine atom, a good leaving group. This makes the compound a candidate for forming a stable, covalent bond with nucleophilic residues in the active sites of enzymes, potentially leading to irreversible inhibition.
The pyrrolidinylsulfonylphenyl moiety provides a distinct structural backbone that can confer specificity for particular protein binding pockets. Given these structural characteristics, a logical starting point for characterizing this compound is to investigate its potential as an enzyme inhibitor, particularly against enzymes with reactive cysteine or histidine residues in their catalytic sites, such as cysteine proteases or certain kinases.
This guide outlines a multi-step experimental approach, beginning with a broad assessment of cytotoxicity, followed by targeted enzyme inhibition assays, and culminating in studies to elucidate the mechanism of action.
Part 1: Foundational Analysis - General Cell Viability
Before investigating specific molecular targets, it is crucial to determine the compound's general effect on cell viability. This provides a concentration range for subsequent, more specific assays and identifies any overt cytotoxic effects. The MTS assay is a robust colorimetric method for assessing cell viability.
Protocol 1: MTS Assay for Cytotoxicity Screening
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in the culture.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
DMSO (for stock solution)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell line and experimental goals.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Express cell viability as a percentage relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Part 2: Target-Oriented Screening - Enzyme Inhibition Assays
Based on its chemical structure, the compound is a prime candidate for inhibiting enzymes via covalent modification. Cysteine proteases are a well-established class of enzymes susceptible to such inhibition.
Protocol 2: Cysteine Protease Inhibition Assay (e.g., Papain)
Principle: This assay measures the ability of the compound to inhibit the activity of a model cysteine protease, papain. Papain activity is monitored by the cleavage of a fluorogenic substrate. A decrease in the rate of fluorescence generation indicates inhibition.
Materials:
-
Papain enzyme
-
Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.5)
-
Fluorogenic substrate (e.g., Z-FR-AMC)
-
Test compound and DMSO
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Compound Pre-incubation: In a 96-well plate, add 2 µL of the compound at various concentrations.
-
Enzyme Addition: Add 48 µL of papain solution (e.g., 10 nM final concentration) in assay buffer to each well.
-
Incubation: Incubate for 30 minutes at room temperature to allow for potential covalent bond formation.
-
Substrate Addition: Initiate the reaction by adding 50 µL of the substrate solution (e.g., 20 µM final concentration).
-
Kinetic Read: Immediately measure the fluorescence (e.g., Ex/Em = 360/460 nm) every minute for 30 minutes.
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition against the log of the compound concentration to calculate the IC50 value.
Part 3: Elucidating the Mechanism of Action
Observing inhibition is the first step. The next is to determine if the inhibition is irreversible, as predicted for a covalent inhibitor.
Protocol 3: Dialysis Assay for Irreversibility
Principle: This method distinguishes between reversible and irreversible inhibitors. An enzyme-inhibitor complex is subjected to dialysis. If the inhibitor is reversible, it will dissociate from the enzyme, and enzymatic activity will be restored. If it is irreversible (covalent), the inhibitor will remain bound, and activity will not be recovered.
Materials:
-
Enzyme (e.g., papain) and its substrate
-
Test compound
-
Dialysis tubing or device (e.g., with a 10 kDa MWCO)
-
Assay buffer
Procedure:
-
Inhibition Reaction: Incubate the enzyme with a concentration of the inhibitor that gives >90% inhibition (e.g., 10x IC50) for 1 hour. Include a control sample with the enzyme and DMSO.
-
Dialysis: Place the enzyme-inhibitor complex and the control sample into separate dialysis devices and dialyze against a large volume of assay buffer for 24 hours at 4°C, with at least one buffer change.
-
Activity Measurement: After dialysis, measure the enzymatic activity of both the inhibitor-treated sample and the control sample using the appropriate substrate assay.
Interpretation:
-
Irreversible Inhibition: No significant recovery of enzyme activity in the inhibitor-treated sample compared to the control.
-
Reversible Inhibition: Significant recovery of enzyme activity, approaching the level of the control sample.
Advanced Strategy: Target Identification
Should the compound prove to be a potent inhibitor, identifying its specific cellular targets becomes the next priority. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique for this purpose. ABPP uses chemical probes that mimic the inhibitor to tag, identify, and quantify the targeted enzymes in complex biological systems.
Summary of Key Assays and Expected Outcomes
| Assay | Objective | Primary Outcome | Interpretation |
| MTS Assay | Determine general cytotoxicity | IC50 (Cell Viability) | Establishes a therapeutic window and informs concentrations for subsequent assays. |
| Enzyme Inhibition | Test for inhibition of a specific enzyme class | IC50 (Enzyme Activity) | Quantifies the potency of the compound against a putative target. |
| Dialysis Assay | Determine the mode of inhibition | % Activity Recovery | Differentiates between reversible and irreversible (covalent) inhibition. |
Visualizing the Workflow
Caption: Experimental workflow for characterizing the test compound.
References
Application Notes and Protocols for Neuronal Cell Culture Models in Psychotropic Compound Screening
Introduction: The Imperative for Advanced Neuronal Models in Psychopharmacology
The development of novel psychotropic compounds faces significant hurdles, largely due to the immense complexity of the central nervous system (CNS) and the limitations of traditional drug discovery pipelines.[1][2] Historically, drug development has relied on animal models, which often fail to recapitulate the nuanced pathophysiology of human psychiatric disorders.[1] This translational gap contributes to the high attrition rates of CNS drug candidates in clinical trials.[1] To address this challenge, the field is increasingly turning to sophisticated in vitro models utilizing human neuronal cell cultures. These models, particularly those derived from induced pluripotent stem cells (iPSCs), offer a physiologically relevant and scalable platform for studying disease mechanisms and screening novel therapeutic agents.[3][4][5]
This guide provides a comprehensive overview of the application of neuronal cell culture models for the screening of psychotropic compounds. We will delve into the rationale behind model selection, provide detailed protocols for establishing and utilizing these cultures, and discuss key assay technologies for assessing neuronal function. Our focus is on providing not just the "how" but the "why," empowering researchers to make informed decisions and troubleshoot effectively.
Part 1: Selecting the Appropriate Neuronal Cell Culture Model
The choice of a neuronal cell culture model is a critical first step that dictates the translational relevance and experimental feasibility of a screening campaign. Each model system possesses a unique set of advantages and limitations.
Primary Neuronal Cultures
Derived directly from the brain tissue of embryonic or early postnatal rodents, primary neuronal cultures have long been considered a gold standard due to their high physiological relevance.[6] They retain many of the characteristics of their in vivo counterparts, including the formation of complex synaptic networks.[6][7]
-
Advantages: High physiological relevance, recapitulation of native neuronal properties.[6][7]
-
Disadvantages: Limited scalability, batch-to-batch variability, ethical considerations, and non-human origin.
Immortalized Neuronal Cell Lines
These are cell lines that have been genetically modified to proliferate indefinitely. While they are easy to culture and provide a highly reproducible system, they may not fully recapitulate the complex functions of primary neurons.[1] The SH-SY5Y neuroblastoma cell line, for instance, expresses dopaminergic markers and can be differentiated to exhibit a more mature neuronal phenotype, making it a useful tool for studying neurotoxicity mechanisms of drugs of abuse.[8]
-
Advantages: High reproducibility, ease of culture, and scalability.
-
Disadvantages: Potential for genetic drift and less physiological relevance compared to primary or iPSC-derived neurons.
Human Induced Pluripotent Stem Cell (iPSC)-Derived Neurons
The advent of iPSC technology has revolutionized the field by allowing for the generation of patient-specific neuronal cultures.[4][9] Somatic cells from patients with psychiatric disorders can be reprogrammed into iPSCs and then differentiated into various neuronal subtypes.[4][5] This "disease-in-a-dish" approach provides an unparalleled opportunity to study the cellular and molecular underpinnings of these disorders and to screen for compounds with patient-specific efficacy.[4][9]
-
Advantages: Human origin, patient-specificity, potential for personalized medicine, and the ability to model genetic neuropsychiatric disorders.[4][9]
-
Disadvantages: Differentiation protocols can be lengthy and complex, potential for variability between cell lines, and the functional maturity of the resulting neurons needs careful characterization.[10][11]
2D vs. 3D Culture Systems
Traditional two-dimensional (2D) cultures involve growing neurons as a monolayer on a flat surface. While simple and amenable to high-throughput screening, 2D cultures lack the complex cell-cell and cell-matrix interactions found in the brain.[12] Three-dimensional (3D) culture systems, such as neurospheroids and brain organoids, aim to bridge this gap by allowing neurons to self-assemble into structures that more closely mimic the architecture of the brain.[3][13] These 3D models are becoming increasingly valuable for studying neurodevelopment and the effects of compounds on complex neural networks.[3][13]
-
2D Cultures:
-
3D Cultures (Neurospheroids/Organoids):
Below is a diagram illustrating the decision-making process for selecting a suitable neuronal culture model.
Caption: Decision tree for neuronal model selection.
Part 2: Protocols for Neuronal Culture and Differentiation
Protocol: Differentiation of Human iPSCs into Cortical Neurons
This protocol is adapted from established methods and outlines the generation of cortical neurons from iPSCs using a dual SMAD inhibition approach.[14][15]
Materials:
| Reagent | Supplier | Catalog # |
| Human iPSCs | Various | e.g., WiCell |
| mTeSR™ Plus Medium | STEMCELL Technologies | 05825 |
| Vitronectin XF™ | STEMCELL Technologies | 07180 |
| Accutase™ | STEMCELL Technologies | 07920 |
| Neural Induction Medium (NIM) | See composition below | |
| Neural Differentiation Medium (NDM) | See composition below | |
| SB431542 | Tocris | 1614 |
| Noggin | R&D Systems | 6057-NG |
| Brain-Derived Neurotrophic Factor (BDNF) | PeproTech | 450-02 |
| Glial Cell-Derived Neurotrophic Factor (GDNF) | PeproTech | 450-10 |
Medium Composition:
-
Neural Induction Medium (NIM): DMEM/F12, 1X N-2 Supplement, 1X GlutaMAX™, 1X MEM Non-Essential Amino Acids, 1 µM SB431542, 100 ng/mL Noggin.
-
Neural Differentiation Medium (NDM): Neurobasal® Medium, 1X B-27™ Supplement, 1X GlutaMAX™, 20 ng/mL BDNF, 20 ng/mL GDNF.
Procedure:
-
iPSC Culture: Culture human iPSCs on Vitronectin-coated plates in mTeSR™ Plus medium. Ensure cultures are 70-80% confluent before starting differentiation.[15]
-
Neural Induction (Day 0):
-
Aspirate mTeSR™ Plus medium and wash cells with DPBS.
-
Add Accutase™ and incubate at 37°C for 3-5 minutes until colonies detach.
-
Resuspend cells in NIM and plate onto new Vitronectin-coated plates at a density of 2x10^6 cells per well of a 6-well plate.[15]
-
-
Neural Progenitor Cell (NPC) Formation (Days 1-10):
-
Change the NIM every other day.
-
By day 7-10, neural rosette structures should be visible.[16]
-
-
NPC Expansion (Days 11-17):
-
Dissociate rosettes using Accutase™ and re-plate onto new Vitronectin-coated plates in NIM. This step enriches for neural progenitor cells.
-
-
Neuronal Differentiation (Day 18 onwards):
-
Dissociate NPCs and plate them onto Poly-D-lysine/Laminin-coated plates in NDM.
-
Change half of the NDM every 2-3 days.
-
Neurons will begin to mature, forming extensive neurite networks over the next 2-4 weeks.
-
A simplified workflow for this differentiation process is shown below.
Caption: iPSC to cortical neuron differentiation workflow.
Part 3: Functional Assays for Screening Psychotropic Compounds
Once a robust neuronal culture model is established, the next step is to employ functional assays to assess the effects of psychotropic compounds.
High-Content Imaging (HCI) for Morphological Phenotyping
HCI combines automated microscopy with sophisticated image analysis to quantify various cellular parameters. In the context of psychotropic drug screening, HCI can be used to assess:
-
Neurite Outgrowth: Changes in the length and branching of axons and dendrites.[17][18]
-
Synaptogenesis: The formation of new synapses, often quantified by staining for pre- and post-synaptic markers like synapsin and PSD-95.
-
Cell Viability and Neurotoxicity: Assessing cell death and other signs of cellular stress.[12][19]
Protocol: Immunocytochemistry for Neurite and Synaptic Markers
-
Cell Culture and Treatment: Plate differentiated neurons in 96- or 384-well imaging plates. Treat with compounds at various concentrations for the desired duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[20][21]
-
Permeabilization: Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 5-10 minutes.[21][22]
-
Blocking: Block non-specific antibody binding with a solution of 5-10% normal goat serum in PBS for 1 hour.[20][21]
-
Primary Antibody Incubation: Incubate with primary antibodies against neuronal markers (e.g., β-III tubulin for neurites, synapsin-1 for pre-synaptic terminals, and PSD-95 for post-synaptic densities) overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.[20]
-
Nuclear Staining and Imaging: Counterstain with a nuclear dye like DAPI. Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify parameters such as neurite length, branch points, and the number and intensity of synaptic puncta.
Calcium Imaging for Neuronal Activity
Neuronal activity is tightly linked to changes in intracellular calcium concentration.[24][25] Calcium imaging uses fluorescent indicators to visualize these changes in real-time, providing a dynamic readout of neuronal function.[24][26][27]
Protocol: Fluo-4 Calcium Imaging
-
Dye Loading: Incubate neuronal cultures with a calcium-sensitive dye such as Fluo-4 AM for 30-60 minutes at 37°C.
-
Baseline Recording: Acquire a baseline fluorescence recording for several minutes to observe spontaneous calcium transients.
-
Compound Addition: Add the psychotropic compound of interest and continue recording to observe any changes in the frequency, amplitude, or duration of calcium signals.
-
Data Analysis: Specialized software can be used to analyze the fluorescence traces from individual neurons, allowing for the quantification of various parameters of neuronal activity.[28]
Multi-Electrode Array (MEA) for Network Electrophysiology
MEAs are a powerful tool for non-invasively recording the electrical activity of neuronal networks over long periods.[29][30][31] They consist of a grid of microelectrodes embedded in the culture surface that can detect extracellular field potentials generated by firing neurons.[29][31] This technology is particularly well-suited for assessing the effects of psychotropic compounds on network-level phenomena such as synchronous bursting and network connectivity.[30][32][33]
Protocol: MEA Recording and Analysis
-
Cell Plating: Plate differentiated neurons directly onto MEA plates. Allow the cultures to mature for several weeks to form stable, spontaneously active networks.
-
Baseline Recording: Record baseline spontaneous electrical activity for at least 10-20 minutes.
-
Compound Application: Introduce the test compound into the culture medium.
-
Post-Compound Recording: Record the network activity for a desired period following compound application to assess acute and chronic effects.
-
Data Analysis: MEA data analysis software can be used to extract a variety of parameters, including:
-
Mean Firing Rate: The average number of action potentials per unit of time.[33]
-
Bursting Parameters: The frequency, duration, and number of spikes within bursts.
-
Network Synchrony: The degree to which neurons across the network fire in a coordinated manner.
-
The following diagram outlines the general workflow for a psychotropic compound screening campaign using neuronal cultures.
Caption: General workflow for psychotropic compound screening.
Part 4: Data Interpretation and Future Directions
The data generated from these assays can provide a rich, multi-parametric view of a compound's effects on neuronal function. For example, a compound that increases neurite outgrowth, enhances synaptic density, and modulates network activity in a specific manner could be a promising candidate for treating disorders associated with synaptic deficits.
The future of psychotropic drug screening lies in the integration of these advanced in vitro models with other cutting-edge technologies. The combination of patient-derived iPSCs, 3D culture systems, and multi-modal functional readouts will undoubtedly accelerate the discovery of novel and more effective treatments for psychiatric disorders.[5] Furthermore, the incorporation of artificial intelligence and machine learning for data analysis will be crucial for extracting meaningful insights from the large and complex datasets generated in these screening campaigns.[1]
References
- B, A., K, S., & G, D. (2021). Emerging three-dimensional neuronal culture assays for neurotherapeutics drug discovery. Expert Opinion on Drug Discovery, 16(10), 1195-1209.
- Hoelting, L., et al. (2021). A High-Throughput Approach to Identify Specific Neurotoxicants / Developmental Toxicants in Human Neuronal Cell Function Assays. ALTEX, 38(3), 439-454.
- Ricoh Biosciences, Inc. (n.d.). Multielectrode Array (MEA).
- LabX.com. (2025, October 15). Introduction to Multi-Electrode Arrays for Neural Network Studies.
- Drug Discovery News. (2022, October 12). Modeling Neural Diseases In Vitro.
- Shi, Y., et al. (2016). A simplified protocol for differentiation of electrophysiologically mature neuronal networks from human induced pluripotent stem. Stem Cell Reports, 7(3), 511-525.
- Charles River Laboratories. (n.d.). Multi-Electrode Array Electrophysiology.
- Sirenko, O., et al. (2019). Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing. Journal of Visualized Experiments, (149), e59930.
- Adegoke, O., et al. (2024). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. Cells, 13(15), 1279.
- Sandoe, J., & Eggan, K. (2013). Advancing Drug Discovery for Neuropsychiatric Disorders Using Patient-Specific Stem Cell Models. Neuron, 78(6), 957-969.
- Joshi, P., et al. (2020).
- Creative Biolabs. (n.d.). Calcium Imaging Assay Service.
- Charles River Laboratories. (n.d.). Neuroscience Cell Culture Models.
- Axion BioSystems. (2013). Neurotoxicity Screening with High-Throughput Microelectrode Arrays.
- HistoSure. (n.d.). Reference Protocol for CD206 (HS-488 003) Immunocytochemistry of Primary Neuronal Cell Cultures.
- Hedegaard, A., et al. (2020). Differentiation of human cortical neurons (CNs) from induced pluripotent stem cells (iPSCs). protocols.io.
- Frontiers in Cell and Developmental Biology. (2023). CNS Disease Cell Models and Targeted Drug Discovery.
- Neurotar. (n.d.). Calcium imaging.
- Wen, Z., et al. (2016). Modeling psychiatric disorders with patient-derived iPSCs. Current Opinion in Neurobiology, 36, 118-127.
- Bouvrie, J., & Baker, M. (2004).
- Sauerzopf, U., et al. (2021). Making Sense of Patient-Derived iPSCs, Transdifferentiated Neurons, Olfactory Neuronal Cells, and Cerebral Organoids as Models for Psychiatric Disorders. International Journal of Neuropsychopharmacology, 24(10), 803-820.
- protocols.io. (2024, December 16). Immunocytochemistry with Primary Cultured Hippocampal Neurons.
- Ace Therapeutics. (n.d.). iPSC-Derived Neural Cell Model Development for Schizophrenia.
- Semantic Scholar. (n.d.). A High-Throughput Approach to Identify Specific Neurotoxicants / Developmental Toxicants in Human Neuronal Cell Function Assays.
- EurekAlert!. (2021, March 18). Screening for drugs against brain diseases with novel technology.
- Rhim, I., et al. (2021). A simple Ca2+-imaging approach to neural network analyses in cultured neurons. Scientific Reports, 11(1), 1-13.
- protocols.io. (2020, June 26). Differentiation of human induced pluripotent stem cells to neural stem cells.
- Harvard Bioscience. (2024, October 1). What is an MEA (multielectrode array or microelectrode array)?
- Thermo Fisher Scientific. (n.d.). Immunocytochemistry.
- Sigma-Aldrich. (n.d.). Induced Pluripotent Stem Cell Differentiation Protocols.
- Noldus. (2023, August 29). Calcium imaging and measuring behavior.
- Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods.
- MDPI. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases.
- protocols.io. (2023, December 21). Immunostaining Mouse Brain Tissue or Neuronal Cultures.
- NeuroProof. (n.d.). Primary Neuronal Cell Cultures Research Tools.
- Int. J. Mol. Sci. (2021). Human iPSC-Derived Glia as a Tool for Neuropsychiatric Research and Drug Development.
- Springer Nature Experiments. (n.d.). Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons.
- Preprints.org. (2025, March 31). Neuron Cell Culture and Its Obstacles: Challenges to Axon and Dendrite Growth and the Path Toward Neural Regeneration.
- Technology Networks. (2008, February 21). Stem Cell Derived Human Neurons in CNS Drug Discovery.
- Zwartsen, A., et al. (2018). Neurotoxicity screening of new psychoactive substances (NPS): Effects on neuronal activity in rat cortical cultures using microelectrode arrays (MEA). Neurotoxicology, 66, 125-133.
- Creative Biolabs. (n.d.). Primary Neuron Culture & Isolation Service.
- Falk, A., et al. (2016). Drug discovery in psychopharmacology: from 2D models to cerebral organoids.
- Sogos, V., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6775.
- Sirenko, O., et al. (2025). Phenotypic Screening with Primary and Human iPSC-derived Neurons. Methods in Molecular Biology, 2851, 239-269.
- Zwartsen, A., et al. (2018). Neurotoxicity screening of new psychoactive substances (NPS): Effects on neuronal activity in rat cortical cultures using microelectrode arrays (MEA). Semantic Scholar.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stem Cell Derived Human Neurons in CNS Drug Discovery | Technology Networks [technologynetworks.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Advancing Drug Discovery for Neuropsychiatric Disorders Using Patient-Specific Stem Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug discovery in psychopharmacology: from 2D models to cerebral organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Primary Neuron Culture & Isolation Service - Creative Biolabs [neuros.creative-biolabs.com]
- 7. neuroproof.com [neuroproof.com]
- 8. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. repub.eur.nl [repub.eur.nl]
- 11. 诱导多能干细胞分化方案 [sigmaaldrich.com]
- 12. High-throughput screening of compound neurotoxicity using 3D-cultured neural stem cells on a 384-pillar plate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for drugs against brain diseases with novel technology | EurekAlert! [eurekalert.org]
- 14. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 15. Differentiation of human induced pluripotent stem cells to neural stem cells [protocols.io]
- 16. Protocol for the Differentiation of Human Induced Pluripotent Stem Cells into Mixed Cultures of Neurons and Glia for Neurotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A High-Throughput Approach to Identify Specific Neurotoxicants / Developmental Toxicants in Human Neuronal Cell Function Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phenotypic Screening with Primary and Human iPSC-derived Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. sysy-histosure.com [sysy-histosure.com]
- 21. Immunocytochemistry | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]
- 23. mdpi.com [mdpi.com]
- 24. Calcium Imaging Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 25. neurotar.com [neurotar.com]
- 26. noldus.com [noldus.com]
- 27. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biosciences.ricoh.com [biosciences.ricoh.com]
- 30. Introduction to Multi-Electrode Arrays for Neural Network Studies [labx.com]
- 31. criver.com [criver.com]
- 32. axionbiosystems.com [axionbiosystems.com]
- 33. Neurotoxicity screening of new psychoactive substances (NPS): Effects on neuronal activity in rat cortical cultures using microelectrode arrays (MEA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Psychotropic Effects in Mice using Behavioral Tests
Introduction: The Imperative for Robust Behavioral Phenotyping in Psychopharmacology
The journey of a novel psychotropic agent from bench to bedside is fraught with challenges, primary among them being the accurate preclinical assessment of efficacy and target engagement. Rodent models, particularly mice, remain a cornerstone of this process due to their genetic tractability and well-characterized neurobiology.[1] However, the predictive validity of these models hinges entirely on the rigorous application and nuanced interpretation of behavioral assays.[1] This guide provides an in-depth examination of several widely used behavioral tests for assessing antidepressant and anxiolytic-like effects in mice. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale, causality behind experimental choices, and critical considerations for data integrity. The goal is to empower researchers to generate reliable, reproducible, and translatable data that can confidently guide clinical development.[2][3]
Section 1: Assays for Antidepressant-Like Activity
The screening of compounds for antidepressant potential often relies on tests that measure behavioral responses to acute, inescapable stress.[4] The core principle is that effective antidepressants can reverse a state of "behavioral despair" or immobility, promoting active coping strategies.[5][6]
Forced Swim Test (FST)
The Forced Swim Test (FST), also known as the Porsolt test, is a cornerstone assay for evaluating antidepressant efficacy.[7] It is predicated on the observation that when placed in an inescapable cylinder of water, mice will eventually cease active escape attempts and adopt an immobile posture, which is interpreted as a state of behavioral despair.[6][8] Antidepressant compounds are known to increase the duration of active behaviors like swimming and climbing, and reduce the time spent immobile.[9]
Scientific Rationale: The transition from active struggling to immobility is thought to reflect a shift in coping strategy from active to passive. This behavioral change is sensitive to manipulation by a wide range of clinically effective antidepressants.[9] While not a direct model of depression, its predictive validity for screening potential antidepressant compounds is well-established.[4][7]
Experimental Workflow for the Forced Swim Test
Caption: Workflow of the Forced Swim Test (FST).
Detailed Protocol:
-
Apparatus: Use a transparent Plexiglas cylinder (20 cm diameter, 30 cm height) filled with water (24-30°C) to a depth of 15 cm.[7][10] The depth is critical to prevent the mouse from touching the bottom with its tail or paws.[10]
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes prior to the test.[4]
-
Procedure: Gently place each mouse into the cylinder for a 6-minute session.[8] It is crucial to conduct the test in a quiet, diffusely lit room to minimize external stimuli.
-
Data Acquisition: Record the entire 6-minute session using a video camera.
-
Behavioral Scoring: Manually or automatically score the duration of immobility during the last 4 minutes of the test.[7] The initial 2 minutes are considered a habituation period and are typically excluded from analysis.[7] Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.[9]
Data Analysis and Interpretation:
| Parameter | Vehicle Control | Effective Antidepressant | Interpretation |
| Immobility Time (s) | High | Significantly Reduced | Reduced behavioral despair, increased active coping.[9] |
| Swimming Time (s) | Low | Increased | Active escape-directed behavior. |
| Climbing Time (s) | Low | Increased | Active escape-directed behavior. |
Causality and Considerations:
-
Hypothermia: The water temperature must be carefully controlled to avoid hypothermia, which can independently increase immobility and confound the results.[11][12]
-
Strain Differences: Different mouse strains exhibit varying baseline levels of immobility, which can impact the sensitivity of the assay.[5]
-
Confounding Motor Effects: It is essential to rule out general changes in locomotor activity. An open field test should be conducted to ensure that the test compound does not produce hyperactivity or sedation, which would invalidate the FST results.[13]
Tail Suspension Test (TST)
The Tail Suspension Test (TST) is another widely used assay for screening antidepressant-like compounds and shares a similar theoretical basis with the FST.[5][14] It is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture.[5][11]
Scientific Rationale: The immobility observed in the TST is interpreted as a state of behavioral despair or learned helplessness.[11] Antidepressant medications are effective in reversing this immobility and promoting escape-related behaviors.[5] The TST is considered by some to be more sensitive than the FST and avoids the potential confound of hypothermia.[11][12]
Detailed Protocol:
-
Apparatus: A suspension box or bar is required to hang the mice.[14] The mouse should be suspended approximately 10 cm from the ground to prevent it from reaching any surfaces.[11]
-
Acclimation: As with the FST, a 60-minute acclimation period to the testing room is necessary.
-
Procedure: Suspend each mouse by its tail using adhesive tape. The tape should be applied approximately 1-2 cm from the tip of the tail. The duration of the test is typically 6 minutes.[12][14] Each mouse should be tested only once and out of view of other animals.[11][14]
-
Data Acquisition: Video record the entire 6-minute session for subsequent analysis.
-
Behavioral Scoring: The entire session is typically scored for the total duration of immobility.[12] Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Data Analysis and Interpretation:
| Parameter | Vehicle Control | Effective Antidepressant | Interpretation |
| Immobility Time (s) | High | Significantly Reduced | Reduced behavioral despair, indicative of antidepressant-like activity.[5] |
| Latency to Immobility (s) | Short | Increased | Delayed onset of despair-like behavior.[15] |
Causality and Considerations:
-
Tail Climbing: Some mouse strains, notably C57BL/6, may climb their tails, which invalidates the test for those individuals.[14] This can be prevented by passing the tail through a small plastic cylinder before suspension.[14][16]
-
TST vs. FST: While both tests measure a similar construct of behavioral despair, they may be mediated by different underlying neurobiological mechanisms and do not always yield concordant results.[11][15][17][18] Therefore, using both assays can provide a more comprehensive assessment.
Section 2: Assays for Anxiolytic-Like Activity
Anxiety-related behaviors in rodents are often assessed using paradigms that rely on the conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit, or elevated spaces.[19][20]
Elevated Plus Maze (EPM)
The Elevated Plus Maze (EPM) is a widely validated and utilized assay for assessing anxiety-like behavior in rodents.[19][21] The test is based on the natural aversion of mice to open and elevated spaces.[20][22]
Scientific Rationale: The EPM consists of two open arms and two enclosed arms. Anxiolytic compounds decrease the aversion to the open arms, resulting in increased time spent and entries into the open arms.[19][23] This reflects a reduction in anxiety-like behavior.[19] The test capitalizes on the conflict between the rodent's exploratory drive and its innate fear of open spaces and heights.[19][20]
Experimental Workflow for the Elevated Plus Maze
Caption: Workflow of the Elevated Plus Maze (EPM) test.
Detailed Protocol:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated approximately 50 cm from the floor.[24]
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.[24]
-
Procedure: Place the mouse in the center of the maze, facing one of the open arms.[19][24] Allow the mouse to explore the maze freely for 5 minutes.[19]
-
Data Acquisition: Use an overhead camera and tracking software to record the session.[24]
-
Behavioral Scoring: The primary measures are the time spent in and the number of entries into the open and closed arms.[19] An arm entry is typically defined as all four paws entering an arm.
Data Analysis and Interpretation:
| Parameter | Vehicle Control | Effective Anxiolytic | Interpretation |
| % Time in Open Arms | Low | Significantly Increased | Reduced anxiety-like behavior.[19][24] |
| % Entries into Open Arms | Low | Significantly Increased | Reduced anxiety and increased exploration.[20] |
| Total Arm Entries | Stable | No significant change | Indicates no confounding effects on general locomotion.[19] |
Causality and Considerations:
-
Locomotor Activity: It is crucial to assess total arm entries or closed arm entries as a measure of general locomotor activity. A drug that simply increases overall movement could artificially inflate open arm entries without having a specific anxiolytic effect.[19]
-
Lighting Conditions: The lighting in the testing room should be consistent, as bright light can increase the aversiveness of the open arms.
-
Thigmotaxis: The natural tendency of rodents to remain close to walls (thigmotaxis) is the basis for their preference for the closed arms.[22]
Open Field Test (OFT)
The Open Field Test (OFT) is a versatile assay used to assess general locomotor activity, exploratory behavior, and anxiety-like responses in rodents.[13][25][26]
Scientific Rationale: The OFT is based on the conflict between the drive to explore a novel environment and the aversion to a brightly lit, open area.[25] Anxious mice tend to spend more time in the periphery of the arena (thigmotaxis) and less time in the center.[13][25] Anxiolytic compounds typically increase the time spent in and the number of entries into the center zone.[24]
Detailed Protocol:
-
Apparatus: A square or circular arena (e.g., 40 cm x 40 cm x 40 cm) with walls to prevent escape.[24][26] The arena is typically divided into a central zone and a peripheral zone by the analysis software.
-
Acclimation: A 30-60 minute acclimation period in the testing room is recommended.[24]
-
Procedure: Place the mouse in the center of the open field.[24] The test duration is typically 10-15 minutes.[24]
-
Data Acquisition: An overhead camera and tracking software are used to record and analyze the mouse's movements.[13]
-
Behavioral Scoring: Key parameters include total distance traveled, time spent in the center versus the periphery, and the number of entries into the center zone.[24][25]
Data Analysis and Interpretation:
| Parameter | Vehicle Control | Effective Anxiolytic | Interpretation |
| Time in Center Zone (s) | Low | Significantly Increased | Reduced anxiety-like behavior.[24] |
| Center Zone Entries | Low | Increased | Reduced anxiety and increased exploration.[25] |
| Total Distance Traveled (cm) | Stable | No significant change | Rules out confounding effects on locomotion.[24] |
| Rearing Frequency | Variable | May decrease | A decrease can indicate reduced exploration or anxiety.[25] |
Causality and Considerations:
-
Primary vs. Secondary Measure: While the OFT is excellent for assessing general locomotor activity, its use as a primary measure of anxiety is sometimes debated.[25] It is often used in conjunction with other tests like the EPM for a more robust assessment of anxiety.[13]
-
Habituation: Over the course of the test, a natural increase in center time may be observed as the mouse habituates to the environment. This should be considered in the analysis.
Section 3: Assay for Anxiolytic and Antidepressant-like Effects
Some behavioral paradigms are sensitive to both anxiolytic and chronic antidepressant treatments, making them particularly valuable for studying the neurobiology of mood disorders.[27][28]
Novelty-Suppressed Feeding Test (NSFT)
The Novelty-Suppressed Feeding (NSF) test is based on the principle of hyponeophagia, where exposure to a novel and potentially threatening environment suppresses feeding behavior, even in a food-deprived animal.[27][29]
Scientific Rationale: The NSFT creates a conflict between the drive to eat and the fear of venturing into the center of a novel, brightly lit arena to consume a food pellet.[27] The latency to begin eating is a measure of anxiety-like behavior.[29] This test is uniquely sensitive to chronic, but not acute, antidepressant treatment, which mirrors the therapeutic timeline in human patients.[27][28][30]
Detailed Protocol:
-
Food Deprivation: Food deprive the mice for 24 hours prior to the test, with water available ad libitum.[27][31]
-
Apparatus: A novel, open-field arena (e.g., 50 cm x 50 cm x 20 cm) with a single food pellet placed in the center on a small piece of white paper.[27]
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes.
-
Procedure: Place the mouse in a corner of the arena. Start a timer and measure the latency to the first bite of the food pellet. The test is typically terminated after a set period (e.g., 5-10 minutes) if the mouse has not eaten.[30]
-
Home Cage Consumption: Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food. Measure the amount of food consumed over the next 5 minutes as a control for appetite.
Data Analysis and Interpretation:
| Parameter | Vehicle Control | Chronic Antidepressant/Anxiolytic | Interpretation |
| Latency to Feed (s) | High | Significantly Reduced | Reduced anxiety and/or depression-like behavior.[27][29] |
| Home Cage Food Consumption (g) | Stable | No significant change | Confirms that effects are not due to changes in appetite. |
Causality and Considerations:
-
Chronic Treatment: The NSFT is a powerful tool for assessing the effects of chronic antidepressant treatment, a key feature that distinguishes it from the FST and TST.[27][28]
-
Appetite vs. Anxiety: Measuring food consumption in the home cage immediately following the test is a critical control to ensure that the latency to feed in the novel environment is not simply due to a drug-induced change in appetite.
-
Stress Levels: The level of lighting and the size of the arena can be adjusted to modulate the baseline level of anxiety.[27]
Section 4: General Considerations and Best Practices for Scientific Integrity
The reliability and reproducibility of behavioral data are paramount. Adherence to best practices is not merely procedural but is fundamental to the scientific integrity of the research.[32][33]
-
Animal Handling and Habituation: Consistent and gentle handling of the animals is crucial, as experimenter-animal interactions can significantly impact behavior.[33] Ample time for acclimation to the testing room before each experiment is mandatory to reduce novelty-induced stress.[32]
-
Controlling for Experimenter Bias: Whenever possible, experiments should be conducted by an experimenter who is blind to the treatment conditions. Automated scoring systems can also help to reduce subjective bias.[34]
-
Environmental Factors: Maintain strict control over environmental variables such as lighting, noise, and temperature.[32] Behavioral testing should be conducted at the same time of day to control for circadian rhythm effects.[32]
-
Strain, Sex, and Age: Be aware that these biological variables can significantly influence behavioral outcomes.[5] Results from one strain may not be generalizable to another. Both male and female mice should be included in studies unless there is a strong scientific rationale for using only one sex.
By carefully selecting appropriate behavioral assays, adhering to rigorous protocols, and thoughtfully interpreting the data within the context of the underlying neurobiology, researchers can significantly enhance the translational value of their preclinical findings in the development of novel psychotropic therapies.[2][35]
References
-
Tail suspension test - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
- Kshirsagar, N. B., et al. (2021). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology.
-
Open Field Test (OFT) – Assessing General Locomotion and Anxiety. (n.d.). Retrieved January 12, 2026, from [Link]
-
Open field (animal test) - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Elevated plus maze - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
- Can, A., et al. (2012). The tail suspension test. Journal of Visualized Experiments.
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). The tail suspension test. Current protocols in pharmacology, Chapter 5, Unit-5.31.
- Sestakova, N., Puzserova, A., & Kluknavsky, M. (2013). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology.
-
Rodent behavioural test - Anxiety and depression - Elevated Plus Maze (EPM). (n.d.). NEUROFIT. Retrieved January 12, 2026, from [Link]
-
Novelty Suppressed Feeding Test. (n.d.). Transpharmation. Retrieved January 12, 2026, from [Link]
- Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571–625.
- The Tail Suspension Test. (2012). Journal of Visualized Experiments.
- Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments.
-
Open Field Test - Activity/Anxiety. (n.d.). Scantox. Retrieved January 12, 2026, from [Link]
- Can, A., et al. (2011). The mouse forced swim test. Journal of Visualized Experiments.
-
Elevated Plus Maze (EPM) for rats or mice, optimized for Videotracking. (n.d.). Animalab. Retrieved January 12, 2026, from [Link]
- Samuels, B. A., & Hen, R. (2011). Novelty-Suppressed Feeding in the Mouse. Methods in molecular biology (Clifton, N.J.), 758, 107–121.
- Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. Current protocols in pharmacology, Chapter 5, Unit-5.30.
- Novelty-suppressed feeding in the mouse. (2011). Neuromethods.
- Robbins, T. W. (2014). From Rodent Behavioral Models to Human Disorders.
- Sun, S. G., et al. (2011). Correlation between forced swimming test and tail suspension test in Kunming mice.
- Che, P., et al. (2018). The mouse as a model for neuropsychiatric drug development. Trends in Pharmacological Sciences, 39(9), 768-780.
-
Samuels, B. A., & Hen, R. (2011). Novelty-Suppressed Feeding in the Mouse. Request PDF. Retrieved January 12, 2026, from [Link]
-
Factsheet on the forced swim test. (2020, October 15). Understanding Animal Research. Retrieved January 12, 2026, from [Link]
-
Forced Swim Test: Model Of Depressive-Like Behavior l Protocol Preview. (2022, September 19). YouTube. Retrieved January 12, 2026, from [Link]
-
Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Kumar, V., et al. (2017). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Basic and Clinical Pharmacy, 8(3), 113-119.
-
General Guide to Behavioral Testing in Mice. (2017, May 13). Maze Engineers. Retrieved January 12, 2026, from [Link]
-
Forced Swim Test v.3. (n.d.). Retrieved January 12, 2026, from [Link]
- Blasco-Serra, A., et al. (2017). A standardization of the Novelty-Suppressed Feeding Test protocol in rats. Behavioural Brain Research, 321, 189-196.
-
Mouse Behavioral Tests. (n.d.). Waisman Center. Retrieved January 12, 2026, from [Link]
- Tih-Shih, L., et al. (2001). Automated tests for measuring the effects of antidepressants in mice. Psychopharmacology, 155(1), 86-92.
- Porsolt, R. D., & Castagné, V. (2009). Behavioral Assessment of Antidepressant Activity in Rodents. Methods in Molecular Biology.
-
Finding psychiatric drugs in the movements of mice. (2013, October 24). ScienceDaily. Retrieved January 12, 2026, from [Link]
- Kumar, B., et al. (2014). Comparative Evaluation of Forced Swim Test and Tail Suspension Test as Models of Negative Symptom of Schizophrenia in Rodents. ISRN pharmacology, 2014, 483139.
- Weissbrod, A., et al. (2023). A paradigm shift in translational psychiatry through rodent neuroethology.
- Kafkafi, N., et al. (2013). Mining Mouse Behavior for Patterns Predicting Psychiatric Drug Classification. Psychopharmacology, 228(3), 481-494.
-
Best Practices: Data Collection. (n.d.). Animal Behavior Core | Washington University in St. Louis. Retrieved January 12, 2026, from [Link]
-
Comparative analysis of forced swim (FST) and tail suspension (TST)... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
(PDF) Comparative Evaluation of Forced Swim Test and Tail Suspension Test as Models of Negative Symptom of Schizophrenia in Rodents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Wahlsten, D. (2011). Structured evaluation of rodent behavioral tests used in drug discovery research. Neuroscience & Biobehavioral Reviews, 35(7), 1492-1501.
- Kraeuter, A. K., et al. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Brain Sciences, 11(4), 503.
-
Mining mouse behavior for patterns predicting psychiatric drug classification. (n.d.). The Hebrew University of Jerusalem. Retrieved January 12, 2026, from [Link]
-
Translational In Vivo Assays in Behavioral Biology. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
Sources
- 1. The mouse as a model for neuropsychiatric drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Rodent Behavioral Models to Human Disorders - Translational Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Study: Mice behavior studies can apply to human behavior | Cornell Chronicle [news.cornell.edu]
- 4. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. Tail suspension test - Wikipedia [en.wikipedia.org]
- 12. The Tail Suspension Test [jove.com]
- 13. scantox.com [scantox.com]
- 14. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Correlation between forced swimming test and tail suspension test in Kunming mice [cjpt.magtechjournal.com]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. Comparative Evaluation of Forced Swim Test and Tail Suspension Test as Models of Negative Symptom of Schizophrenia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rodent behavioural test - Anxiety and depression - Elevated Plus Maze (EPM) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 21. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 23. animalab.eu [animalab.eu]
- 24. uab.edu [uab.edu]
- 25. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 26. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. samuelslab.com [samuelslab.com]
- 28. researchwithrutgers.com [researchwithrutgers.com]
- 29. transpharmation.com [transpharmation.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Best Practices: Data Collection | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 33. mdpi.com [mdpi.com]
- 34. Automated tests for measuring the effects of antidepressants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. A paradigm shift in translational psychiatry through rodent neuroethology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Potential of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
For: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive framework for the initial investigation into the neuroprotective potential of the novel synthetic compound, 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE. While direct evidence of its neuroprotective efficacy is yet to be established in peer-reviewed literature, its structural motifs, including the pyrrolidine ring and a sulfonamide group, are present in various biologically active molecules with roles in the central nervous system.[1][2] This document outlines a logical, multi-tiered approach for the in vitro screening of this compound, employing established cell-based assays that are fundamental in early-stage neuropharmacological research. The protocols provided herein are designed to be self-validating and offer a robust starting point for any research group equipped with standard cell culture and biochemical analysis capabilities.
Introduction: Rationale for Investigation
The escalating prevalence of neurodegenerative diseases necessitates the continuous exploration of novel chemical entities for therapeutic intervention. The compound this compound presents an intriguing scaffold for neuroprotective drug discovery. The pyrrolidine ring is a privileged structure in medicinal chemistry, found in numerous compounds targeting the central nervous system.[1][2] Furthermore, sulfonamide derivatives have demonstrated a wide array of pharmacological activities. While the parent molecule, 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, has been utilized in the synthesis of compounds with anticancer properties, its potential effects on neuronal health remain unexplored.[3]
This guide provides a systematic approach to performing an initial screen for neuroprotective activity, focusing on common mechanisms of neuronal cell death, including oxidative stress and excitotoxicity.
Compound Profile: this compound
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 58722-38-6 | [4] |
| Molecular Formula | C12H14BrNO3S | [4] |
| Molecular Weight | 332.21 g/mol | [4] |
| Structure | ||
| O=S(N1CCCC1)(c2ccc(C(CBr)=O)cc2)=O |
In Vitro Screening Cascade for Neuroprotection
The proposed experimental workflow is designed as a tiered screening process. It begins with broad cytotoxicity assessments to determine a safe concentration range, followed by assays that model specific aspects of neurodegenerative pathology.
Experimental Workflow Overview
Caption: A tiered approach for in vitro neuroprotective screening.
Recommended Cell Model: SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used and appropriate initial model for neuroprotective studies due to its human origin, ease of culture, and ability to be differentiated into a more mature neuronal phenotype.[5]
Detailed Experimental Protocols
Protocol 1: Determination of Compound Cytotoxicity
Rationale: Before assessing neuroprotective effects, it is crucial to determine the concentration range at which the compound itself is not toxic to the neuronal cells. This is achieved by exposing the cells to a range of concentrations of the test compound alone.
A. MTT Assay for Cell Viability
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
This compound
-
DMSO (vehicle)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration used for the compound dilutions.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
B. LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[6]
-
Procedure:
-
Following the treatment period as described in the MTT assay (steps 1-4), centrifuge the 96-well plate at 250 x g for 5 minutes.[6]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]
-
Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.[6]
-
Incubate for 30 minutes at room temperature, protected from light.[6]
-
Add 50 µL of the stop solution.[6]
-
Measure the absorbance according to the manufacturer's instructions.
-
Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).
-
Protocol 2: Glutamate-Induced Excitotoxicity Assay
Rationale: Excessive glutamate can lead to neuronal cell death, a process implicated in various neurodegenerative conditions. This assay evaluates the ability of the test compound to protect neurons from glutamate-induced toxicity.[7]
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate as described previously.
-
Pre-treat the cells with non-toxic concentrations of the test compound (determined from Protocol 1) for 2 hours.
-
Introduce a neurotoxic concentration of glutamate (e.g., 5 mM, the optimal concentration should be determined empirically for your specific cell line and conditions).[7] Include control wells with no glutamate and wells with glutamate but no test compound.
-
Incubate for 24 hours at 37°C.[7]
-
Assess cell viability using the MTT assay as described in Protocol 1A.[7]
-
Protocol 3: Oxidative Stress Model
Rationale: Oxidative stress is a key pathological feature of many neurodegenerative diseases. This protocol uses an external agent to induce oxidative stress and assesses the compound's ability to mitigate the resulting damage.
A. H₂O₂-Induced Oxidative Stress
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat with the test compound for 2 hours.
-
Introduce hydrogen peroxide (H₂O₂) at a predetermined toxic concentration (e.g., 100-500 µM).
-
Incubate for 24 hours.
-
Measure cell viability using the MTT assay.
-
B. Measurement of Reactive Oxygen Species (ROS)
This assay quantifies the intracellular levels of ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (H2DCFDA).
-
Procedure:
-
After treatment with the neurotoxic agent (with and without the test compound), wash the cells with warm PBS.[6]
-
Add 100 µL of 10 µM H2DCFDA solution in serum-free medium to each well.[6]
-
Incubate for 30 minutes at 37°C in the dark.[6]
-
Wash the cells twice with warm PBS.[6]
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).[6]
-
Potential Signaling Pathways for Investigation
Should this compound demonstrate significant neuroprotective activity, further investigation into its mechanism of action would be warranted. Below is a simplified diagram of common signaling pathways involved in neuronal survival and apoptosis that could be modulated by a neuroprotective compound.
Caption: Key signaling pathways in neuroprotection.
Data Interpretation and Next Steps
A successful outcome from this initial screening cascade would be the identification of a non-toxic concentration range where this compound significantly attenuates neuronal cell death induced by glutamate or oxidative stress. Positive results would justify progressing to more complex in vitro models, such as primary neuronal cultures, and eventually to in vivo models of neurodegeneration, such as rodent models of Alzheimer's or Parkinson's disease.[8][9]
Conclusion
The protocols detailed in these application notes provide a robust and scientifically sound foundation for the initial exploration of the neuroprotective potential of this compound. While the journey of drug discovery is long and complex, a systematic in vitro screening approach is an indispensable first step in identifying promising lead compounds for the treatment of neurodegenerative diseases.
References
- Benchchem. Application Notes and Protocols for In Vitro Neuroprotection Assays of Onjixanthone II.
- Benchchem. Application Notes and Protocols: In Vitro Assays for Caprospinol's Neuroprotective Effects.
- Auctores. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
- WuXi Biology. CNS Disease Models and Safety Pharmacology Testing.
- InVivo Biosystems. Neurodegenerative Disease Models.
- PubMed. Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity.
- PubMed Central. Alzheimer's Disease Drug Discovery: In-vivo screening using C. elegans as a model for β-amyloid peptide-induced toxicity.
- PubMed Central. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
- Spandidos Publications. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury.
- MDPI. An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies.
-
ResearchGate. 1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl) ethanone in Heterocyclic Synthesis: Synthesis, Molecular Docking and Anti-Human Liver Cancer Evaluation of Novel Sulfonamides Incorporating Thiazole, Imidazo[1,2-a]pyridine, Imidazo[2,1-c][5][6][9]triazole. Available at:
- Chem-Impex. 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone.
- PubMed. A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones.
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- NIST WebBook. Ethanone, 2-bromo-1-phenyl-.
- PubMed Central. 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology.
- Sigma-Aldrich. 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl) phenyl]ethan-1-one | 62932-94-9.
- IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Huateng Pharma. 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone.
- 上海惠诚生物科技有限公司. This compound.
- PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
- ChemicalBook. 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.
- PubMed. Neuroprotective efficacy and pharmacokinetic behavior of novel anti-inflammatory para-phenyl substituted diindolylmethanes in a mouse model of Parkinson's disease.
- Guidechem. 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl] ethanone_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 9. wuxibiology.com [wuxibiology.com]
Probing Synaptic Plasticity: Application Notes and Protocols for the CaMKII Inhibitor 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
Abstract
This document provides a comprehensive technical guide for researchers, neuroscientists, and drug development professionals on the application of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE, a potent inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII). We delve into the critical role of CaMKII in synaptic plasticity and learning, establishing the scientific rationale for its inhibition as a research tool. Detailed, field-proven protocols for utilizing this compound in primary neuronal cultures to study synaptic function are provided, alongside expert insights into experimental design and data interpretation. This guide is intended to empower researchers to effectively integrate this compound into their studies of neurological function and disease.
Introduction: Targeting the Molecular Machinery of Memory
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a cornerstone of synaptic plasticity, the cellular mechanism believed to underlie learning and memory.[[“]][2] This serine/threonine kinase is highly concentrated at the postsynaptic density of excitatory synapses and acts as a critical decoder of calcium signals. Its activity is essential for both the induction and maintenance of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[[“]] Given its central role, the pharmacological inhibition of CaMKII is a powerful strategy to dissect the molecular underpinnings of synaptic function and to explore potential therapeutic avenues for neurological and neuropsychiatric disorders.[3][4]
This compound is a research compound identified as a neurotropic agent and CaMKII inhibitor.[5] Its structure, featuring a bromo-ethanone group, suggests a potential for covalent interaction with target proteins, which can offer advantages in terms of potency and duration of action. The pyrrolidinylsulfonylphenyl moiety contributes to the molecule's specificity and pharmacokinetic properties. While extensive peer-reviewed data on this specific molecule is emerging, its utility can be inferred from the vast body of research on other well-characterized CaMKII inhibitors like KN-93.[3][6] This guide provides the foundational knowledge and protocols to apply this compound for investigating CaMKII-dependent processes in neuroscience research.
Mechanism of Action: The CaMKII Signaling Cascade
Understanding the mechanism of action of this compound requires a firm grasp of the CaMKII signaling pathway. During synaptic activity, the influx of calcium ions (Ca²⁺) through NMDA receptors leads to the binding of Ca²⁺ to calmodulin (CaM).[7] The Ca²⁺/CaM complex then binds to the regulatory domain of CaMKII, displacing it from the catalytic domain and activating the kinase.
A key feature of CaMKII is its ability to autophosphorylate at the T286 residue (in the α isoform), which "traps" the activated state, rendering the kinase constitutively active even after intracellular Ca²⁺ levels have returned to baseline.[7] This persistent activity is thought to be a molecular basis for memory storage. Activated CaMKII then phosphorylates a host of downstream targets, including AMPA receptors, which enhances their ion channel conductance and promotes their trafficking to the synaptic membrane, thereby strengthening the synapse.[8]
This compound, as a CaMKII inhibitor, is presumed to interfere with this cascade, likely by binding to the ATP-binding pocket of the kinase's catalytic domain, preventing the phosphorylation of its substrates.
Sources
- 1. consensus.app [consensus.app]
- 2. CaMKII: the Swiss army knife of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute inhibition of Ca2+/calmodulin-dependent protein kinase II reverses experimental neuropathic pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging role of CaMKII in neuropsychiatric disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl] ethanone_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 6. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of Ca2+/Calmodulin-Dependent Protein Kinase Type II in Mediating Function and Dysfunction at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Pyrrolidine Derivatives in the Development of Central Nervous System Drugs
Introduction: The Privileged Pyrrolidine Scaffold in CNS Drug Discovery
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the architecture of numerous biologically active molecules, both of natural and synthetic origin.[1][2] Its prevalence in FDA-approved drugs underscores its significance as a "privileged scaffold" in medicinal chemistry.[1][3] In the realm of Central Nervous System (CNS) drug development, the pyrrolidine ring is particularly advantageous due to its unique structural and physicochemical properties.
The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space, a critical feature for achieving high-affinity and selective interactions with complex biological targets like receptors and enzymes in the brain.[4][5] Furthermore, the presence of stereogenic centers in many pyrrolidine derivatives allows for fine-tuning of their pharmacological profiles, as different stereoisomers can exhibit distinct biological activities.[4][5] This stereochemical diversity is a powerful tool for optimizing efficacy and minimizing off-target effects.
This guide provides an in-depth exploration of the application of pyrrolidine derivatives in CNS drug discovery, complete with detailed protocols and insights into the rationale behind experimental design.
I. The Racetam Class: Pioneering Nootropics and Beyond
The story of pyrrolidine derivatives in CNS therapeutics begins with the pioneering work on piracetam , the first compound to be described as a "nootropic" agent—a substance that enhances cognitive functions like memory and learning.[6] Developed in the late 1960s, piracetam and its analogs, collectively known as racetams, are characterized by a 2-oxopyrrolidine core.
While the precise mechanism of action of racetams is still under investigation, they are thought to modulate cholinergic and glutamatergic neurotransmission, enhance cerebral blood flow, and improve mitochondrial function.[7][8] These multifaceted effects have led to their investigation for a range of conditions, including cognitive impairment, stroke recovery, and epilepsy.[6] Levetiracetam, a notable pyrrolidone derivative, is now a widely used antiepileptic drug.[6]
Conceptual Workflow for Racetam-like Compound Discovery
The discovery and development of novel racetam-like compounds typically follow a structured workflow, from initial screening to preclinical evaluation.
Caption: A generalized workflow for the discovery and preclinical development of novel racetam-like compounds.
II. Multi-Target-Directed Ligands for Neurodegenerative Diseases
The complex pathophysiology of neurodegenerative disorders like Alzheimer's and Parkinson's disease has spurred the development of multi-target-directed ligands (MTDLs).[9] The pyrrolidine scaffold is exceptionally well-suited for designing MTDLs due to its ability to present pharmacophoric groups in a defined spatial orientation, allowing for simultaneous interaction with multiple biological targets.
Application Focus: Alzheimer's Disease
In the context of Alzheimer's disease, pyrrolidine derivatives have been designed to concurrently inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine, and to modulate other disease-relevant pathways.[3][10]
This protocol describes a colorimetric method for determining the AChE inhibitory activity of pyrrolidine derivatives, based on the Ellman's method.
Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.
Materials:
-
96-well microplate
-
Microplate reader
-
AChE from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test pyrrolidine compounds
-
Donepezil (positive control)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of ATCI (10 mM) in deionized water.
-
Prepare a stock solution of AChE (1 U/mL) in phosphate buffer.
-
Prepare serial dilutions of the test pyrrolidine compounds and donepezil in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
20 µL of the test compound solution (or buffer for control).
-
140 µL of phosphate buffer (pH 8.0).
-
20 µL of DTNB solution.
-
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the AChE solution to each well.
-
Immediately start monitoring the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.
-
Rationale for Experimental Choices:
-
pH 8.0: This pH is optimal for the activity of AChE and the reaction of thiocholine with DTNB.
-
37°C: This temperature mimics physiological conditions and ensures optimal enzyme activity.
-
Donepezil as a positive control: Donepezil is a well-characterized, potent AChE inhibitor, providing a benchmark for the activity of the test compounds.[10]
Data Presentation: Comparative AChE and BuChE Inhibition
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (BuChE/AChE) |
| (R)-34 | 0.215 | > 10 | > 46.5 |
| (S)-35 | > 10 | 0.155 | < 0.015 |
| Donepezil | 0.025 | 3.5 | 140 |
Data adapted from Carrieri et al. (2024).[11]
This table demonstrates the potential for stereoisomers of pyrrolidine derivatives to exhibit different inhibitory profiles against AChE and BuChE.
III. Modulators of Serotonergic Pathways for Mental Health Disorders
Pyrrolidine derivatives are also being explored as modulators of serotonergic pathways, which are implicated in a variety of mental health disorders, including depression, anxiety, and psychosis.[12][13] The pyrrolidine scaffold can be incorporated into molecules that act as agonists or antagonists at specific serotonin (5-HT) receptor subtypes.
Signaling Pathway: 5-HT₂A Receptor Activation
Psychedelic compounds, which are agonists at the 5-HT₂A receptor, are gaining renewed interest as potential therapeutics for depression and other mental illnesses.[13] Pyrrolidine-indole derivatives have been designed as selective 5-HT₂A receptor modulators.[12]
Caption: Simplified signaling pathway of 5-HT₂A receptor activation by a pyrrolidine-based agonist.
This protocol describes a cell-based functional assay to determine the agonist activity of pyrrolidine derivatives at the 5-HT₂A receptor by measuring intracellular calcium mobilization.
Principle: The 5-HT₂A receptor is a Gq-coupled receptor. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which leads to the production of inositol triphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ can be detected using a calcium-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor
-
Cell culture medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test pyrrolidine compounds
-
Serotonin (positive control)
-
A 5-HT₂A antagonist (e.g., ketanserin) for validation
-
Fluorescence microplate reader (e.g., FLIPR)
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293-5HT₂A cells in appropriate medium.
-
Plate the cells in a 96-well, black-walled, clear-bottom microplate at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test pyrrolidine compounds and serotonin in HBSS.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the test compounds or serotonin to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) from the dose-response curve.
-
Rationale for Experimental Choices:
-
HEK293 cells: These cells are commonly used for recombinant receptor expression as they provide a low-background system.
-
Fluo-4 AM: This is a widely used, high-affinity fluorescent dye for measuring intracellular calcium.
-
FLIPR (Fluorometric Imaging Plate Reader): This instrument allows for the simultaneous addition of compounds and kinetic reading of fluorescence, which is crucial for capturing the rapid calcium mobilization event.
IV. Conclusion and Future Perspectives
The pyrrolidine scaffold continues to be a highly valuable structural motif in the design of novel CNS drugs. Its versatility allows for the development of compounds with diverse mechanisms of action, from the broad cognitive enhancement of racetams to the highly specific modulation of neurotransmitter receptors and enzymes. The future of pyrrolidine-based CNS drug discovery lies in the rational design of MTDLs for complex neurodegenerative and psychiatric disorders, as well as the exploration of novel biological targets. Advances in synthetic chemistry and computational modeling will undoubtedly accelerate the discovery and optimization of the next generation of pyrrolidine-containing therapeutics for the brain.
References
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222. [Link]
-
Gamzu, E., Hoover, T. M., Gracon, S. I., & Ninteman, M. V. (1989). Recent development in 2‐pyrrolidinone‐containing nootropics. Drug Development Research, 18(3), 177–189. [Link]
-
MDPI. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(13), 5183. [Link]
-
Carocci, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 107, 117829. [Link]
-
ResearchGate. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. [Link]
-
MDPI. (2024). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. International Journal of Molecular Sciences, 25(11), 5899. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry Behind Neurological Therapies: Focus on Pyrrolidine Derivatives. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
Malik, J., & Tlustochowicz, M. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research, 1, 1. [Link]
-
Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Onaolapo, A. Y., et al. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients, 14(16), 3367. [Link]
-
National Institutes of Health. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. [Link]
- Google Patents. (n.d.). Substituted pyrrolidine compounds with central nervous system activity.
-
Semantic Scholar. (1989). Recent development in 2‐pyrrolidinone‐containing nootropics. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245788. [Link]
-
ResearchGate. (2016). Assessment of the relevance of scaffolds to CNS drug discovery. [Link]
-
Sabnis, R. W. (2022). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. ACS Chemical Neuroscience, 13(9), 1332–1336. [Link]
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649. [Link]
-
Sabnis, R. W. (2024). Novel Pyrrolopyridine Compounds as 5-HT2A Agonists for Treating Mental Illnesses. ACS Chemical Neuroscience. [Link]
-
National Institutes of Health. (2018). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. [Link]
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. healthopenresearch.org [healthopenresearch.org]
- 8. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Identifying and minimizing impurities in bromoethanone synthesis
A-Technical-Guide-for-Researchers-Scientists-and-Drug-Development-Professionals
This guide provides in-depth technical assistance for identifying and minimizing impurities during the synthesis of bromoethanone, a critical intermediate in pharmaceutical development. Authored for experienced researchers, this document moves beyond basic protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in bromoethanone synthesis and how are they formed?
The primary impurities in bromoethanone synthesis arise from over-bromination, side reactions with the starting material or solvent, and degradation of the product. The most prevalent impurities include:
-
Dibromoethanone: This is the most common impurity, resulting from the reaction of bromoethanone with the brominating agent.[1] The formation is favored by an excess of the brominating agent or prolonged reaction times.
-
Unreacted Ethnone (Acetophenone or other starting ketone): Incomplete conversion of the starting material is a common issue, often due to insufficient brominating agent or suboptimal reaction conditions.
-
Solvent-Related Impurities: The choice of solvent can significantly impact the impurity profile. For example, using alcohols can lead to the formation of α-alkoxy ketones.
-
Degradation Products: Bromoethanone is a lachrymator and can be unstable, particularly in the presence of moisture or bases, leading to hydrolysis or other degradation pathways.
The formation of these impurities is governed by the reaction mechanism, which typically proceeds through an enol or enolate intermediate.[2][3][4][5]
Q2: How do acidic versus basic conditions affect impurity formation in the α-halogenation of ketones?
The pH of the reaction medium plays a crucial role in determining the impurity profile of the α-halogenation of ketones.[2]
-
Acidic Conditions: In an acidic medium, the reaction proceeds through an enol intermediate. The rate of halogenation is dependent on the concentration of the ketone and the acid, but not the halogen.[3][5] This allows for better control of the reaction, and typically, only one α-hydrogen is replaced by a halogen because each successive halogenation is slower than the first.[2] This makes acidic conditions preferable when a monohalogenated product is desired.
-
Basic Conditions: Under basic conditions, the reaction proceeds via an enolate intermediate. Successive halogenations are more rapid due to the inductive electron-withdrawing effect of the halogen, which makes the remaining α-hydrogens more acidic.[2] This often leads to polyhalogenated products and, in the case of methyl ketones, can result in the haloform reaction.[2]
Q3: What are the best analytical techniques for identifying and quantifying impurities in bromoethanone?
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. A well-developed HPLC method can resolve bromoethanone from its various impurities, allowing for accurate determination of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and byproducts. The mass spectrometer provides structural information that aids in the definitive identification of unknown peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for characterizing the final product and identifying impurities. The chemical shifts and coupling constants can provide detailed structural information about any contaminants present.
Section 2: Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of bromoethanone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of dibromoethanone detected. | 1. Excess of brominating agent used.[1] 2. Reaction time is too long.[1] 3. Reaction temperature is too high. | 1. Use a stoichiometric amount of the brominating agent (typically 1.0-1.1 equivalents).[6] 2. Monitor the reaction progress closely using TLC or HPLC and stop the reaction once the starting material is consumed.[7] 3. Maintain the recommended reaction temperature. For bromination with Br₂, this is often below 20°C.[1] |
| Significant amount of unreacted starting material. | 1. Insufficient brominating agent. 2. Reaction time is too short. 3. Poor quality of the brominating agent. | 1. Ensure an accurate charge of the brominating agent. 2. Continue to monitor the reaction until the starting material is no longer detected. 3. Use a fresh, high-purity brominating agent. For example, N-Bromosuccinimide (NBS) should be recrystallized if it is old or appears discolored.[6] |
| Formation of colored impurities. | 1. Presence of free bromine in the final product. 2. Decomposition of the product. | 1. Wash the crude product with a dilute solution of sodium bisulfite to quench any unreacted bromine.[1] 2. Avoid prolonged exposure to high temperatures and light. If necessary, purify the product using recrystallization with activated charcoal.[1] |
| Product is an oil or difficult to crystallize. | Presence of impurities or residual solvent. | Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.[7] Ensure all solvents are removed under vacuum. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of Bromoethanone via Bromination with Elemental Bromine
This protocol describes a general procedure for the α-bromination of a ketone using elemental bromine in acetic acid.[1][3]
Materials:
-
Starting Ketone (e.g., Acetophenone)
-
Glacial Acetic Acid
-
Bromine
-
Ice-water
-
Sodium bisulfite solution
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting ketone (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add bromine (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 20°C.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.[1] Monitor the reaction by TLC or HPLC.
-
Pour the reaction mixture into ice-water and stir until the product precipitates.[1]
-
Collect the crude product by vacuum filtration and wash with cold water.[1]
-
To remove unreacted bromine, wash the crude product with a dilute solution of sodium bisulfite.[1]
-
Wash again with water until the filtrate is neutral.[1]
Protocol 2: Purification of Bromoethanone by Recrystallization
This protocol provides a general method for the purification of crude bromoethanone.[1][7][8][9][10]
Materials:
-
Crude Bromoethanone
-
Ethanol
-
Water
-
Activated Charcoal (optional)
Procedure:
-
Dissolve the crude bromoethanone in a minimal amount of hot ethanol.[1]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.[1]
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution is clear again.[7]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.[1]
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.[7]
-
Dry the crystals under vacuum.[1]
Section 4: Visualizing the Workflow
Diagram 1: Bromoethanone Synthesis and Impurity Formation
This diagram illustrates the general synthesis pathway for bromoethanone and the formation of the primary impurity, dibromoethanone.
Caption: General synthesis and over-bromination pathway.
Diagram 2: Troubleshooting Logic for Bromoethanone Synthesis
This flowchart provides a logical approach to troubleshooting common issues encountered during bromoethanone synthesis.
Caption: A step-by-step troubleshooting guide.
Section 5: References
-
BenchChem. (n.d.). How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone. Retrieved from
-
BenchChem. (n.d.). An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Retrieved from
-
Wikipedia. (2023). Ketone halogenation. Retrieved from [Link]
-
OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
BenchChem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. Retrieved from
-
Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
askIITians. (n.d.). Purification of organic compounds. Retrieved from [Link]
-
Wikipedia. (2023). List of purification methods in chemistry. Retrieved from [Link]
-
ChemHelp ASAP. (2020). alpha-halogenation of ketones. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Chemistry - Purification of organic compounds | askIITians [askiitians.com]
- 9. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Optimizing reaction conditions for the synthesis of pyrrolidinylsulfonyl phenyl compounds
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of pyrrolidinylsulfonyl phenyl compounds. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, purification, and characterization. The focus is on understanding the underlying chemical principles to empower you to effectively optimize your reaction conditions.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of pyrrolidinylsulfonyl phenyl compounds.
Q1: What is the most common method for synthesizing aryl sulfonamides like those with a pyrrolidinylsulfonyl phenyl moiety?
The most traditional and widely employed method is the reaction of a sulfonyl chloride with a primary or secondary amine, such as pyrrolidine, in the presence of a base.[1][2] This is a form of nucleophilic acyl-type substitution at the sulfur atom.[3] The base, typically a non-nucleophilic organic base like pyridine or triethylamine, is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[1][4]
Q2: My reaction yield is consistently low. What are the most likely causes?
Low yields in sulfonamide synthesis are a frequent challenge and can often be attributed to several factors:
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture.[4] Hydrolysis converts the starting material into the corresponding sulfonic acid, which is unreactive under these conditions, thereby reducing the yield.[4]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. An unsuitable base can compete with the amine nucleophile, and the solvent must effectively dissolve both reactants without participating in the reaction.[4]
-
Poor Reactivity of Starting Materials: The nucleophilicity of the amine plays a significant role.[2][5] Sterically hindered or electron-deficient amines may react slowly, leading to lower yields.[5]
-
Side Reactions: The formation of undesired byproducts, such as bis-sulfonated products when using primary amines, can consume the starting materials.[4]
Q3: I'm observing an unexpected side product. What could it be?
The most common side product is the sulfonic acid formed from the hydrolysis of your sulfonyl chloride.[4] If you are using a primary amine, you might also see the formation of a bis-sulfonated product.[4] Other possibilities include products from reactions with impurities in your starting materials or solvent. Careful analysis by techniques like NMR and mass spectrometry is essential for identification.
Q4: How can I effectively purify my final pyrrolidinylsulfonyl phenyl compound?
Recrystallization is the most common and effective method for purifying solid sulfonamides.[4][6] The key is to find a solvent or solvent system where your compound is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain in solution.[4] Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[4][6] Column chromatography on silica gel can also be used for purification if recrystallization is not effective.
II. Troubleshooting Guide: A Deeper Dive
This section provides more detailed solutions to persistent problems, grounded in the chemistry of the reaction.
Problem 1: Consistently Low or No Product Formation
If you are struggling with low yields, a systematic approach to troubleshooting is necessary.
Root Cause Analysis & Solutions:
-
Reagent Quality:
-
Sulfonyl Chloride: Use fresh or properly stored sulfonyl chloride. Over time, it can hydrolyze due to atmospheric moisture.[4]
-
Amine (Pyrrolidine): Ensure the purity of the pyrrolidine. Impurities can interfere with the reaction.
-
Solvent: Use anhydrous (dry) solvents to minimize hydrolysis of the sulfonyl chloride.[4] Dichloromethane and tetrahydrofuran are common choices.[4]
-
-
Reaction Conditions:
-
Anhydrous Conditions: Thoroughly dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[4]
-
Base Selection: A non-nucleophilic organic base like pyridine or triethylamine is generally preferred to avoid competing with the amine reactant.[4] The base scavenges the HCl produced, driving the reaction forward.[1]
-
Stoichiometry: A slight excess of the amine (1.1-1.2 equivalents) can help ensure the complete consumption of the more valuable sulfonyl chloride.[4]
-
Temperature: For less reactive amines, increasing the reaction temperature may be necessary.[5] However, be mindful that higher temperatures can also promote side reactions and degradation.
-
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas (e.g., nitrogen or argon).
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the phenylsulfonyl chloride derivative and an anhydrous solvent (e.g., dichloromethane).
-
In a separate flask, dissolve pyrrolidine (1.1-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 equivalents) in the same anhydrous solvent.
-
Cool the sulfonyl chloride solution in an ice bath.
-
Slowly add the pyrrolidine/base solution to the cooled sulfonyl chloride solution via a dropping funnel.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, proceed with an appropriate aqueous workup to remove the base hydrochloride salt and any excess base.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Problem 2: Difficulty in Product Purification
Challenges in purification often arise from the presence of persistent impurities or unfavorable physical properties of the product.
Root Cause Analysis & Solutions:
-
Persistent Impurities:
-
Unreacted Starting Materials: If the reaction did not go to completion, you will have a mixture of starting materials and product. Optimize the reaction conditions as described above to drive the reaction to completion.
-
Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): The resulting sulfonic acid can sometimes be difficult to separate. An aqueous basic wash (e.g., with dilute sodium bicarbonate solution) during the workup can help remove the acidic sulfonic acid.
-
Base Hydrochloride Salt: Ensure thorough washing during the aqueous workup to remove any salt formed from the base and HCl.
-
-
Product Properties:
-
Oily Product: If your product is an oil and difficult to crystallize, consider triturating it with a non-polar solvent like hexanes to induce solidification. If that fails, purification by column chromatography is the best alternative.
-
Poor Solubility: If your product has poor solubility in common recrystallization solvents, you may need to screen a wider range of solvents or solvent mixtures.
-
Data Presentation: Solvent Selection for Recrystallization
| Solvent System | Polarity Index | Suitability for Sulfonamides | Notes |
| Ethanol/Water | Variable | Good | The ratio can be adjusted to optimize solubility.[4] |
| Isopropanol | 4.3 | Good | Often a good starting point for recrystallization.[6] |
| Ethyl Acetate/Hexanes | Variable | Good | A common system for both recrystallization and chromatography. |
| Dichloromethane | 3.1 | Poor | Typically too good of a solvent for recrystallization. |
III. Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Diagram 1: General Sulfonamide Synthesis Workflow
Caption: A typical workflow for the synthesis of pyrrolidinylsulfonyl phenyl compounds.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision-making guide for troubleshooting low reaction yields.
IV. Concluding Remarks
The successful synthesis of pyrrolidinylsulfonyl phenyl compounds hinges on careful attention to reagent quality and reaction conditions. By understanding the potential pitfalls, such as the moisture sensitivity of sulfonyl chlorides and the critical role of the base, researchers can systematically troubleshoot and optimize their synthetic protocols. This guide provides a framework for addressing common challenges, ultimately leading to improved yields and purity of the desired products.
V. References
-
Google Patents. (n.d.). Sulfonamide purification process. US2777844A. Retrieved from
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Purification of Polar Bromo-Organic Compounds
Welcome to the Technical Support Center dedicated to the intricate challenges of purifying polar bromo-organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique hurdles presented by this class of molecules. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your purification strategies are both effective and scientifically sound.
Introduction: The Polarity and Bromine Dichotomy
Polar bromo-organic compounds are staples in medicinal chemistry and materials science, offering unique pharmacological and material properties. However, their purification is often a formidable task. The presence of the polar functional groups (e.g., hydroxyls, amines, carboxylic acids) dictates aqueous solubility and strong interactions with polar stationary phases, while the bromine atom adds its own set of challenges, including increased molecular weight, potential for dehalogenation, and the presence of brominating agent residues.[1][2] This guide provides a structured approach to troubleshooting common purification issues.
Part 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the purification of polar bromo-organic compounds.
Column Chromatography Conundrums
Question: My highly polar bromo-organic compound streaks badly on silica gel TLC plates and shows poor separation during column chromatography, even with highly polar solvent systems like dichloromethane/methanol. What's happening and how can I fix it?
Answer: This is a classic problem arising from strong interactions between the polar analyte and the acidic silica gel stationary phase.[3] Streaking is often a sign of non-ideal adsorption/desorption kinetics. For basic compounds, this is particularly pronounced. Here’s a breakdown of the causes and solutions:
-
Causality: The silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with polar functional groups, especially basic amines, through hydrogen bonding and ion-exchange mechanisms. This leads to tailing (streaking) and sometimes irreversible adsorption.[3]
-
Troubleshooting & Optimization:
-
TLC Optimization: Before scaling up to column chromatography, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your target compound for good separation.[4] If streaking persists on TLC, it will be worse on the column.
-
Solvent System Modification:
-
For Basic Compounds: Add a small amount of a volatile base to your eluent to neutralize the acidic silica surface. Common choices include 0.5-2% triethylamine or ammonium hydroxide in your mobile phase.[3]
-
For Acidic Compounds: Similarly, adding 0.5-2% acetic acid or formic acid can improve the chromatography of acidic compounds by suppressing their ionization.
-
-
Alternative Stationary Phases: If solvent modification fails, consider a different stationary phase:
-
Alumina: Alumina is available in neutral, basic, and acidic forms. For basic compounds, basic or neutral alumina can be a good alternative to silica.[5]
-
Deactivated Silica: You can deactivate silica gel by treating it with a base to reduce its acidity.[5]
-
Amino-propylated Silica: This is a good option for polar compounds as it provides a less acidic surface.[6]
-
-
Question: My polar bromo-organic compound is eluting in the solvent front on a C18 reversed-phase column. How can I achieve retention and separation?
Answer: This is a common issue as traditional nonpolar C18 columns struggle to retain highly polar analytes.[7] Here are several strategies to improve retention:
-
Causality: Reversed-phase chromatography separates compounds based on their hydrophobicity. Highly polar compounds have little affinity for the nonpolar C18 stationary phase and are swept through the column with the polar mobile phase.
-
Troubleshooting & Optimization:
-
Decrease Organic Solvent Content: The most straightforward approach is to decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase. You might even try a 100% aqueous mobile phase, but be cautious of "phase collapse" with some C18 columns, which can lead to a drastic loss of retention.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. The analytes elute in order of increasing polarity.[8][9]
-
Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities, offering greater flexibility for separating complex mixtures of polar and nonpolar compounds.
-
Ion-Pairing Agents: For ionizable polar compounds, adding an ion-pairing agent (e.g., trifluoroacetic acid for bases, or alkylammonium salts for acids) to the mobile phase can form a neutral ion pair with your analyte, increasing its retention on the C18 column.[7]
-
Question: I suspect my bromo-organic compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?
Answer: Decomposition on silica is a known issue for sensitive compounds.[5] The acidic nature of silica can catalyze degradation reactions, especially for compounds with labile functional groups.
-
Confirmation: To check for stability, spot your purified compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots, your compound is likely decomposing on the silica.[5]
-
Solutions:
-
Deactivated Stationary Phases: As mentioned before, using deactivated silica, alumina, or florisil can mitigate decomposition.[5]
-
Minimize Residence Time: Run your column as quickly as possible (flash chromatography) to reduce the contact time between your compound and the stationary phase.[1]
-
Non-Chromatographic Methods: If decomposition is severe, consider purification by recrystallization, distillation (if the compound is a thermally stable liquid), or acid-base extraction if applicable.[4]
-
Recrystallization Roadblocks
Question: I'm losing a significant amount of my polar bromo-organic compound during recrystallization. What are the common causes and how can I improve my yield?
Answer: Significant product loss during recrystallization is often due to suboptimal solvent choice or procedural errors.[10]
-
Causality: The goal of recrystallization is to find a solvent that dissolves your compound well at high temperatures but poorly at low temperatures.[11] If the solubility at low temperature is still significant, you will lose product in the mother liquor. Using too much solvent is another common reason for low recovery.[10]
-
Troubleshooting & Optimization:
-
Solvent Selection: The ideal solvent is key. If a single solvent doesn't work, try a binary solvent system (a "good" solvent in which your compound is soluble, and a "poor" solvent in which it is not). Dissolve your compound in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[12]
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent necessary to dissolve your compound completely.[10]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and improves recovery.[1]
-
Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[10]
-
Question: My crude product is colored, and the color persists after recrystallization. How can I remove colored impurities?
Answer: Colored impurities are common, often due to residual bromine or other byproducts.[1]
-
Solution: Activated charcoal can be used to remove colored impurities. Add a small amount of activated carbon to the cool solution, then heat the mixture to just below boiling for a few minutes.[13] The carbon will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[13] Be aware that using too much charcoal can lead to product loss.[13]
Purity Assessment and Stability
Question: What are the best analytical techniques to assess the purity of my polar bromo-organic compound?
Answer: A multi-faceted approach is often best for confirming purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity analysis. For polar bromo-organics, reversed-phase HPLC with a C18 column (potentially with modifications as discussed above) or HILIC can be employed.[14][15][16]
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. It offers high sensitivity, especially when coupled with an electron capture detector (ECD), which is highly sensitive to halogenated compounds.[14][17]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine purity without a reference standard for the analyte. It also provides structural confirmation.[14][15]
-
Mass Spectrometry (MS): When coupled with LC or GC, MS is highly sensitive and specific for identifying impurities.[16][17]
Question: My purified bromo-organic compound degrades over time. What are the likely causes and how can I improve its stability?
Answer: Bromo-organic compounds can be susceptible to degradation.[1]
-
Causes of Degradation:
-
Dehalogenation: The carbon-bromine (C-Br) bond can be cleaved by light, heat, or the presence of certain metals. The C-Br bond is weaker than C-Cl and C-F bonds, making these compounds more prone to this pathway.[1]
-
Hydrolysis: Residual moisture or acidic/basic conditions can lead to the hydrolysis of other sensitive functional groups in the molecule.[1]
-
Oxidation: Some compounds may be sensitive to air and undergo oxidation.[1]
-
-
Improving Stability:
-
Store the purified compound in a cool, dark place.
-
Store under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure the compound is free from residual acids or bases from the purification process.[1]
-
Part 2: Experimental Protocols & Data
Protocol: Flash Column Chromatography of a Polar Basic Bromo-Organic Compound
This protocol outlines a general procedure for purifying a polar, basic bromo-organic compound that exhibits streaking on silica gel.
-
TLC Analysis:
-
Prepare a stock solution of your crude material.
-
Spot the solution on at least three TLC plates.
-
Elute the plates with different solvent systems:
-
Plate 1: Dichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5)
-
Plate 2: Ethyl Acetate (EtOAc) / Hexane (e.g., 1:1)
-
Plate 3: DCM / MeOH with 1% Triethylamine (TEA) (e.g., 95:5:0.1)
-
-
Observe the Rf values and spot shape. The system with the best separation and least streaking (likely the one with TEA) should be chosen.
-
-
Column Preparation (Dry Loading):
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., DCM or MeOH).
-
Add dry silica gel (approximately 10-20 times the mass of your sample) to the solution.[18]
-
Gently evaporate the solvent using a rotary evaporator until the silica is dry and free-flowing.[18]
-
Carefully pour the dry, sample-adsorbed silica onto the top of your pre-packed column.
-
-
Elution:
-
Begin eluting the column with the optimized solvent system from the TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure.
-
Data Presentation: Solvent Systems for Polar Compounds
The following table provides a starting point for selecting solvent systems for the chromatography of polar compounds.
| Stationary Phase | Mobile Phase (Eluent) - Increasing Polarity → | Compound Type Suitability |
| Normal Phase (e.g., Silica, Alumina) | Hexane → Toluene → Dichloromethane → Ethyl Acetate → Acetone → Methanol | Best for non-polar to moderately polar compounds.[19] |
| Reversed Phase (e.g., C18) | Water / Acetonitrile or Water / Methanol (decreasing organic content increases polarity) | Best for non-polar to moderately polar compounds. |
| HILIC | High Organic / Low Aqueous (e.g., 95:5 Acetonitrile/Water) → Lower Organic / Higher Aqueous | Excellent for very polar compounds.[8] |
Part 3: Visualizations
Workflow for Troubleshooting Poor Column Chromatography
Caption: Troubleshooting workflow for poor column chromatography performance.
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting an appropriate purification method.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol. BenchChem.
-
Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-2-pentyne by HPLC. BenchChem.
- BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC. BenchChem.
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Talanta. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. PubMed. [Link]
-
University of Calgary. Recrystallisation. [Link]
-
University of Massachusetts Boston. Recrystallization1. [Link]
-
Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]
-
Wired Chemist. Recrystallization. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
- BenchChem. (2025). Purifying 4-Bromo-GBR: A Technical Guide for Researchers. BenchChem.
- BenchChem. (2025). Purifying Brominated Organic Compounds: Application Notes and Protocols for Researchers. BenchChem.
- Google Patents. EP0913381B1 - Method for purifying a bromine compound.
-
ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]
-
LCGC International. How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
ATSDR. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane. [Link]
-
Reddit. (2022). Chromatography to separate polar molecules? r/OrganicChemistry. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purifying Polar Organic Compounds. BenchChem.
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
ResearchGate. (2021). Sustainable bromination of organic compounds: A critical review. [Link]
-
BioPharma Services. BA Method Development: Polar Compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. reddit.com [reddit.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Recrystallization [wiredchemist.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Stability of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE in Solution
Welcome to the technical support center for 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As a key intermediate in pharmaceutical synthesis, understanding its stability is critical for reliable experimental outcomes and the development of robust formulations.
This document will delve into the potential stability issues, degradation pathways, and provide practical troubleshooting advice and frequently asked questions to ensure the successful use of this compound in your research.
Understanding the Stability of α-Bromoketones
This compound belongs to the class of α-haloketones. The reactivity of this functional group is a double-edged sword; while it makes the compound a versatile synthetic building block, it also renders it susceptible to degradation under various conditions. The presence of two electrophilic centers, the carbonyl carbon and the α-carbon bearing the bromine, is key to its reactivity. The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon more susceptible to nucleophilic attack.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by:
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) can lead to solvolysis, where the solvent molecule acts as a nucleophile.
-
pH: Both acidic and basic conditions can catalyze degradation. Basic conditions, in particular, can promote side reactions like the Favorskii rearrangement.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Like many halogenated compounds, this molecule may be susceptible to photolytic degradation.[1]
-
Presence of Nucleophiles: The compound is highly reactive towards nucleophiles, which can lead to the formation of various substitution products.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of α-bromoketones, the most probable degradation pathways include:
-
Hydrolysis/Solvolysis: In the presence of water or other protic solvents, the bromine atom can be displaced by a hydroxyl group or an alkoxy group, respectively, to form the corresponding α-hydroxy or α-alkoxy ketone.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo a rearrangement to form carboxylic acid derivatives.[2]
-
Nucleophilic Substitution: Any nucleophilic species present in the solution can potentially react with the compound, displacing the bromide.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize the shelf-life of your solutions, we recommend the following:
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, THF, DMF) for preparing stock solutions.
-
Temperature: Store solutions at low temperatures, ideally between 2-8°C.[3][4][5] For long-term storage, consider storing at -20°C.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.[1]
-
Inert Atmosphere: For highly sensitive applications, storing solutions under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.[3][5]
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of starting material and appearance of a more polar spot on TLC. | Hydrolysis/Solvolysis: The bromine has been replaced by a hydroxyl or alkoxy group from a protic solvent. | Switch to an aprotic solvent for your reaction or solution preparation. If a protic solvent is necessary, use it at a low temperature and for the shortest possible time. |
| Formation of an unexpected carboxylic acid derivative. | Favorskii Rearrangement: A strong base in the reaction mixture is causing rearrangement.[2] | Use a weaker, non-nucleophilic base if possible. Alternatively, consider protecting the ketone functionality if the reaction conditions allow. |
| Multiple unknown peaks observed in HPLC analysis of the solution over time. | General Degradation: The compound is unstable under the current storage or experimental conditions. | Perform a systematic stability study to identify the critical factors (pH, solvent, temperature, light). This will help in establishing appropriate handling and storage protocols. |
| Low yield in a nucleophilic substitution reaction. | Competing Side Reactions: Solvolysis or other side reactions are consuming the starting material. | Ensure your reaction is carried out under anhydrous conditions. Add the nucleophile to the solution of the α-bromoketone promptly after its preparation. |
Experimental Workflow: Forced Degradation Study
To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is highly recommended.[1][6][7][8][9] This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products.
Objective:
To determine the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile, water, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable C18 column and UV detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.[6]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by HPLC.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the retention times and peak areas of any degradation products.
-
Ensure mass balance is reasonably maintained, meaning the decrease in the parent peak area should be approximately equal to the sum of the areas of the new peaks.[1]
-
Expected Outcomes Summary:
| Stress Condition | Expected Degradation | Potential Degradation Product(s) |
| Acidic Hydrolysis | Moderate | α-hydroxy-1-[4-(1-pyrrolidinylsulfonyl)phenyl] ethanone |
| Basic Hydrolysis | Significant | α-hydroxy-1-[4-(1-pyrrolidinylsulfonyl)phenyl] ethanone, potential Favorskii rearrangement products |
| Oxidative Degradation | Low to Moderate | Oxidized derivatives of the pyrrolidine or phenyl ring |
| Thermal Degradation | Low to Moderate | Various thermal decomposition products |
| Photolytic Degradation | Moderate to Significant | Photodegradation products, potentially involving cleavage of the C-Br bond |
Visualization of Potential Degradation
The following diagram illustrates a simplified potential degradation pathway of this compound via hydrolysis.
Caption: Hydrolytic degradation of the parent compound.
Concluding Remarks
The stability of this compound is a critical parameter for its successful application in research and development. By understanding its inherent reactivity as an α-bromoketone and taking appropriate precautions in handling and storage, researchers can minimize degradation and ensure the integrity of their experimental results. The provided guidelines and the forced degradation protocol offer a framework for proactively addressing potential stability challenges.
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Vertex AI Search.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- Technical Support Center: Reactions Involving α-Haloketones. (n.d.). Benchchem.
- 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone | 50413-24-6. (n.d.). Sigma-Aldrich.
- 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone. (n.d.). Chem-Impex.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH.
- SAFETY DATA SHEET. (2014, September 19). Fisher Scientific.
- 50413-24-6|2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone. (n.d.). BLDpharm.
- Safety Data Sheet. (2025, January 18). AA Blocks.
- 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one | 62932-94-9. (n.d.). Benchchem.
- Ethanone, 2-bromo-1-phenyl-. (n.d.). NIST WebBook.
- Synthesis of α-Bromoketones. (n.d.).
- Nucleophilic substitution reactions of α-haloketones: A computational study. (n.d.). University of Pretoria.
- Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (n.d.). Scirp.org.
- 2-Bromo-1-(4-hydroxyphenyl)ethanone. (n.d.). PMC - NIH.
- 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl) phenyl]ethan-1-one | 62932-94-9. (n.d.). Sigma-Aldrich.
- α-Halo ketone. (n.d.). Wikipedia.
- 22.3 Alpha Halogenation of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition.
- 2-Bromo-1-(4-Methyl Sulfonyl PH)-Ethanone Supplier. (n.d.). Swadev Chemicals Pvt Ltd.
- 2-bromo-1-phenylethanone. (n.d.). Stenutz.
- 2-Bromo-1-(4-fluorophenyl)ethan-1-one. (n.d.). PubChem - NIH.
- (PDF) 2-Bromo-1-phenylethanone. (n.d.).
- Synthetic Access to Arom
- Phenacyl bromide. (n.d.). Wikipedia.
- (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone. (n.d.).
- 2-Bromo-1-phenyl-pentan-1-one synthesis. (n.d.). chemicalbook.
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 50413-24-6|2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 4. aablocks.com [aablocks.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. rjptonline.org [rjptonline.org]
Technical Support Center: Stabilizing Bromoethanone Derivatives During Workup
Introduction: Bromoethanone derivatives, particularly α-bromo ketones like 2-bromoacetophenone, are powerful intermediates in pharmaceutical and materials science research.[1] Their utility stems from the reactive carbon-bromine bond, which allows for a wide range of subsequent nucleophilic substitutions and bond formations.[1][2] However, this same reactivity makes these compounds notoriously unstable, especially during aqueous workup procedures. Degradation not only lowers yield but also complicates purification, introducing byproducts that can be difficult to separate from the target molecule.[3] This guide provides in-depth troubleshooting advice and validated protocols to help researchers minimize degradation and maximize the recovery of high-purity bromoethanone derivatives.
Understanding the Instability: Why Do Bromoethanone Derivatives Degrade?
The primary challenge in handling bromoethanone derivatives lies in the lability of the α-bromo group. This reactivity is influenced by several factors inherent to the workup process:
-
Presence of Nucleophiles: Water, alcohols, and basic reagents introduced during quenching and extraction can directly displace the bromide ion.
-
pH Extremes: Both strongly acidic and basic conditions can catalyze degradation pathways. Bases are particularly problematic, as they can promote elimination reactions or complex rearrangements.[4][5][6][7][8]
-
Temperature: Like most side reactions, degradation pathways are accelerated at higher temperatures.
-
Light Sensitivity: Some derivatives may be sensitive to light, which can promote radical pathways.[9]
-
Silica Gel Acidity: During chromatographic purification, the slightly acidic nature of standard silica gel can cause on-column degradation.[10][11]
The most common degradation pathways are illustrated below. Understanding these mechanisms is the first step toward designing a successful workup strategy.
Caption: Primary degradation pathways for bromoethanone derivatives during workup.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the workup of reactions involving bromoethanone derivatives.
Q1: My TLC shows a new, more polar spot after washing with aqueous sodium bicarbonate. What is it?
Answer: You are likely observing the formation of the α-hydroxy ketone, a product of hydrolysis. Bromoethanone derivatives are susceptible to nucleophilic attack by water, and this process is accelerated by bases, even weak ones like sodium bicarbonate.[12] The hydroxide or bicarbonate ion can act as a nucleophile or simply increase the concentration of hydroxide ions in the aqueous phase, leading to the displacement of the bromide.
Solution:
-
Avoid Strong Bases: Never use strong bases like NaOH or KOH for washing.
-
Use Neutral Washes: Wash the organic layer with chilled, deionized water or a saturated brine solution. Brine helps to reduce the solubility of organic compounds in the aqueous layer and can decrease the activity of water.
-
Minimize Contact Time: Perform extractions and washes quickly. Do not let the layers sit in the separatory funnel for extended periods.
-
Work at Low Temperatures: Perform the entire aqueous workup using an ice bath to cool your separatory funnel.
Q2: After quenching my bromination reaction and performing a basic wash, my desired product is gone, and I have a complex mixture of products. What happened?
Answer: This is a classic sign of the Favorskii rearrangement . This reaction occurs when α-halo ketones with at least one acidic α'-hydrogen are treated with a base (like hydroxide or alkoxide).[4][5][6] The reaction proceeds through a cyclopropanone intermediate, which then opens to form a rearranged carboxylic acid derivative (e.g., an acid, ester, or amide, depending on the base/nucleophile used).[6][7][8] This is a highly destructive pathway that can consume your entire product.
Solution:
-
Strictly Avoid Base: The most critical step is to avoid basic conditions entirely if your molecule has α'-hydrogens.
-
Quenching Strategy: Quench excess bromine or brominating agent (like NBS) with a mild reducing agent in a neutral or slightly acidic solution. A cold, aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is ideal.[13] These reagents rapidly consume excess halogen without raising the pH.[14]
-
Acidic Workup (If Tolerated): If your target molecule is stable to acid, washing with dilute, cold acid (e.g., 0.1 M HCl) can help remove basic impurities without triggering the Favorskii rearrangement.
Q3: My product seems to be degrading on the silica gel column during purification. How can I prevent this?
Answer: Standard silica gel is slightly acidic (pH ~6.5-7.5) and has a high surface area covered in Lewis acid sites and silanol groups.[10] These acidic sites can catalyze the elimination of HBr to form an α,β-unsaturated ketone, which may appear as a less polar, UV-active spot on your TLC.[15]
Solution:
-
Deactivate the Silica Gel: Neutralize the silica gel before use. This can be done by preparing the slurry in your eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% by volume). Let the slurry stand for about 30 minutes before packing the column.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil. Perform a small-scale TLC analysis on these stationary phases first to ensure your compound is stable and separates well.
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation ("flash chromatography"). Do not let the product sit on the column for an extended period.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is often a superior purification method that avoids contact with silica gel altogether.[9]
| Problem | Likely Cause | Recommended Solution |
| New polar spot on TLC after wash | Hydrolysis to α-hydroxy ketone | Use cold brine wash; minimize contact time. |
| Complete product loss after basic wash | Favorskii Rearrangement | AVOID base. Quench with Na₂S₂O₃; use neutral washes. |
| Streaking/new spots during column | Degradation on silica gel | Deactivate silica with NEt₃; use alumina; run column quickly. |
| Low yield after quenching bromination | Inefficient quench/side reactions | Use cold Na₂S₂O₃ or Na₂SO₃ solution.[13] |
Recommended Protocols
Protocol 1: General Mild Aqueous Workup for Bromoethanone Derivatives
This protocol is designed to be a general starting point for isolating bromoethanone derivatives from a completed reaction mixture.
Caption: Workflow for a mild workup of bromoethanone derivatives.
Step-by-Step Methodology:
-
Cooling: Once the reaction is complete (monitored by TLC), cool the reaction vessel in an ice-water bath to 0-5 °C.[9]
-
Quenching: Slowly add a cold (0-5 °C) saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) with vigorous stirring until the color of any excess bromine is discharged.[13]
-
Extraction: Transfer the mixture to a cold separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer.
-
Washing:
-
Wash the organic layer once with a small portion of cold, deionized water to remove the bulk of water-soluble impurities.
-
Wash the organic layer once with cold, saturated aqueous NaCl (brine). This helps to break emulsions and further removes water from the organic layer.
-
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure (rotary evaporation). Crucially, ensure the water bath temperature does not exceed 30-35 °C to prevent thermal degradation.
-
Purification: Proceed immediately to purification (e.g., recrystallization or deactivated chromatography) or store the crude product under an inert atmosphere at low temperature (≤ 4 °C), protected from light.[9]
Protocol 2: Purification by Deactivated Silica Gel Chromatography
-
Prepare Slurry: In a beaker, add the required amount of silica gel to your chosen eluent system (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to make up 0.5-1% of the total solvent volume.
-
Equilibrate: Stir the slurry for 30 minutes. This allows the triethylamine to neutralize the acidic sites on the silica surface.
-
Pack Column: Pack your chromatography column with the deactivated silica slurry as you normally would.
-
Load and Elute: Dissolve your crude product in a minimal amount of the eluent (or a less polar solvent) and load it onto the column. Elute with the triethylamine-containing solvent system, collecting fractions and monitoring by TLC.
References
-
Favorskii Rearrangement of some a-Bromo-ketones. CORE.[Link]
-
Favorskii Rearrangement. NROChemistry.[Link]
-
Favorskii rearrangement. Wikipedia.[Link]
-
The Favorskii reaction involves treatment of an a-bromo ketone with base to yield a... Homework.Study.com.[Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.[Link]
-
Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Semantic Scholar.[Link]
-
Organic Syntheses Procedure. Organic Syntheses.[Link]
-
Synthesis of P-chloro, P-bromo, and P-iodo a,P-unsaturated ketones. University of British Columbia.[Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.[Link]
-
Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide: An easy and rapid method. ResearchGate.[Link]
-
Separation of Ketone and alpha Bromo ketone. Reddit.[Link]
-
Question about use of bromine (experimental procedure). Reddit.[Link]
-
Exploring the Chemical Properties and Synthesis of 2-Bromoacetophenone. APIChem.[Link]
-
How to do workup after doing bromination with NBS? ResearchGate.[Link]
-
Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. PubMed.[Link]
-
2-bromoacetophenone. Stenutz.[Link]
-
α-Bromoketone synthesis by bromination. Organic Chemistry Portal.[Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.[Link]
-
2-Bromoacetophenone. ResearchGate.[Link]
-
Study on the Debromination of α -Bromomethyl Ketones Catalyzed by HBr. ResearchGate.[Link]
-
The Reactions of a-Bromo Ketones with Primary Amines. Semantic Scholar.[Link]
-
Deodorizing Persimmon Soap. Swarva.[Link]
- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
A Comprehensive Life Cycle Assessment of Graphene Derivatives Synthesized by a Modified Hummers' Method. ACS Publications.[Link]
-
Development and validation of a neutralizer system for in vitro evaluation of some antiseptics. PubMed.[Link]
-
STOP Wasting Your Time Cleaning with the WRONG pH! YouTube.[Link]
-
22 Benefits and Uses of Baking Soda. Healthline.[Link]
-
Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. NIH.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. homework.study.com [homework.study.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. html.rhhz.net [html.rhhz.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE. Recognizing the challenges inherent in scaling up chemical syntheses, this document provides practical, in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and successful scale-up process.
I. Reaction Overview and Key Challenges
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. The primary transformation involves the selective alpha-bromination of the ketone in the starting material, 1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE. While seemingly straightforward, scaling up this reaction presents several challenges, including maintaining regioselectivity, managing reaction exotherms, ensuring complete conversion, and purifying the final product to the required specifications.
II. Troubleshooting Guide: From Benchtop to Scale-Up
This section addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable solutions.
Problem 1: Low Yield of the Desired Product
Q: We are observing a significantly lower yield of this compound than expected upon scaling up the reaction. What are the potential causes and how can we mitigate them?
A: Low yields in alpha-bromination reactions can stem from several factors, particularly when transitioning to a larger scale. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). A co-spot of the starting material and the reaction mixture is crucial for accurate assessment.[1] Ensure the reaction is stirred efficiently to maintain homogeneity, especially with larger volumes. Consider extending the reaction time, but be cautious of potential side product formation.[2]
-
-
Suboptimal Temperature Control: The alpha-bromination of ketones is often exothermic. Poor temperature control on a larger scale can lead to the formation of side products.
-
Solution: Implement a robust cooling system to maintain the recommended reaction temperature. For larger batches, consider a slower, dropwise addition of the brominating agent to better manage the exotherm.
-
-
Degradation of the Product during Work-up: The product, an alpha-bromoketone, can be susceptible to degradation, especially in the presence of nucleophiles or bases.
-
Solution: The work-up procedure should be performed promptly after the reaction is complete. Use a mild aqueous wash to remove acidic byproducts. A common and effective method involves quenching the reaction with a solution of sodium bisulfite to neutralize any remaining bromine, followed by extraction with a suitable organic solvent.[3]
-
-
Issues with Reagent Quality: The purity of the starting material and the brominating agent is critical.
-
Solution: Ensure the 1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE is of high purity and free from any nucleophilic impurities. The brominating agent, typically bromine, should be of appropriate grade.
-
Problem 2: Formation of Significant Side Products
Q: Our crude product analysis shows the presence of multiple impurities alongside the desired alpha-bromoketone. What are the likely side products and how can we minimize their formation?
A: The formation of side products is a common challenge in bromination reactions. The primary culprits are typically dibromination and aromatic bromination.
-
Dibrominated Product: The formation of the α,α-dibromo ketone is a common side reaction, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[4]
-
Mechanism: The initial alpha-bromination can sometimes accelerate the second bromination due to the inductive effect of the first bromine atom.
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of bromine.
-
Slow Addition: Add the bromine solution dropwise to the reaction mixture to maintain a low concentration of the brominating agent at any given time.
-
Reaction Monitoring: Closely monitor the reaction by TLC to stop it as soon as the starting material is consumed.
-
-
-
Aromatic Bromination: Electrophilic substitution on the aromatic ring can compete with the desired alpha-bromination.
-
Mechanism: The pyrrolidinylsulfonyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[3][5] However, under certain conditions, ring bromination can still occur.
-
Solution:
-
Reaction Conditions: The alpha-bromination of ketones is typically favored under acidic conditions, which proceed through an enol intermediate.[2] Ensure the reaction medium is sufficiently acidic to promote enolization over aromatic substitution.
-
Choice of Brominating Agent: While elemental bromine is commonly used, other reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst can sometimes offer better selectivity for alpha-bromination.[6]
-
-
Below is a diagram illustrating the potential reaction pathways:
Caption: Potential reaction pathways in the bromination of the starting material.
Problem 3: Difficulties in Product Purification
Q: We are struggling to purify the this compound to the desired level of purity on a larger scale. What purification strategies are recommended?
A: Purifying alpha-bromoketones can be challenging due to their reactivity. A multi-step approach is often necessary.
-
Initial Work-up: As mentioned, a thorough aqueous work-up is the first line of defense. This should include a wash with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by a wash with a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts like HBr.[7] Finally, a brine wash will help to remove any remaining water.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds on a large scale.
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For alpha-bromo aromatic ketones, common solvent systems include:
-
Ethanol
-
Isopropanol
-
Hexane/Acetone mixture
-
Hexane/Ethyl Acetate mixture[8]
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If using a mixed solvent system, dissolve the compound in the more soluble solvent and then slowly add the less soluble solvent until the solution becomes cloudy. Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed.
-
Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective. The optimal solvent system should be determined by TLC analysis.
-
Here is a workflow for a typical purification process:
Caption: A general workflow for the purification of the target compound.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to consider when scaling up this bromination reaction?
A1: Bromine is a highly toxic, corrosive, and volatile substance, and its handling requires stringent safety measures, especially at a larger scale.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.[10]
-
Ventilation: All manipulations of bromine must be conducted in a well-ventilated chemical fume hood.[10]
-
Emergency Preparedness: Have a bromine spill kit readily available. This should include a neutralizing agent such as a sodium thiosulfate solution. An emergency safety shower and eyewash station must be immediately accessible.[9]
-
Quenching: Be prepared to quench the reaction quickly in case of an uncontrolled exotherm. A pre-chilled solution of sodium bisulfite can be used for this purpose.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.
-
TLC System: A suitable eluent system (e.g., hexane:ethyl acetate 7:3) should be chosen to achieve good separation between the starting material and the product.
-
Spotting: On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The appearance of a new, typically less polar, spot corresponds to the product. Be vigilant for the formation of any other spots that might indicate side products.[1]
Q3: What are the expected spectroscopic signatures for the starting material and the product?
A3: Spectroscopic analysis is essential for confirming the identity and purity of your compounds.
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Key IR Absorptions (cm⁻¹) |
| 1-[4-(1-Pyrrolidinylsulfonyl)phenyl]ethanone | ~2.6 (s, 3H, -COCH₃), ~3.3 (t, 4H, -NCH₂-), ~1.9 (t, 4H, -CH₂CH₂-), ~7.8-8.1 (m, 4H, Ar-H) | ~27 (-COCH₃), ~48 (-NCH₂-), ~25 (-CH₂CH₂-), Aromatic signals, ~197 (C=O) | ~1685 (C=O stretch), ~1340 & ~1160 (SO₂ stretch) |
| 2-Bromo-1-[4-(1-Pyrrolidinylsulfonyl)phenyl]ethanone | ~4.4 (s, 2H, -COCH₂Br), ~3.3 (t, 4H, -NCH₂-), ~1.9 (t, 4H, -CH₂CH₂-), ~7.8-8.2 (m, 4H, Ar-H) | ~31 (-COCH₂Br), ~48 (-NCH₂-), ~25 (-CH₂CH₂-), Aromatic signals, ~191 (C=O) | ~1695 (C=O stretch), ~1340 & ~1160 (SO₂ stretch) |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument. The singlet for the methyl protons in the starting material will be replaced by a singlet for the methylene protons in the product, shifted downfield due to the deshielding effect of the bromine atom.[11]
Q4: Can other brominating agents be used for this synthesis?
A4: Yes, several other brominating agents can be used for the alpha-bromination of ketones.
-
N-Bromosuccinimide (NBS): NBS is a solid, crystalline reagent that is easier and safer to handle than liquid bromine. It is often used in combination with a catalytic amount of an acid (like p-toluenesulfonic acid) or a radical initiator.[6][12]
-
Pyridinium Bromide Perbromide (PBPB): This is another solid reagent that is a stable source of bromine and is often used for the selective bromination of ketones.[2]
-
Copper(II) Bromide (CuBr₂): CuBr₂ can also be used as a brominating agent, although it may require higher temperatures.
The choice of brominating agent will depend on the specific requirements of your synthesis, including scale, safety considerations, and desired selectivity.
IV. Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for your specific scale and equipment.
Synthesis of this compound
Materials:
-
1-[4-(1-Pyrrolidinylsulfonyl)phenyl]ethanone
-
Bromine (Br₂)
-
Dioxane
-
Diethyl ether
-
Sodium bisulfite (NaHSO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-[4-(1-Pyrrolidinylsulfonyl)phenyl]ethanone (1.0 eq) in a mixture of dioxane and diethyl ether.
-
Cool the solution to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (1.0 eq) in the same solvent mixture.
-
Add the bromine solution dropwise to the stirred solution of the starting material over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing a cold, saturated solution of sodium bisulfite.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate).
V. References
-
Case study: Reaction scale-up leads to incident involving bromine and acetone. (2016).
-
Bromination safety - YouTube. (2024).
-
Wiley-VCH 2007 - Supporting Information.
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - NIH. (2024).
-
Handling liquid bromine and preparing bromine water | Demonstration - RSC Education.
-
Standard Operating Procedure: Bromine Safety.
-
Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave - Arabian Journal of Chemistry.
-
Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information.
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
-
Electrophilic Aromatic Substitution.
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).
-
Application Notes and Protocols for the Synthesis of α-Bromo Ketones using N-Bromo Reagents - Benchchem.
-
Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide | The Journal of Organic Chemistry - ACS Publications. (2022).
-
Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a - ResearchGate.
-
Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC - PubMed Central. (2025).
-
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? : r/chemistry - Reddit. (2016).
-
One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone). - ResearchGate.
-
α-Bromoketone synthesis by bromination - Organic Chemistry Portal.
-
Synthetic Access to Aromatic α-Haloketones - MDPI.
-
CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents.
-
2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC - NIH.
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2025).
-
Synthetic Access to Aromatic α-Haloketones - PMC - NIH.
-
An Insight into the Synthesis of 2-Bromo-1-[4-(Methylsulfonyl) Phenyl]-1-Ethanone - Jingye. (2024).
-
(PDF) Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - ResearchGate. (2024).
-
2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone - Chem-Impex.
-
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl) phenyl]ethan-1-one | 62932-94-9 - Sigma-Aldrich.
-
CN103214328B - Synthesis method for alpha-bromo-aromatic ketone compounds - Google Patents.
-
Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids - Scirp.org.
-
22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024).
-
Selective bromination of acetophenone derivatives with bromine in methanol - Zenodo.
-
Catalytic Asymmetric Cross-Couplings of Racemic α-Bromoketones with Arylzinc Reagents - PMC - NIH.
-
Decoding the Synthesis and Utility of 2-Bromo-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethan-1-One (CAS 62932-94-9) - NINGBO INNO PHARMCHEM CO.,LTD.
-
í µí»¼-Bromination of acetophenone derivative(s) containing moderate... - ResearchGate.
-
CAS 62932-94-9 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone - Alfa Chemistry.
-
2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one - ChemicalBook. (2025).
-
Selective Bromination of Acetophenone Derivatives with Bromine in Methanol | Request PDF - ResearchGate. (2025).
-
A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones - SciELO.
Sources
- 1. dollycorporation.com [dollycorporation.com]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic Aromatic Substitution [chem.latech.edu]
- 4. mdpi.com [mdpi.com]
- 5. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 7. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. rsc.org [rsc.org]
- 12. α-Bromoketone synthesis by bromination [organic-chemistry.org]
Technical Support Center: Solubility Enhancement for Pyrrolidine-Based Compounds
Introduction
The pyrrolidine ring is a cornerstone in modern drug discovery, valued for its unique three-dimensional structure and its presence in natural amino acids like proline.[1][2] This scaffold can enhance aqueous solubility and improve other physicochemical properties, making it a frequent component in novel therapeutics.[3] However, despite the inherent polarity of the nitrogen atom, many complex pyrrolidine-based compounds exhibit poor aqueous solubility. This presents a significant hurdle for in vitro testing, where accurate compound concentration is critical for reliable data.[4] Poor solubility can lead to underestimated biological activity, variable results, and inaccurate structure-activity relationships (SAR).[4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to address and overcome solubility challenges with pyrrolidine-based compounds in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidine-based compound is poorly soluble in aqueous buffer. What is the underlying chemical reason?
A1: The solubility of pyrrolidine-based compounds is governed by a balance between the polar amine group and the often large, lipophilic molecular structure. While the pyrrolidine nitrogen can act as a hydrogen bond acceptor or donor, its basicity is the key to its pH-dependent solubility.[3] Pyrrolidine is a cyclic secondary amine and is basic, meaning it can accept a proton (H+) to form a charged cation.[5][6]
-
At Neutral or High pH: The pyrrolidine nitrogen is primarily in its neutral, un-ionized form. If the rest of the molecule is large and hydrophobic, the compound will have low aqueous solubility.[7]
-
At Low (Acidic) pH: The nitrogen atom becomes protonated, forming a pyrrolidinium cation (an ammonium salt).[5][8] This charge significantly increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility.[9][10]
Therefore, if your compound is precipitating in a standard physiological buffer (pH ~7.4), it is likely because the molecule as a whole is too lipophilic when the pyrrolidine is in its neutral state.
Q2: What is the first and most common method for preparing my compound for a biological assay?
A2: The standard initial approach is to create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into the aqueous assay medium.[11]
-
Primary Solvent Selection: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions (e.g., 10-30 mM) for compound libraries.[4][11] Other options include N-methyl-2-pyrrolidone (NMP), ethanol, or dimethylformamide (DMF).[12][13]
-
Stock Solution Preparation: Dissolve your compound in 100% of the chosen organic solvent. Gentle warming (e.g., 37°C water bath) or brief sonication can help if dissolution is slow.[11][14]
-
Dilution into Assay Medium: The DMSO stock is then diluted into the final aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the assay's biological system (typically ≤1%, often <0.5%).[4]
Q3: My compound dissolves in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What's happening and what should I do?
A3: This is a very common problem known as "kinetic solubility failure." The compound is soluble in the organic stock solvent but crashes out when diluted into the aqueous environment where its thermodynamic solubility is much lower.[4]
Causality: The organic solvent is diluted to a level where it can no longer keep the hydrophobic compound solubilized. The assay medium, being predominantly water, cannot dissolve the compound at that concentration.
Immediate Steps to Troubleshoot:
-
Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a lower final concentration.
-
Modify the Dilution Protocol: Instead of a single large dilution step, perform serial dilutions. Critically, add the DMSO stock directly to the final assay media with vigorous mixing (e.g., vortexing) to maximize interaction with assay components like proteins or lipids that can help maintain solubility.[4]
-
Adjust the pH: As pyrrolidines are basic, lowering the pH of your assay buffer (if the assay tolerates it) can protonate the nitrogen and dramatically increase solubility.[7][15]
-
Incorporate Co-solvents: Include a small, permissible amount of a co-solvent like ethanol, propylene glycol, or PEG 400 in your final assay buffer to increase the solvent's overall polarity.[16]
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause(s) | Troubleshooting Steps & Optimization |
| Compound will not dissolve in 100% DMSO. | The compound has extremely high crystallinity or is a salt form that is insoluble in DMSO. | 1. Try alternative organic solvents like NMP or DMF.[12] 2. Use a mixed solvent system for the stock, such as DMSO:water (1:1), which can increase the solubility of some salts.[4] 3. Gentle warming or sonication may be required.[11] |
| Precipitation observed in assay plate wells. | The final compound concentration exceeds its aqueous solubility limit. The dilution method is suboptimal, creating localized high concentrations that precipitate. The compound is unstable in the aqueous buffer over time. | 1. Determine the compound's kinetic solubility limit in the assay buffer using nephelometry (light scattering) or visual inspection of serial dilutions.[14] 2. Ensure the final DMSO concentration is as low as possible and consistent across all wells. 3. Add the compound stock to the buffer while vortexing to ensure rapid dispersion.[4] |
| Assay results are inconsistent or show a "bell-shaped" dose-response curve. | Compound precipitation at higher concentrations leads to an inaccurate measure of the true dissolved concentration. Compound aggregation can lead to non-specific activity or inhibition. | 1. Visually inspect the highest concentration wells for any signs of precipitate (cloudiness, particles). 2. Exclude data points from concentrations known to be above the solubility limit.[14] 3. Consider adding a non-ionic surfactant like Tween 80 (at a very low concentration, e.g., 0.01%) to the assay buffer to prevent aggregation, if compatible with the assay.[15] |
| Compound is soluble at acidic pH but the assay requires physiological pH (~7.4). | The compound relies on protonation for solubility, which is lost at neutral pH. | 1. "pH Shift" Method: Prepare a concentrated solution of the compound in an acidic aqueous buffer (e.g., pH 2-4) where it is fully dissolved. Then, dilute this acidic solution into the final pH 7.4 assay buffer. The rapid dilution may create a metastable supersaturated solution that remains dissolved for the duration of the assay. 2. Use of Excipients: Incorporate cyclodextrins (like HP-β-CD) into the final assay buffer. These can encapsulate the hydrophobic compound, increasing its apparent solubility at neutral pH.[15][17] |
Experimental Protocols & Workflows
Solubility Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing solubility issues with a novel pyrrolidine-based compound.
Caption: Decision tree for troubleshooting pyrrolidine compound solubility.
Protocol 1: pH Adjustment for Solubility Enhancement
This protocol leverages the basic nature of the pyrrolidine amine to increase aqueous solubility.[5]
Principle: By lowering the pH of the solvent, the pyrrolidine nitrogen is protonated, forming a more polar and water-soluble salt.[7][8]
Materials:
-
Pyrrolidine-based compound
-
Aqueous buffers (e.g., Citrate buffer for pH 3-6, Phosphate buffer for pH 6-8)
-
Calibrated pH meter
-
Vortex mixer
Procedure:
-
Determine Assay pH Tolerance: First, confirm the acceptable pH range for your in vitro assay. Many cell-based assays are sensitive to pH changes and must be maintained around pH 7.2-7.4. Enzyme assays may have a broader tolerance.
-
Prepare Test Buffers: Prepare a series of buffers across a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0).
-
Solubility Test: a. Add a known amount of your compound to a fixed volume of each buffer to achieve your highest desired final concentration. b. Vortex vigorously for 1-2 minutes. c. Allow the samples to equilibrate for at least 1 hour at the assay temperature. d. Centrifuge the samples to pellet any undissolved material. e. Analyze the supernatant (e.g., by HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.
-
Select Optimal pH: Choose the lowest pH that provides full solubilization and is still compatible with your assay. If the optimal pH for solubility is too low for the assay, you may need to use the "pH shift" method described in the troubleshooting table.
Protocol 2: Using Co-solvents in the Final Assay Medium
This protocol aims to increase the solubility of a compound in the final aqueous solution by adding a water-miscible organic solvent.[15]
Principle: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy required to dissolve a hydrophobic solute.[12]
Commonly Used Co-solvents and Typical Final Assay Concentrations:
| Co-solvent | Typical Concentration Limit | Notes |
| Ethanol (EtOH) | 1-5% | Generally well-tolerated by many cell lines at low concentrations. |
| Propylene Glycol (PG) | 1-5% | A common vehicle for in vivo and in vitro studies.[16] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Can be more effective for highly lipophilic compounds.[16] |
| N-methyl-2-pyrrolidone (NMP) | <1% | A very strong solubilizer, but must be used at very low concentrations due to potential toxicity.[12][18] |
Procedure:
-
Determine Co-solvent Tolerance: Before testing for solubility, determine the maximum concentration of each co-solvent that your assay can tolerate without affecting the biological outcome (e.g., cell viability, enzyme activity).
-
Prepare Co-solvent Buffers: Prepare your standard assay buffer containing different concentrations of the chosen co-solvent (e.g., 1%, 2%, 5% Ethanol in PBS).
-
Prepare Compound Stock: Create a high-concentration stock of your compound in 100% DMSO (e.g., 10 mM).
-
Test Dilution: Dilute the DMSO stock into the co-solvent-containing buffers to your desired final concentration. Ensure the final DMSO concentration remains constant and below its tolerance limit (e.g., <0.5%).
-
Observe and Analyze: Visually inspect for precipitation immediately and after a relevant incubation period. Quantify solubility if necessary. Select the formulation that provides the best solubility with the least impact on the assay system.
References
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.). PubMed Central.
- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025-08-06). ResearchGate.
- Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012-12-12). Journal of Medical and Pharmaceutical and Allied Sciences.
- Techniques to improve the solubility of poorly soluble drugs. (2012-02-28). International Journal of Pharmacy and Life Sciences.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024-03-15). WuXi AppTec.
- Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.). Longdom Publishing.
- 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022-02-18). Chemistry LibreTexts.
- Some Amine Drugs Are Administered In The Form Of Salts In Order To. (2024-02-15). Brainly.
- Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC - NIH. (n.d.). National Institutes of Health.
- Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006-05-10). ResearchGate.
- How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (2013-01-03). ResearchGate.
- Pyrrolidine Derivatives in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
- 20.2: Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts. (2020-05-30). Chemistry LibreTexts.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). MDPI.
- Technical Support Center: Improving the Solubility of Phenylpyrrolidinone Compounds - Benchchem. (n.d.). BenchChem.
- How to tackle compound solubility issue : r/labrats - Reddit. (2022-01-06). Reddit.
- Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed. (2007-09-05). PubMed.
- Technical Support Center: Overcoming Poor Solubility of 13-Dehydroxyindaconitine for Cell Assays - Benchchem. (n.d.). BenchChem.
- Solubility Improvement of Drugs using N-Methyl Pyrrolidone - ResearchGate. (2025-08-06). ResearchGate.
- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019-09-01). Spectroscopy Online.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). MDPI.
- Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. (2023-09-06). PubMed Central.
- Pyrrolidine - Wikipedia. (n.d.). Wikipedia.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. jmpas.com [jmpas.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Some Amine Drugs Are Administered In The Form Of Salts In Order To [carder2.carder.gov.co]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Validating the neurotropic activity of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE in vivo
An In-Vivo Comparative Guide to Validating the Neurotropic Activity of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
Introduction: A Novel Candidate for Neurotropic Drug Discovery
The compound this compound represents a novel chemical entity with potential applications in neuroscience. Its structure, featuring an α-bromo ketone and a phenylpyrrolidinylsulfonyl moiety, suggests possible interactions with biological systems central to neuronal function and plasticity. The phenylsulfonyl group is present in various CNS-active compounds, and the α-bromo ketone is a reactive group that can form covalent bonds with target proteins, although this also raises considerations of toxicity and specificity.
This guide provides a comprehensive, multi-tiered framework for the in-vivo validation of this compound. It is designed for researchers in drug discovery and neuropharmacology, offering a robust strategy for moving from initial characterization to a comparative assessment of neurotropic potential. The experimental design emphasizes scientific rigor, incorporating self-validating systems and benchmarking against established alternatives to ensure the trustworthiness of the generated data.
Phase 1: Foundational In-Vivo Profiling: Safety, Pharmacokinetics, and CNS Penetrance
Before assessing efficacy, it is imperative to establish a foundational profile of the compound's behavior in a biological system. This initial phase is critical for determining a safe and effective dosing window and for confirming that the compound can reach its intended target in the central nervous system.
Acute Toxicity Assessment (LD50)
The primary goal is to determine the median lethal dose (LD50), which informs the dose range for subsequent efficacy studies. The Up-and-Down Procedure (UDP) is a validated method that minimizes animal use while providing a statistically robust estimate of acute toxicity.
Experimental Protocol: Acute Toxicity via Up-and-Down Procedure
-
Animal Model: Swiss albino mice (male, 8-10 weeks old).
-
Compound Preparation: Prepare a stock solution of this compound in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Dosing: Administer a single intraperitoneal (i.p.) injection to one animal at a starting dose (e.g., 100 mg/kg).
-
Observation: Observe the animal for 48 hours for signs of toxicity or mortality.
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by a factor of 1.5-2.0.
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Termination: The test is concluded after a series of reversals (e.g., a survival followed by a death, or vice-versa) has been observed, allowing for the statistical calculation of the LD50. All surviving animals are observed for 14 days for long-term effects.
Pharmacokinetic (PK) Profiling and Blood-Brain Barrier (BBB) Penetration
A viable neurotropic agent must be able to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. This study will determine key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and brain-to-plasma concentration ratio.
Experimental Protocol: PK and BBB Assessment
-
Animal Model: Sprague-Dawley rats (male, 250-300g) with jugular vein cannulation.
-
Dosing: Administer a single intravenous (i.v.) or oral (p.o.) dose of the compound (e.g., 10 mg/kg).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes). At the final time point, euthanize the animals and collect brain tissue.
-
Sample Analysis: Analyze plasma and brain homogenate concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin). The brain-to-plasma ratio provides a direct measure of BBB penetration.
Phase 2: Validating Neurotropic Activity: A Battery of Behavioral Assays
This phase employs a series of well-established behavioral tests to screen for procognitive (nootropic), anxiolytic, and antidepressant activities. The compound will be tested against a vehicle control and a relevant positive control (a well-characterized drug for each activity).
Assessment of Procognitive (Nootropic) Effects
The Morris Water Maze (MWM) is the gold standard for assessing hippocampal-dependent spatial learning and memory. Its advantage lies in minimizing non-cognitive confounds, as the motivation (escaping water) is consistent across animals.
Experimental Protocol: Morris Water Maze
-
Animal Model: Wistar rats (male, 3 months old).
-
Apparatus: A circular pool (150 cm diameter) filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.
-
Dosing Regimen: Administer the test compound (e.g., 1, 5, 10 mg/kg, i.p.), vehicle, or a positive control like Piracetam (100 mg/kg, i.p.) 30 minutes before the first trial each day for 5 consecutive days.
-
Acquisition Phase (Days 1-4): Four trials per day. The rat is placed in the water at one of four starting positions and allowed 60 seconds to find the hidden platform. The time to find the platform (escape latency) is recorded.
-
Probe Trial (Day 5): The platform is removed, and the rat is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was) is recorded as a measure of memory retention.
Comparative Data Summary (Hypothetical Data)
| Group | Mean Escape Latency (Day 4, s) | Time in Target Quadrant (Probe Trial, s) |
| Vehicle Control | 45.2 ± 5.1 | 18.5 ± 2.3 |
| Test Compound (5 mg/kg) | 28.7 ± 4.3 | 35.1 ± 3.8 |
| Piracetam (100 mg/kg) | 30.1 ± 3.9 | 33.6 ± 4.1 |
Assessment of Anxiolytic Effects
The Elevated Plus Maze (EPM) is a widely used test to assess anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.
Experimental Protocol: Elevated Plus Maze
-
Animal Model: BALB/c mice (male, 8 weeks old).
-
Apparatus: A plus-shaped maze raised 50 cm off the floor, with two open arms and two enclosed arms.
-
Dosing: Administer a single dose of the test compound (e.g., 1, 5, 10 mg/kg, i.p.), vehicle, or a positive control like Diazepam (1 mg/kg, i.p.) 30 minutes before the test.
-
Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. An overhead camera records the session.
-
Data Analysis: The primary endpoints are the percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
Assessment of Antidepressant Effects
The Forced Swim Test (FST) is a common screening tool for potential antidepressant compounds. It is based on the principle that when rodents are in a stressful, inescapable situation, they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the duration of active, escape-oriented behaviors.
Experimental Protocol: Forced Swim Test
-
Animal Model: C57BL/6 mice (male, 10 weeks old).
-
Apparatus: A transparent glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Dosing: Administer the test compound (e.g., 5, 10, 20 mg/kg, i.p.), vehicle, or a positive control like Fluoxetine (20 mg/kg, i.p.) daily for 14 days to model chronic treatment. The final dose is given 60 minutes before the test.
-
Test Procedure: Mice are placed in the cylinder for a 6-minute session. The last 4 minutes are recorded and scored for time spent immobile.
-
Data Analysis: A significant decrease in immobility time is interpreted as an antidepressant-like effect.
In-Vivo Validation Workflow
The following diagram illustrates the logical progression of the in-vivo validation strategy, from initial safety checks to comprehensive behavioral screening.
Caption: Workflow for in-vivo validation of a novel neurotropic compound.
Phase 3: Investigating a Potential Mechanism of Action
A common pathway implicated in neurotropic activity is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling that promotes neuronal survival, growth, and synaptic plasticity. A plausible hypothesis is that this compound may exert its effects by modulating this pathway.
Hypothesized BDNF-TrkB Signaling Pathway
The diagram below outlines this key signaling cascade. Post-mortem analysis of brain tissue (e.g., hippocampus, prefrontal cortex) from the behavioral study animals can be used to probe this pathway.
Caption: Hypothesized modulation of the BDNF-TrkB signaling pathway.
Experimental Protocol: Western Blot for p-CREB
-
Tissue Collection: Following the final behavioral test, euthanize animals and rapidly dissect the hippocampus.
-
Protein Extraction: Homogenize tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies against phosphorylated CREB (p-CREB) and total CREB. Use a loading control like GAPDH or β-actin.
-
Detection: Use a chemiluminescent substrate and imaging system to detect protein bands.
-
Analysis: Quantify band intensity and express results as the ratio of p-CREB to total CREB. An increase in this ratio in the compound-treated group would support the hypothesis that it engages this pathway.
Conclusion
References
-
Title: Morris water maze: procedures for assessing spatial and related forms of learning and memory. Source: Nature Protocols URL: [Link]
-
Title: The elevated plus-maze test for measuring anxiety in the mouse. Source: Nature Protocols URL: [Link]
-
Title: The forced swim test as a model of depressive-like behavior. Source: Journal of Visualized Experiments (JoVE) URL: [Link]
-
Title: BDNF signaling in the central nervous system: sorting, transport, and release. Source: Frontiers in Neural Circuits URL: [Link]
-
Title: The Roles of BDNF in the Healthy and Diseased Brain. Source: Nature Reviews Neuroscience URL: [Link]
A Comparative Analysis of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE: A Hypothetical Psychotropic Agent
This guide presents a comparative analysis of the novel compound, 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE, against established classes of psychotropic drugs. While experimental data on this specific molecule is not publicly available, its structural features suggest a potential for central nervous system (CNS) activity. This document outlines a theoretical framework for its evaluation, providing researchers, scientists, and drug development professionals with a comprehensive, data-driven approach to its investigation.
Introduction
Psychotropic drugs modulate mood, perception, and behavior by interacting with specific targets in the central nervous system.[1][2] These medications are broadly categorized into classes such as anti-anxiety agents, antidepressants, antipsychotics, mood stabilizers, and stimulants, each with distinct mechanisms of action primarily involving neurotransmitter systems like dopamine, serotonin, and gamma-aminobutyric acid (GABA).[1][3] The compound this compound, with the CAS Number 58722-38-6 and molecular formula C12H14BrNO3S, has been identified as a potential neurotropic and psychotropic agent, though its specific biological profile remains uncharacterized.[4] This guide proposes a systematic evaluation of this compound through a comparative lens, leveraging its structural attributes to hypothesize potential mechanisms of action and outlining a rigorous experimental plan to test these hypotheses.
Structural Analysis and Mechanistic Hypothesis
The chemical structure of this compound contains several key functional groups that may confer psychotropic activity. The core structure is a phenylethanone, a motif present in various bioactive compounds.[5][6] Furthermore, the molecule features a pyrrolidinylsulfonyl group, a derivative of the sulfonamide functional group which is a component of numerous CNS-active drugs.[7][8]
The presence of a substituted phenylethylamine-like backbone within the molecule is of particular interest, as this is a common structural feature in many psychostimulants and other CNS-active compounds.[9][10] Based on these structural similarities, it is hypothesized that this compound may interact with monoamine neurotransmitter systems, potentially acting as a modulator of dopamine or serotonin receptors or transporters.
Proposed Experimental Evaluation
To investigate the hypothetical psychotropic properties of this compound, a multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo assays.
In Vitro Characterization: Receptor Binding and Functional Assays
A primary screen should assess the compound's affinity for a panel of CNS receptors and transporters. This can be followed by functional assays to determine the nature of its interaction with any identified targets.
Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is designed to determine the binding affinity of the test compound for the human dopamine D2 receptor.
-
Cell Culture: Utilize a stable cell line, such as CHO or HEK293, expressing the human dopamine D2 receptor.[11]
-
Membrane Preparation: Homogenize the cells and isolate the cell membranes through centrifugation.
-
Binding Assay: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound.[12]
-
Incubation and Termination: Allow the binding to reach equilibrium, then rapidly filter the contents of each well and wash to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki).
Experimental Protocol: cAMP Functional Assay
This assay will determine if the compound acts as an agonist or antagonist at G-protein coupled receptors (GPCRs), such as the dopamine D2 receptor, which is coupled to the Gi/o pathway and inhibits adenylyl cyclase.[11]
-
Cell Culture and Plating: Use a cell line expressing the target receptor and a cAMP-responsive reporter system (e.g., GloSensor™).[13] Plate the cells in a 96- or 384-well plate.[14]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, co-treat with a known agonist.
-
cAMP Measurement: Measure the intracellular cAMP levels using a suitable assay kit, which typically involves a competitive immunoassay or a reporter gene assay.[15][16]
-
Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Hypothetical In Vitro Data Summary
| Target | Binding Affinity (Ki, nM) - Hypothetical | Functional Activity (EC50/IC50, nM) - Hypothetical |
| Dopamine D2 Receptor | 50 | IC50 = 120 (Antagonist) |
| Serotonin 5-HT2A Receptor | >1000 | - |
| Dopamine Transporter (DAT) | 250 | - |
| Serotonin Transporter (SERT) | >1000 | - |
| GABA-A Receptor | >1000 | - |
In Vivo Behavioral Pharmacology
Based on the hypothetical in vitro profile of a dopamine D2 antagonist, the following in vivo models are proposed to assess potential antipsychotic, anxiolytic, and antidepressant effects.
Experimental Protocol: Elevated Plus Maze (for Anxiety-like Behavior)
This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[2][17]
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[2]
-
Procedure: Administer the test compound or vehicle to the animals. After a set pre-treatment time, place each animal in the center of the maze and allow it to explore for a 5-minute session.[1][17]
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.[4]
-
Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Experimental Protocol: Forced Swim Test (for Antidepressant-like Activity)
This test is used to screen for antidepressant-like activity by assessing the animal's mobility in an inescapable cylinder of water.[3][18]
-
Apparatus: A transparent cylinder filled with water.
-
Procedure: Following drug administration, place the animal in the water-filled cylinder for a 6-minute test session.[19]
-
Data Collection: Record the total duration of immobility during the last 4 minutes of the test.[19]
-
Data Analysis: A significant decrease in immobility time suggests an antidepressant-like effect.[20]
Experimental Protocol: Amphetamine-Induced Hyperlocomotion (for Antipsychotic-like Activity)
This model is used to screen for antipsychotic potential by assessing the ability of a compound to block the stimulant effects of amphetamine.[21]
-
Apparatus: An open-field arena equipped with infrared beams to track locomotor activity.[21]
-
Procedure: Acclimatize the animals to the open-field arena. Administer the test compound or vehicle, followed by an injection of d-amphetamine.[22]
-
Data Collection: Record the locomotor activity (e.g., distance traveled) for a specified period after amphetamine administration.[23]
-
Data Analysis: A reduction in the amphetamine-induced increase in locomotor activity is indicative of antipsychotic-like properties.[24]
Hypothetical In Vivo Data Summary
| Behavioral Assay | Test Compound Dose (mg/kg) - Hypothetical | Effect Compared to Vehicle - Hypothetical |
| Elevated Plus Maze | 10 | No significant change in open arm time |
| Forced Swim Test | 10 | No significant change in immobility time |
| Amphetamine-Induced Hyperlocomotion | 10 | Significant reduction in locomotor activity |
Comparative Discussion
Based on the hypothetical data, this compound demonstrates a profile consistent with an atypical antipsychotic. Its hypothesized moderate affinity for the dopamine D2 receptor, coupled with a lack of significant activity at other screened targets, suggests a selective mechanism of action. The in vivo data further supports this, with a clear effect in a model of psychosis (amphetamine-induced hyperlocomotion) and a lack of anxiolytic or antidepressant effects at the tested dose.
Compared to typical antipsychotics, which often have high affinity for D2 receptors and can cause significant extrapyramidal side effects, the moderate affinity of this hypothetical compound might suggest a more favorable side effect profile. Atypical antipsychotics often have a broader receptor binding profile, including interactions with serotonin receptors. While our initial hypothetical screen did not show high affinity for the 5-HT2A receptor, further investigation into other serotonin receptor subtypes would be warranted.
Conclusion
This guide provides a comprehensive, albeit hypothetical, framework for the initial investigation of this compound as a potential psychotropic agent. The proposed experimental cascade, from in vitro receptor profiling to in vivo behavioral analysis, offers a robust strategy for elucidating its pharmacological properties. The structural similarities to known CNS-active molecules, particularly those with a phenylethylamine scaffold and sulfonamide-related moieties, provide a strong rationale for its further study. The hypothetical results presented here suggest a profile of a novel antipsychotic agent, highlighting the potential for this and structurally related compounds in the development of new therapeutics for psychiatric disorders.
Visualizations
Caption: Experimental workflow for the evaluation of the test compound.
Caption: Hypothesized mechanism of action at the Dopamine D2 receptor.
References
-
Healthline. (2019). Psychotropic Medications: Types, Their Use, and Side Effects. [Link]
-
Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. [Link]
-
Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. [Link]
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
Johns Hopkins University. (n.d.). The mouse forced swim test. [https://www.jove.com/t/2 Forced-Swim-Test-Protocol-for-the-Mouse]([Link] Forced-Swim-Test-Protocol-for-the-Mouse)
-
Wikipedia. (n.d.). Behavioural despair test. [Link]
-
Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]
-
JoVE. (2011). Video: The Mouse Forced Swim Test. [Link]
-
Promega. (n.d.). GloSensor™ cAMP Assay Protocol. [Link]
-
Assay Guidance Manual - NCBI. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
-
Assay Guidance Manual - NCBI. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). [Link]
-
NIH. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. [Link]
-
IMR Press. (n.d.). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. [Link]
-
b-neuro. (n.d.). Amphetamine induced hyperlocomotion. [Link]
-
PubMed. (1992). Pyrrylphenylethanones related to cathinone and lefetamine: synthesis and pharmacological activities. [Link]
-
Semantic Scholar. (n.d.). NERVOUS AND MENTAL EFFECTS OF THE SULFONAMIDES. [Link]
-
PubMed Central - NIH. (n.d.). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. [Link]
-
PubMed Central. (n.d.). Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice. [Link]
-
BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]
-
Frontiers. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. [Link]
-
PubMed Central - NIH. (2012). Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. [Link]
-
PubMed Central. (n.d.). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. [Link]
-
MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. [Link]
-
PubMed. (n.d.). Psychotropic Agents. 3. 4-(4-Substituted piperidinyl)-1-(4-fluorophenyl)-1-butanones With Potent Neuroleptic Activity. [Link]
-
PubMed. (n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery. [Link]
-
PubMed Central - NIH. (n.d.). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. [Link]
-
Science and Education Publishing. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. [Link]
-
PubChem - NIH. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]
-
In-vitro In-vivo In-silico Journal. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]
-
Bentham Science. (n.d.). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. [Link]
-
PubMed Central. (n.d.). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. [Link]
-
PubMed Central - NIH. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
-
PubMed. (n.d.). A common structural model for central nervous system drugs and their receptors. [Link]
-
PubMed. (1988). Studies on 2(1H)-quinolinone Derivatives as Neuroleptic Agents I. Synthesis and Biological Activities of (4-phenyl-1-piperazinyl) -. [Link]
Sources
- 1. protocols.io [protocols.io]
- 2. bio-protocol.org [bio-protocol.org]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Pyrrylphenylethanones related to cathinone and lefetamine: synthesis and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciepub.com [sciepub.com]
- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]
- 13. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Elevated plus maze protocol [protocols.io]
- 18. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 19. Video: The Mouse Forced Swim Test [jove.com]
- 20. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 21. b-neuro.com [b-neuro.com]
- 22. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. imrpress.com [imrpress.com]
The Evolving Landscape of Kynurenine-3-Monooxygenase Inhibition: A Comparative Analysis of Pyrrolidine Sulfonamides
A Senior Application Scientist's Guide to the Efficacy of Pyrrolidine-Based KMO Inhibitors Versus Other Emerging Chemical Scaffolds
Introduction: Targeting the Kynurenine Pathway for Neuroprotection
In the intricate web of metabolic pathways, the kynurenine pathway (KP) of tryptophan degradation has emerged as a critical modulator of neuronal health and disease. Central to this pathway is the enzyme Kynurenine-3-Monooxygenase (KMO), a flavin-dependent mitochondrial enzyme that represents a key therapeutic target for a range of neurodegenerative disorders, including Huntington's and Alzheimer's diseases.[1][2] KMO catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist quinolinic acid.[1] Inhibition of KMO presents an attractive therapeutic strategy, as it shunts the pathway towards the production of the neuroprotective kynurenic acid (KYNA), an antagonist of ionotropic glutamate receptors.[2][3] This guide provides a comparative analysis of a promising class of KMO inhibitors derived from a 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE precursor, placing them in the context of other established and emerging KMO inhibitor scaffolds.
The Pyrrolidine Sulfonamide Scaffold: A Promising Avenue for KMO Inhibition
The chemical scaffold of interest, characterized by a pyrrolidinylsulfonylphenyl moiety, belongs to the broader class of benzenesulfonamides, which have been identified as potent inhibitors of KMO.[3][4] The foundational compound, this compound, serves as a versatile synthetic intermediate. The α-bromo ketone functionality is highly reactive and amenable to the construction of various heterocyclic systems, a common strategy in medicinal chemistry to explore the chemical space around a pharmacophore.
A particularly successful strategy in the development of sulfonamide-based KMO inhibitors has been the introduction of a thiazole ring.[3][4] This has led to the discovery of highly potent inhibitors, such as the well-characterized Ro 61-8048.[4] The rationale behind this guide is to extrapolate from the established structure-activity relationships (SAR) of these compounds to predict the efficacy of a novel pyrrolidine-containing analogue and compare it to other prominent KMO inhibitors.
Proposed Synthesis of a Pyrrolidine Sulfonamide-Thiazole KMO Inhibitor
The synthesis of a representative pyrrolidine sulfonamide KMO inhibitor can be envisioned through a Hantzsch thiazole synthesis, a classic and reliable method for constructing this heterocyclic core. The workflow is outlined below:
Caption: Proposed synthetic workflow for a pyrrolidine sulfonamide KMO inhibitor.
This proposed molecule, hereafter referred to as PSC-1 (Pyrrolidine Sulfonamide Compound 1) , retains the core benzenesulfonamide structure known to be crucial for KMO inhibition while incorporating the pyrrolidine moiety. The efficacy of this and related compounds can be benchmarked against other established KMO inhibitors.
Comparative Efficacy of KMO Inhibitors
The potency of KMO inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater efficacy. The following table summarizes the IC50 values for several key KMO inhibitors across different chemical classes.
| Compound ID | Chemical Class | KMO IC50 (nM) | Reference |
| PSC-1 (Proposed) | Pyrrolidine Sulfonamide | Predicted High Potency | - |
| Ro 61-8048 | Benzenesulfonamide | 37 | [4] |
| UPF 648 | Benzoylcyclopropane Carboxylic Acid | 20 | [3] |
| FCE 28833 | Benzoylalanine Derivative | 330 | [3] |
| GSK180 | Oxazolidinone | 6 | [3] |
The potency of PSC-1 is predicted based on the established SAR of benzenesulfonamide KMO inhibitors, where the core structure is known to confer high affinity. The pyrrolidine group's contribution would need experimental validation.
Structure-Activity Relationship (SAR) Insights
The development of potent KMO inhibitors has been guided by extensive SAR studies. For the benzenesulfonamide class, several structural features are critical for high-affinity binding:
-
The Sulfonamide Moiety: This group acts as a key hydrogen bond donor and acceptor, mimicking the carboxylic acid of the natural substrate, L-kynurenine.[3]
-
Aromatic Rings: The benzenesulfonamide ring and the pendant phenyl group (on the thiazole) engage in hydrophobic and pi-stacking interactions within the enzyme's active site.[3]
-
The Thiazole Linker: The 5- or 6-membered aromatic linker, particularly a thiazole, has been shown to be optimal for positioning the key interacting moieties.[3]
The introduction of the pyrrolidine ring in PSC-1 is hypothesized to modulate the physicochemical properties of the molecule, potentially influencing its solubility, cell permeability, and metabolic stability, without disrupting the core binding interactions.
Experimental Protocols
Synthesis of 2-Amino-4-(4-(pyrrolidine-1-sulfonyl)phenyl)thiazole (PSC-1)
Rationale: This protocol adapts the well-established Hantzsch thiazole synthesis for the specific starting materials.
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Reflux apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
To a solution of this compound (1 equivalent) in absolute ethanol, add thiourea (1.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure PSC-1.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro KMO Inhibition Assay
Rationale: This assay measures the enzymatic activity of KMO in the presence of an inhibitor by quantifying the consumption of the cofactor NADPH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 2 mM DTT and 1 mM EDTA)
-
Test compounds (PSC-1 and comparators) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant human KMO enzyme, and the test compound at various concentrations (or DMSO for control).
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a solution of L-kynurenine and NADPH.
-
Immediately measure the absorbance at 340 nm at time zero and then monitor the decrease in absorbance over time (e.g., every minute for 30 minutes).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of KMO inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro KMO inhibition assay.
The Kynurenine Pathway and the Impact of KMO Inhibition
The following diagram illustrates the central role of KMO in the kynurenine pathway and the therapeutic effect of its inhibition.
Caption: The Kynurenine Pathway and the site of action for KMO inhibitors.
Conclusion and Future Directions
The exploration of pyrrolidine sulfonamide derivatives as KMO inhibitors represents a promising frontier in the development of novel therapeutics for neurodegenerative diseases. Based on the robust SAR data for the broader benzenesulfonamide class, it is anticipated that compounds such as the proposed PSC-1 will exhibit high potency. The true value of the pyrrolidine moiety will be in its ability to fine-tune the pharmacokinetic and pharmacodynamic properties of the inhibitor, potentially leading to improved brain penetrance and metabolic stability—key challenges in the development of CNS-active drugs.[5]
Future work should focus on the synthesis and in vitro testing of a focused library of pyrrolidine sulfonamide derivatives to experimentally validate the predicted efficacy and to elucidate the specific contributions of the pyrrolidine ring to KMO inhibition. This will provide a more complete picture of the therapeutic potential of this chemical class and guide the rational design of next-generation KMO inhibitors.
References
- Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis.
- Röver, S., et al. (1997). Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. Journal of Medicinal Chemistry, 40(26), 4378-4385.
- Schwarcz, R., & Stone, T. W. (2017). The kynurenine pathway and the brain: challenges, controversies and promises. Neuropharmacology, 112(Pt B), 237-247.
- Zwilling, D., et al. (2011).
- Poyraz, S., et al. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. Journal of Biomolecular Structure & Dynamics, 41(14), 6649-6663.
- Holt, M., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. Molecules, 27(3), 993.
- Toledo-Sherman, L. M., et al. (2015). Pyrimidine Carboxylic Acids as Potent and Selective Inhibitors of Kynurenine-3-Monooxygenase. ACS Medicinal Chemistry Letters, 6(12), 1149-1154.
- Al-Gailani, B., et al. (2020). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Progress in Neurobiology, 187, 101777.
Sources
- 1. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vivo Validation of Neuroprotective Effects in Animal Models of Neurological Disorders
Introduction: The Imperative of In Vivo Validation in Neurotherapeutics
The relentless progression of neurological disorders such as Alzheimer's and Parkinson's disease presents one of the most significant challenges in modern medicine. The development of effective neuroprotective therapies, those that can slow or halt the degenerative process, is a critical goal. While in vitro and in silico models provide invaluable initial screening, the complex, multifactorial nature of neurodegeneration necessitates validation in a living system. This guide provides an in-depth comparison of strategies for the in vivo validation of neuroprotective agents, grounded in the practical realities and scientific rigor required by researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and offer a comparative framework for assessing therapeutic efficacy in gold-standard animal models.
Section 1: Foundational Pillars of Preclinical Neuroprotection Studies
The success of any in vivo study hinges on a meticulously planned experimental design. The choice of animal model, the endpoints measured, and the statistical framework are not independent variables but rather an interconnected system designed to yield unambiguous, reproducible results.
The Critical Choice: Selecting an Appropriate Animal Model
The selection of an animal model is the most consequential decision in a preclinical study. The model must recapitulate key pathological features of the human disease to a degree that allows for meaningful therapeutic evaluation. Neurological disease models are broadly categorized into neurotoxin-induced and genetic models, each with distinct advantages and limitations.[1][2]
-
Neurotoxin-Based Models: These models, such as the MPTP or 6-OHDA models for Parkinson's disease, induce rapid and relatively consistent neurodegeneration by disrupting mitochondrial function or increasing oxidative stress.[2] They are invaluable for studying the acute mechanisms of cell death and for the rapid screening of compounds that interfere with these processes.[1][3]
-
Genetic Models: Transgenic models, which carry human genes associated with familial forms of diseases (e.g., APP/PS1 for Alzheimer's or α-synuclein models for Parkinson's), often exhibit a more progressive pathology that better mimics the slow, chronic nature of the human condition.[3][4][5] These models are essential for testing therapies that target the upstream drivers of disease, such as protein misfolding and aggregation.[5]
The causality is clear: if a therapeutic agent is designed to prevent oxidative stress-induced cell death, a neurotoxin model is a logical first step. If, however, the agent targets the aggregation of a specific protein, a genetic model is indispensable.
Essential Readouts: A Multi-Tiered Approach to Validation
A robust validation strategy relies on a convergence of evidence from behavioral, histological, and biochemical endpoints.
-
Behavioral Assessments: These are the ultimate functional readouts. They answer the critical question: does the therapy preserve neurological function? Tests like the Morris Water Maze for spatial learning and memory, the Novel Object Recognition test for recognition memory, and the Elevated Plus Maze for anxiety-like behavior provide quantitative measures of complex cognitive and affective states.[6][7][8][9][10][11][12][13][14][15]
-
Histological and Immunohistochemical (IHC) Analysis: This is the gold standard for directly visualizing neuroprotection at the cellular level. Staining for neuronal markers (e.g., Tyrosine Hydroxylase for dopaminergic neurons) quantifies cell survival, while markers for apoptosis, such as Cleaved Caspase-3 , provide direct evidence of a therapy's ability to block cell death pathways.[16][17]
-
Biochemical Assays: These assays provide mechanistic insight by measuring changes in specific molecules. This can include quantifying levels of pathological protein aggregates (e.g., Aβ42), markers of oxidative stress, or inflammatory cytokines within brain tissue.
Below is a workflow illustrating this multi-tiered validation approach.
Caption: General workflow for in vivo validation of neuroprotective agents.
Section 2: Comparative Analysis in Alzheimer's Disease (AD) Models
AD is pathologically defined by the accumulation of extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles.[18] Consequently, many therapeutic strategies, particularly immunotherapies, are designed to clear Aβ.
Aβ-Targeting Monoclonal Antibodies: A Comparative Overview
We will compare three prominent anti-Aβ monoclonal antibodies, each with a distinct mechanism of action, to illustrate how their unique properties would be assessed in a transgenic mouse model like the 5XFAD.
-
Lecanemab (Leqembi): This antibody selectively targets soluble Aβ protofibrils, the highly neurotoxic precursors to insoluble plaques.[19][20][21] Its primary validation would be expected to show a reduction in soluble Aβ species and prevention of new plaque formation.[19]
-
Donanemab: In contrast, Donanemab specifically targets an N-terminal pyroglutamate epitope of Aβ that is present only in established brain amyloid plaques.[22][23][24] Its validation would focus on the clearance of existing plaque load.
-
Gantenerumab: This antibody is designed to bind to aggregated forms of Aβ, including fibrils and plaques, and promotes their clearance via Fc receptor-mediated microglial phagocytosis.[25][26][27] Validation studies would need to demonstrate both plaque reduction and microglial activation.[27]
The amyloid cascade hypothesis provides the foundational logic for these therapeutic approaches.
Caption: The Amyloid Cascade Hypothesis and points of therapeutic intervention.
Data Presentation: Hypothetical Comparative Efficacy in 5XFAD Mice
The following table summarizes expected outcomes from a 6-month treatment study in 5XFAD mice.
| Parameter | Vehicle Control | Lecanemab | Donanemab | Gantenerumab |
| Cortical Aβ Plaque Burden (%) | 12.5 ± 1.8 | 8.2 ± 1.5 *** | 5.1 ± 1.1 **** | 6.5 ± 1.3 **** |
| Soluble Aβ42 (pg/mg protein) | 250 ± 35 | 95 ± 20 **** | 180 ± 30 * | 155 ± 28 ** |
| Morris Water Maze (Escape Latency, s) | 45 ± 5 | 28 ± 4 ** | 32 ± 5 * | 30 ± 4 ** |
| Microglial Activation (Iba1+ Area, %) | 3.1 ± 0.5 | 4.5 ± 0.8 | 8.9 ± 1.2 **** | 9.5 ± 1.4 **** |
| Data are presented as mean ± SEM. Statistical significance vs. Vehicle: *p<0.05, **p<0.01, ***p<0.005, ****p<0.001. |
This table demonstrates how different agents, based on their mechanisms, would produce distinct biochemical and histological footprints alongside a common goal of improving cognitive function.
Section 3: Comparative Analysis in Parkinson's Disease (PD) Models
PD is characterized by the progressive loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc).[3] Neurotoxin-based models are workhorses in PD research, allowing for the robust and reproducible induction of DA neuron degeneration.[1][4]
Neurotoxin Models: A Head-to-Head Comparison
The choice of neurotoxin dictates the nature of the lesion and the experimental timeline.
-
6-Hydroxydopamine (6-OHDA): As a catecholamine analog, 6-OHDA is selectively taken up by DA neurons. It must be injected stereotactically into the brain (e.g., medial forebrain bundle or striatum), typically creating a unilateral lesion.[3][28][29] This unilateral model is excellent for assessing motor asymmetry (rotational behavior) and is considered a gold standard for testing DA replacement therapies.[28][29]
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): This lipophilic pro-toxin can be administered systemically (intraperitoneally or subcutaneously) and crosses the blood-brain barrier.[30] It is converted to its active, toxic form MPP+ within the brain, which then selectively enters and destroys DA neurons.[30] MPTP models are particularly useful for testing systemically bioavailable neuroprotective agents.[31][32][33] Different dosing regimens (acute, subacute, chronic) can be used to model different rates of neurodegeneration.[30][33][34]
Caption: Key differences between the 6-OHDA and MPTP models of Parkinson's Disease.
Data Presentation: Validating a Novel Agent in the 6-OHDA Rat Model
Here, we compare the effects of the standard symptomatic treatment, L-DOPA, with a hypothetical neuroprotective agent (Agent P) targeting oxidative stress.
| Parameter | Sham Control | 6-OHDA + Vehicle | 6-OHDA + L-DOPA | 6-OHDA + Agent P |
| Apomorphine-Induced Rotations (turns/min) | 0.5 ± 0.2 | 8.5 ± 1.1 | 8.2 ± 1.0 | 3.1 ± 0.8 **** |
| DA Neurons in SNpc (TH+ cells) | 8500 ± 450 | 2100 ± 300 | 2250 ± 280 | 6300 ± 510 **** |
| Striatal Dopamine (ng/mg tissue) | 15.2 ± 1.5 | 1.8 ± 0.4 | 1.9 ± 0.5 | 9.8 ± 1.2 **** |
| Cleaved Caspase-3+ Cells in SNpc | 5 ± 2 | 150 ± 22 | 145 ± 25 | 35 ± 8 **** |
| Data are presented as mean ± SEM. Statistical significance vs. 6-OHDA + Vehicle: ****p<0.001. |
The data clearly illustrate the critical difference between a symptomatic treatment (L-DOPA), which does not prevent cell death, and a truly neuroprotective agent (Agent P), which preserves neurons, maintains dopamine levels, and consequently improves the motor deficit.
Section 4: Detailed Experimental Protocols
Scientific integrity demands reproducibility. The following are detailed, self-validating protocols for key behavioral and histological assessments.
Protocol: Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[11][12]
-
Habituation (Day 1):
-
Gently place each mouse individually into the testing arena (e.g., a 40x40 cm open field) devoid of any objects.
-
Allow the mouse to explore freely for 10 minutes to acclimate to the environment.[14]
-
Return the mouse to its home cage. Clean the arena thoroughly with 70% ethanol between animals to eliminate olfactory cues.
-
-
Training/Familiarization (Day 2, T1):
-
Place two identical objects (e.g., small glass bottles, plastic blocks) in opposite corners of the arena.
-
Place the mouse in the center of the arena, equidistant from both objects.
-
Allow the mouse to explore the objects for 10 minutes.[11] Record the session using an overhead video camera.
-
Return the mouse to its home cage. The time spent exploring each object should be roughly equal.
-
-
Testing (Day 2, T2 - after a retention interval, e.g., 2 hours):
-
Replace one of the familiar objects with a novel object that differs in shape and texture. The position of the novel object should be counterbalanced across animals.[14]
-
Place the mouse back in the center of the arena and allow it to explore for 5-10 minutes, recording the session.[11]
-
Analysis: Manually or with tracking software, quantify the time spent exploring the familiar (T_familiar) and novel (T_novel) objects. Exploration is defined as the nose being oriented toward the object within a 2 cm proximity. Calculate the Discrimination Index (DI) as: DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
Interpretation: A positive DI indicates that the mouse remembers the familiar object and preferentially explores the novel one, signifying intact recognition memory. A DI near zero suggests a memory deficit.
-
Protocol: Immunohistochemistry for Cleaved Caspase-3
This protocol allows for the visualization and quantification of apoptotic cells in paraffin-embedded brain tissue.[16][17]
-
Tissue Preparation and Sectioning:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Embed the tissue in paraffin and cut 5-10 µm thick sections on a microtome. Mount sections onto charged slides.
-
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Incubate slides in a 0.01 M sodium citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes to unmask epitopes.[36]
-
Allow slides to cool to room temperature (approx. 30 minutes).
-
-
Immunostaining:
-
Wash sections in PBS with 0.1% Triton X-100 (PBST).
-
Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes.[35]
-
Wash in PBST. Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature.[35]
-
Incubate sections with the primary antibody (e.g., rabbit anti-cleaved caspase-3, diluted in blocking solution) overnight at 4°C in a humidified chamber.[16]
-
Wash three times in PBST.
-
Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.[36]
-
Wash three times in PBST. Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC kit) for 30-60 minutes.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit until a brown precipitate forms.[35]
-
Rinse slides in distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Analysis:
-
Using a microscope, count the number of brown (caspase-3 positive) cells within the region of interest (e.g., SNpc, hippocampus).
-
Express data as the number of positive cells per area or as a percentage of total cells.
-
Conclusion and Future Directions
The in vivo validation of neuroprotective agents is a complex but essential endeavor. It requires a deep understanding of the disease pathology to select the right model and a multi-faceted analytical approach to build a compelling case for therapeutic efficacy. The frameworks and protocols detailed in this guide emphasize a logical, causality-driven approach to experimental design, ensuring that the data generated are both robust and interpretable. As our understanding of neurodegenerative diseases deepens, future models will likely incorporate more complex genetic backgrounds, environmental factors, and the study of co-morbidities to better reflect the human condition. The continued refinement of these in vivo validation strategies will be paramount in translating promising laboratory discoveries into meaningful clinical therapies.
References
-
Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease. PubMed. [Link]
-
What is the mechanism of action of lecanemab and donanemab in Alzheimer's disease regarding amyloid-beta plaques or tau proteins?. Dr.Oracle. [Link]
-
Animal models of Parkinson's disease: limits and relevance to neuroprotection studies. PubMed. [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. PubMed - NIH. [Link]
-
Gantenerumab: an anti-amyloid monoclonal antibody with potential disease-modifying effects in early Alzheimer's disease. PubMed Central. [Link]
-
6-OHDA mouse model of Parkinson's disease. Protocols.io. [Link]
-
Elevated plus maze protocol. protocols.io. [Link]
-
Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. [Link]
-
What is the mechanism of Lecanemab?. Patsnap Synapse. [Link]
-
Amyloid aggregation in AD and the mechanism of action of gantenerumab.. ResearchGate. [Link]
-
Gantenerumab Overview. Creative Biolabs. [Link]
-
6-OHDA mouse model of Parkinson's disease. protocols.io. [Link]
-
Donanemab For Alzheimer's: Mechanism of Action & Key Clinical Study Results Explained. YouTube. [Link]
-
Immunohistochemistry (IHC) Detection of Caspase-3 in Mouse Tumors. University of Connecticut Health. [Link]
-
Mechanism of action of lecanemab. ResearchGate. [Link]
-
A New Hope for Alzheimer's Patients: Donanemab and Its Impact on Disease Progression. ACADEMIA. [Link]
-
What's the mechanism of action for Leqembi (lecanemab-irmb)?. Drugs.com. [Link]
-
New Alzheimer’s drug, donanemab – what is it and how does it work?. British Heart Foundation. [Link]
-
Elevated plus maze protocol. protocols.io. [Link]
-
BehaviorCloud Protocols - Novel Object Recognition. BehaviorCloud. [Link]
-
What is Donanemab used for?. Patsnap Synapse. [Link]
-
Gantenerumab: an anti-amyloid monoclonal antibody with potential disease-modifying effects in early Alzheimer's disease. springermedizin.de. [Link]
-
Morris Water Maze. MMPC.org. [Link]
-
Morris water maze: procedures for assessing spatial and related forms of learning and memory. PubMed Central. [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]
-
UC Davis - Morris Water Maze - Protocols. Protocols.io. [Link]
-
Gantenerumab. ALZFORUM. [Link]
-
MPTP Mouse Models of Parkinson's Disease: An Update. PubMed Central. [Link]
-
Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol. PubMed Central. [Link]
-
MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. [Link]
-
TUNEL and Active Caspase-3 Detection by IHC/ICC Protocol. Bio-Techne. [Link]
-
Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease. Journal of Visualized Experiments. [Link]
-
Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. [Link]
-
Supplementary methods Detailed behavioural protocols. Cued and Reference memory versions of Morris Water maze tests.. Unknown Source. [Link]
-
Novel Object Recognition. Maze Engineers - ConductScience. [Link]
-
Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma. PubMed Central. [Link]
-
(PDF) 6-OHDA mouse model of Parkinson's disease v1. ResearchGate. [Link]
-
The Novel Object Recognition Test. The protocol of NORT in the training.. ResearchGate. [Link]
-
Novel Object Recognition test. MMPC.org. [Link]
-
(PDF) Morris water maze: Procedures for assessing spatial and related forms of learning and memory. ResearchGate. [Link]
-
Animal models of Parkinson's disease and their applications | JPRLS. Dove Medical Press. [Link]
-
Animal Models of Parkinson's Disease. Charles River Laboratories. [Link]
-
Datasheet 1 | PDF | Caspase 3 | Immunohistochemistry. Scribd. [Link]
-
Animal Models of Parkinson's Disease. NCBI - NIH. [Link]
-
Parkinson's Disease: Exploring Different Animal Model Systems. MDPI. [Link]
Sources
- 1. Animal models of Parkinson's disease: limits and relevance to neuroprotection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. criver.com [criver.com]
- 5. mdpi.com [mdpi.com]
- 6. protocols.io [protocols.io]
- 7. bio-protocol.org [bio-protocol.org]
- 8. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 9. mmpc.org [mmpc.org]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. researchgate.net [researchgate.net]
- 14. mmpc.org [mmpc.org]
- 15. researchgate.net [researchgate.net]
- 16. Cancer Histology Core [pathbio.med.upenn.edu]
- 17. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. [Mechanism of action and clinical trial results of Lecanemab (Leqembi® 200 mg, 500 mg for Intravenous Infusion), a novel treatment for Alzheimer's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Lecanemab? [synapse.patsnap.com]
- 21. drugs.com [drugs.com]
- 22. droracle.ai [droracle.ai]
- 23. ittbiomed.com [ittbiomed.com]
- 24. What is Donanemab used for? [synapse.patsnap.com]
- 25. Gantenerumab: an anti-amyloid monoclonal antibody with potential disease-modifying effects in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Gantenerumab Overview - Creative Biolabs [creativebiolabs.net]
- 27. alzforum.org [alzforum.org]
- 28. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 31. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 35. scribd.com [scribd.com]
- 36. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bromoethanone Analogs as Covalent Probes in Neuroscience Research
In the intricate landscape of neuroscience research, the ability to selectively and irreversibly inhibit protein function is a powerful tool for dissecting complex signaling pathways. Among the chemical probes available, α-haloketones, and specifically bromoethanone analogs, have carved out a significant niche. These compounds function as targeted covalent inhibitors, forming a stable bond with nucleophilic amino acid residues at the active or allosteric sites of their target proteins. This guide provides an in-depth, head-to-head comparison of key bromoethanone analogs, focusing on their applications, mechanisms, and the experimental data that underpins their use in neuroscience.
The Rationale for Covalent Inhibition with Bromoethanone Analogs
Bromoethanone analogs, characterized by a ketone and an adjacent carbon-bromine bond (α-bromoketone), are electrophilic "warheads." Their utility in neuroscience stems from the irreversible nature of their interaction with target proteins. Unlike reversible inhibitors which exist in a state of equilibrium, a covalent inhibitor, once bound, permanently inactivates the protein. This offers several distinct advantages in experimental design:
-
Prolonged Duration of Action: The effect of the inhibitor persists even after the compound is washed out, allowing researchers to study the long-term consequences of target inhibition.
-
Enhanced Potency: Irreversible binding can achieve a level of target inactivation that is difficult to attain with reversible inhibitors, often at lower concentrations.
-
Target Validation: The formation of a covalent adduct can be confirmed using techniques like mass spectrometry, providing definitive proof of target engagement.
The core mechanism involves the electrophilic α-carbon of the bromoethanone moiety, which is susceptible to nucleophilic attack by amino acid side chains such as cysteine (thiol group), lysine (amine group), or histidine (imidazole group). The reactivity and selectivity of the analog can be tuned by modifying the aromatic ring, providing a basis for comparative analysis.
Core Analog Comparison: p-Bromophenacyl Bromide vs. Unsubstituted and Peptide-Conjugated Analogs
Our comparison will focus on three illustrative examples that highlight the versatility of the bromoethanone scaffold:
-
p-Bromophenacyl Bromide (p-BPB): The workhorse inhibitor of phospholipase A2.
-
α-Bromoacetophenone: A parent compound used to probe protein tyrosine phosphatases.
-
Peptide-Conjugated Bromoacetophenones: A rationally designed analog for enhanced selectivity.
Table 1: Comparative Overview of Bromoethanone Analogs
| Feature | p-Bromophenacyl Bromide (p-BPB) | α-Bromoacetophenone | GEE-Bromoacetophenone (Peptide Conjugate) |
| Primary Neuronal Target | Phospholipase A2 (PLA2) | Protein Tyrosine Phosphatases (e.g., PTP1B, SHP-1) | Protein Tyrosine Phosphatase 1B (PTP1B) |
| Mechanism of Action | Covalent modification of a key histidine residue in the PLA2 active site. | Covalent modification of the active site cysteine residue in PTPs. | Guided covalent modification of the PTP1B active site cysteine. |
| Key Neuroscience Application | Probing the role of PLA2 in synaptic plasticity (LTP) and receptor modulation.[1][2] | Investigating the role of PTPs in neuronal signaling. | Highly selective inhibition of PTP1B for studying specific signaling pathways.[3] |
| Selectivity Principle | Primarily based on active site accessibility. | Broadly reactive with accessible PTP active sites. | Peptide moiety provides enhanced selectivity for the PTP1B binding pocket.[3] |
| Reported Potency | Effective at ~50 µM in hippocampal slice preparations.[2] | More potent than α-chloroacetophenone analogs.[3] | Potent and highly selective for PTP1B over SHP-1.[3] |
Analog 1: p-Bromophenacyl Bromide (p-BPB) - The PLA2 Probe
p-Bromophenacyl bromide (p-BPB) is arguably the most widely used bromoethanone analog in neuroscience for inhibiting Phospholipase A2 (PLA2). This enzyme is crucial for liberating arachidonic acid from membrane phospholipids, a rate-limiting step in the production of prostaglandins and other lipid messengers that play significant roles in synaptic function.
Causality in Experimental Design:
Researchers use p-BPB to test the hypothesis that PLA2 activation is a necessary step in specific forms of synaptic plasticity, such as long-term potentiation (LTP). The logic is as follows: if LTP induction is blocked by p-BPB, it strongly implicates the PLA2 signaling cascade in the underlying mechanism. Studies have shown that applying p-BPB to hippocampal slices significantly reduces the magnitude of LTP, suggesting that PLA2 activation is critical for its expression, but not for its maintenance.[2] Similarly, p-BPB has been used to demonstrate that PLA2 activity is required for the depolarization-induced enhancement of [3H]AMPA binding to its receptors in synaptoneurosomes.[1]
Signaling Pathway: PLA2 in Synaptic Plasticity
The inhibition of PLA2 by p-BPB blocks the pathway at a critical juncture, preventing the downstream signaling that contributes to synaptic strengthening.
Caption: p-BPB inhibits PLA2, blocking arachidonic acid production and subsequent synaptic plasticity.
Analogs 2 & 3: Probing Protein Tyrosine Phosphatases (PTPs)
Protein tyrosine phosphatases are critical regulators of signal transduction, and their dysfunction is implicated in various neurological disorders. α-Bromoacetophenone and its derivatives serve as effective tools to covalently inactivate these enzymes.
Comparative Structure-Activity Insights:
A study comparing a series of α-haloacetophenones revealed key structure-activity relationships (SAR).[3]
-
Halogen Identity: Bromoacetophenones are significantly more potent inhibitors of PTPs like SHP-1 and PTP1B than their chloroacetophenone counterparts. This is due to the lower bond strength of C-Br versus C-Cl, making bromide a better leaving group during the nucleophilic substitution reaction with the active site cysteine.
-
Aromatic Ring Tolerance: The phenyl ring of the acetophenone can be modified without losing activity, opening the door for creating more selective inhibitors.[3]
This principle was expertly applied by conjugating a tripeptide sequence (Gly-Glu-Glu) to the phenyl ring. This peptide sequence was designed to interact with the binding pocket of PTP1B, creating a highly potent and selective inhibitor for that specific phosphatase.[3] This illustrates a powerful strategy: using the bromoethanone "warhead" for covalent inhibition while tailoring the "guidance system" (the rest of the molecule) for selectivity.
Experimental Workflow: Screening for PTP Inhibition
The process of identifying and characterizing these inhibitors follows a logical, self-validating workflow.
Caption: Workflow for characterizing bromoethanone-based PTP inhibitors.
Experimental Protocols
Protocol 1: Inhibition of LTP in Hippocampal Slices with p-BPB
(Based on the methodology described in Okada et al., 1990)[2]
-
Slice Preparation: Prepare 400-500 µm thick transverse hippocampal slices from a rat brain using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
-
Recovery: Allow slices to recover for at least 1 hour in an interface chamber at room temperature, continuously perfused with oxygenated ACSF (95% O₂ / 5% CO₂).
-
Baseline Recording: Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs) and a stimulating electrode to activate the Schaffer collateral pathway.
-
Drug Application: After establishing a stable baseline of fEPSPs for 20-30 minutes, switch to ACSF containing 50 µM p-bromophenacyl bromide (p-BPB). Perfuse with the p-BPB solution for 1 hour prior to LTP induction.
-
Causality Note: This pre-incubation period is critical to allow the irreversible inhibitor to penetrate the tissue and bind to its target, PLA2.
-
-
LTP Induction: While still in the presence of p-BPB, deliver a high-frequency stimulation protocol (e.g., a theta burst stimulation) to induce LTP.
-
Post-Induction Recording: Following stimulation, continue to record fEPSPs for at least 60 minutes to assess the magnitude and stability of potentiation.
-
Data Analysis: Compare the percentage of fEPSP potentiation in p-BPB treated slices to control slices that received the same stimulation protocol without the drug. A significant reduction in potentiation in the p-BPB group indicates a role for PLA2 in LTP induction.
Protocol 2: Assay for PTP Inhibition by α-Bromoacetophenone Analogs
(Based on general phosphatase assay principles)
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.5).
-
Enzyme Stock: Prepare a concentrated stock of purified recombinant PTP1B or SHP-1 in assay buffer.
-
Inhibitor Stocks: Prepare 100X stock solutions of α-bromoacetophenone analogs in DMSO.
-
Substrate: Prepare a stock solution of p-nitrophenyl phosphate (pNPP).
-
-
Inhibition Reaction:
-
In a 96-well plate, add 2 µL of inhibitor stock solution (or DMSO for control) to 93 µL of assay buffer.
-
Add 5 µL of the diluted PTP enzyme to initiate the pre-incubation. Incubate for 30 minutes at room temperature to allow for covalent modification.
-
Self-Validation Note: The pre-incubation step is essential for covalent inhibitors to allow time for the chemical reaction to occur, distinguishing them from fast-acting reversible inhibitors.
-
-
Enzyme Activity Measurement:
-
Initiate the phosphatase reaction by adding 100 µL of 2X pNPP substrate solution to each well.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of the product (p-nitrophenol) at 405 nm using a plate reader.
-
Calculate the percent inhibition for each analog concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Outlook
Bromoethanone analogs are indispensable chemical tools in the neuroscientist's arsenal. While p-bromophenacyl bromide has been instrumental in elucidating the role of PLA2 in synaptic plasticity, the development of more refined analogs demonstrates the platform's potential. By modifying the "guidance system" of the molecule, as seen with peptide-conjugated versions, researchers can achieve remarkable target selectivity. This head-to-head comparison reveals a clear principle: the bromoethanone warhead provides the means for irreversible inhibition, while strategic chemical modifications dictate the target. Future work will undoubtedly focus on developing analogs with even greater selectivity for specific neuronal targets, enabling a more precise dissection of the molecular machinery of the brain.
References
-
Terrian, D. M., Dorman, R. V., & Gannon, R. L. (1993). The phospholipase A2 inhibitor bromophenacyl bromide prevents the depolarization-induced increase in [3H]AMPA binding in rat brain synaptoneurosomes. Brain Research, 628(1-2), 340-344. Available at: [Link]
-
Okada, D., Miyamoto, K., & Yamagishi, S. (1990). Effect of bromophenacyl bromide, a phospholipase A2 inhibitor, on the induction and maintenance of LTP in hippocampal slices. Brain Research, 533(1), 153-156. Available at: [Link]
-
Mitchell, S., Poyser, N. L., & Wilson, N. H. (1977). Effect of p-bromophenacyl bromide, an inhibitor of phospholipase A2, on arachidonic acid release and prostaglandin synthesis by the guinea-pig uterus in vitro. British Journal of Pharmacology, 61(4), 535-540. Available at: [Link]
-
Takenawa, T., Homma, Y., & Nagai, Y. (1983). Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2. Journal of Biochemistry, 94(4), 1147-1153. Available at: [Link]
-
Arabaci, G., Yi, T., Fu, H., Porter, M. E., Beebe, K. D., & Pei, D. (2002). α-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship. Bioorganic & Medicinal Chemistry Letters, 12(21), 3047-3050. Available at: [Link]
Sources
- 1. The phospholipase A2 inhibitor bromophenacyl bromide prevents the depolarization-induced increase in [3H]AMPA binding in rat brain synaptoneurosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of bromophenacyl bromide, a phospholipase A2 inhibitor, on the induction and maintenance of LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Synaptic Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation for Novel Neurotropic Compounds
For researchers, scientists, and drug development professionals navigating the complex landscape of neurotherapeutics, the journey from a promising compound in a petri dish to a potential clinical candidate is fraught with challenges. A critical juncture in this path is the robust cross-validation of in vitro findings with in vivo efficacy. This guide provides an in-depth, experience-driven comparison of methodologies, emphasizing the causal relationships behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.
The Imperative of Cross-Validation: From Cellular Mechanisms to Systemic Effects
The development of novel neurotropic compounds hinges on a deep understanding of their biological activity, from the molecular level to the whole-organism response. While in vitro assays offer a controlled environment to dissect specific cellular mechanisms, they represent a simplified snapshot of a far more intricate biological system.[1][2][3] Conversely, in vivo models, while more physiologically relevant, introduce a multitude of variables that can obscure the direct effects of a compound.[4][5] Therefore, a rigorous and iterative process of cross-validation is not merely a procedural step but a foundational principle for successful translational neuroscience.
The primary objective of this cross-validation is to establish a predictive relationship between a compound's activity in a controlled cellular environment and its therapeutic potential in a complex living organism. This guide will dissect this process, offering a comparative analysis of key in vitro assays and their corresponding in vivo models, underpinned by the crucial role of pharmacokinetic and pharmacodynamic (PK/PD) modeling in bridging this divide.
Section 1: Foundational In Vitro Assays for Neurotropic Activity
The initial screening and characterization of neurotropic compounds rely on a battery of in vitro assays designed to assess their fundamental effects on neuronal health and function. The choice of assays should be hypothesis-driven, targeting specific cellular processes relevant to the intended therapeutic application.
Neurite Outgrowth Assays: Quantifying Neuronal Plasticity
Neurite outgrowth, the process of neurons extending their axons and dendrites, is a fundamental aspect of neuronal development, regeneration, and plasticity.[6] Assays measuring this process are invaluable for identifying compounds with neurotrophic or neuro-regenerative potential.
Methodology Comparison:
| Assay Type | Principle | Advantages | Disadvantages |
| High-Content Imaging (HCI) | Automated microscopy and image analysis to quantify neurite length, branching, and number per cell.[7][8][9][10][11] | High-throughput, multiparametric data acquisition, objective and quantitative.[7][8] | Requires specialized equipment and software, optimization of staining and analysis protocols can be complex.[9] |
| Manual Measurement | Manual tracing and measurement of neurites using microscopy images. | Lower initial equipment cost. | Low-throughput, subjective, and prone to user bias, time-consuming. |
Experimental Protocol: High-Content Imaging Neurite Outgrowth Assay
-
Cell Plating: Seed neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells) onto 96- or 384-well plates coated with an appropriate substrate (e.g., poly-D-lysine, laminin).
-
Compound Treatment: After cell attachment, treat with a concentration range of the test compound and appropriate controls (e.g., vehicle, positive control like Brain-Derived Neurotrophic Factor - BDNF).
-
Incubation: Incubate for a predetermined period (e.g., 24-72 hours) to allow for neurite extension.
-
Staining: Fix the cells and stain for neuronal markers (e.g., β-III tubulin) and nuclear counterstain (e.g., DAPI).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Utilize image analysis software to automatically identify cell bodies and trace neurites, quantifying parameters such as total neurite length, number of branches, and number of neurites per cell.[7][9][10]
Neurotoxicity Assays: Assessing Neuronal Viability
Equally important to identifying neurotrophic effects is the assessment of a compound's potential neurotoxicity. Early identification of toxic liabilities is crucial to avoid costly late-stage failures.
Methodology Comparison:
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals.[5][12][13] | Well-established, relatively inexpensive, and suitable for high-throughput screening. | Can be influenced by changes in cellular metabolism that are not directly related to viability. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells with compromised membrane integrity. | Directly measures cell death, relatively simple and fast. | Less sensitive for early-stage apoptosis, can be affected by serum components. |
Experimental Protocol: MTT Neurotoxicity Assay
-
Cell Plating: Plate neuronal cells in a 96-well plate at a predetermined density.
-
Compound Exposure: Treat cells with a range of compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.[5][12][13]
Section 2: Validating Efficacy in Preclinical In Vivo Models
Positive results from in vitro assays provide the rationale for advancing a compound to in vivo testing. The selection of an appropriate animal model is paramount and should closely mimic the human disease pathology and endpoint of interest.
Animal Models of Neurodegenerative Diseases
Model Comparison for Alzheimer's and Parkinson's Disease:
| Disease | Model Type | Key Pathological Features | Behavioral Endpoints |
| Alzheimer's Disease | Transgenic mice (e.g., 5XFAD, APP/PS1) expressing human genes with familial AD mutations.[4][5][14][15] | Amyloid-beta plaques, gliosis, synaptic deficits, and in some models, tau pathology.[14][15] | Cognitive deficits assessed by Morris water maze, Y-maze, novel object recognition.[4][7][9][16][17][18] |
| Parkinson's Disease | Neurotoxin-induced models (e.g., 6-OHDA, MPTP in rodents) or genetic models (e.g., α-synuclein overexpression).[6][19][20][21] | Dopaminergic neuron loss in the substantia nigra, striatal dopamine depletion, motor deficits.[6][19][20] | Motor impairments assessed by rotarod test, cylinder test, apomorphine-induced rotations.[2][16][19][22] |
Experimental Protocol: Behavioral Testing in a 5XFAD Mouse Model of Alzheimer's Disease
-
Animal Cohorts: Use age-matched 5XFAD transgenic mice and wild-type littermates as controls.
-
Compound Administration: Administer the test compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a predetermined duration.
-
Morris Water Maze (Spatial Learning and Memory):
-
Acquisition Phase: Train mice to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency and path length.
-
Probe Trial: Remove the platform and assess the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the performance of the compound-treated 5XFAD mice to the vehicle-treated 5XFAD and wild-type groups. A significant improvement in escape latency and time in the target quadrant suggests a cognitive-enhancing effect.[7][9][16][17]
Neurochemical and Histopathological Analysis
Following behavioral assessments, post-mortem analysis of brain tissue provides crucial molecular and cellular evidence of a compound's in vivo effects.
Key Endpoints:
-
Neurotransmitter Levels: Quantification of neurotransmitters like dopamine and its metabolites in specific brain regions (e.g., striatum in Parkinson's models) using techniques like HPLC.[19][20][22]
-
Protein Aggregation: Immunohistochemical staining for pathological protein aggregates such as amyloid-beta plaques and neurofibrillary tangles.
-
Neuronal Survival: Stereological counting of specific neuronal populations (e.g., dopaminergic neurons in the substantia nigra).
-
Synaptic Markers: Western blotting or immunohistochemistry for synaptic proteins (e.g., synaptophysin, PSD-95) to assess synaptic integrity.
Section 3: The Crucial Bridge: Pharmacokinetics, Pharmacodynamics, and Signaling Pathways
A significant challenge in translating in vitro results to in vivo outcomes is understanding how a compound reaches its target in the brain and engages with the relevant biological pathways.[23][24][25][26] This is where pharmacokinetic (PK) and pharmacodynamic (PD) modeling becomes indispensable.
Pharmacokinetics (PK): What the Body Does to the Drug
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.[27] For neurotropic drugs, a critical PK parameter is the ability to cross the blood-brain barrier (BBB).
Key PK Parameters:
| Parameter | Description | Importance for CNS Drugs |
| Bioavailability | The fraction of an administered dose that reaches the systemic circulation. | Determines the effective dose that can potentially reach the brain. |
| Brain Penetration (Kp,uu) | The ratio of the unbound drug concentration in the brain to that in the plasma at steady state. | A direct measure of a compound's ability to cross the BBB and engage its target.[10][11] |
| Half-life (t1/2) | The time it takes for the drug concentration in the body to be reduced by half. | Influences the dosing frequency required to maintain therapeutic concentrations. |
Pharmacodynamics (PD): What the Drug Does to the Body
PD studies characterize the relationship between drug concentration and the observed pharmacological effect.[28] In the context of neurotropic compounds, this involves linking brain concentrations to changes in biomarkers and functional outcomes.
PK/PD Modeling: This mathematical approach integrates PK and PD data to describe the time course of a drug's effect.[28][29] A well-established PK/PD model can predict the in vivo response from in vitro potency and in vivo exposure data, thereby strengthening the in vitro-in vivo correlation (IVIVC).
Signaling Pathway Analysis: Unraveling the Mechanism of Action
Understanding which intracellular signaling pathways are modulated by a neurotropic compound is crucial for confirming its mechanism of action and for developing translatable biomarkers.
Key Neurotrophic Signaling Pathways:
-
PI3K/Akt Pathway: This pathway is a central regulator of neuronal survival and apoptosis.[22][30][31][32][33] Activation of this pathway by neurotrophic factors leads to the phosphorylation and inactivation of pro-apoptotic proteins.
-
MAPK/ERK Pathway: This pathway is critically involved in neuronal differentiation, neurite outgrowth, and synaptic plasticity.[33][34][35][36][37][38]
Visualizing Signaling Cascades:
Caption: PI3K/Akt signaling pathway promoting neuronal survival.
Caption: MAPK/ERK signaling pathway in neurite outgrowth.
Section 4: A Framework for Robust In Vitro-In Vivo Correlation (IVIVC)
Establishing a strong IVIVC is the ultimate goal of the cross-validation process. It provides a predictive mathematical relationship between an in vitro property of a compound (e.g., potency in a neurite outgrowth assay) and a relevant in vivo response (e.g., improvement in cognitive function).
A Stepwise Approach to IVIVC:
Caption: Workflow for developing an in vitro-in vivo correlation.
Comparative Data for Hypothetical Neurotropic Compounds:
| Compound | In Vitro Neurite Outgrowth (EC50, nM) | In Vitro Neurotoxicity (IC50, µM) | In Vivo Brain Exposure (AUC, ng*h/mL) | In Vivo Behavioral Improvement (% vs. Vehicle) |
| Compound A | 10 | > 50 | 1500 | 45% |
| Compound B | 50 | 25 | 800 | 20% |
| Compound C | 5 | 5 | 2000 | 10% (Toxicity observed) |
| BDNF (Positive Control) | 1 | >100 | N/A (Poor BBB penetration) | N/A (Direct brain administration) |
This table illustrates how in vitro potency does not always directly translate to in vivo efficacy. Compound A, with good potency and low toxicity in vitro, shows significant behavioral improvement in vivo, likely due to good brain exposure. Compound B has lower potency and shows a correspondingly lower in vivo effect. Compound C, despite being the most potent in vitro, exhibits toxicity in vivo, highlighting the importance of parallel toxicity assessments.
Section 5: Regulatory Considerations and Future Directions
The preclinical data package submitted to regulatory agencies like the FDA for an Investigational New Drug (IND) application must provide a comprehensive picture of a compound's pharmacology and toxicology.[13][14][27][37][39][40] A strong IVIVC can be a valuable component of this package, potentially reducing the need for extensive in vivo studies for formulation changes or dose adjustments.[27][37]
The future of neurotropic drug development lies in the refinement of our in vitro and in vivo models to be more predictive of the human condition. The use of human-induced pluripotent stem cell (iPSC)-derived neurons in in vitro assays and the development of more sophisticated animal models that better recapitulate the complexity of human neurodegenerative diseases will be instrumental in improving the success rate of translating promising compounds into effective therapies.
References
-
Massa, S. M., et al. (2010). Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents. The Journal of Clinical Investigation, 120(5), 1774-1785. [Link]
-
Nagahara, A. H., & Tuszynski, M. H. (2011). The Role of Brain-Derived Neurotrophic Factor as an Essential Mediator in Neuronal Functions and the Therapeutic Potential of Its Mimetics for Neuroprotection in Neurologic and Psychiatric Disorders. Journal of Alzheimer's Disease, 23(2), 191-211. [Link]
-
Radio, N. M. (2012). Neurite outgrowth assessment using high content analysis methodology. Methods in Molecular Biology, 846, 247-260. [Link]
-
Massa, S. M., et al. (2010). Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents. ResearchGate. [Link]
-
Agilent. (n.d.). Agilent BioTek Neurite Outgrowth Analysis. Agilent. [Link]
-
D'Avanzo, C., et al. (2023). Recent Advances in High-Content Imaging and Analysis in iPSC-Based Modelling of Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(19), 14779. [Link]
-
Tsekhmistrenko, S. I., et al. (2020). Neuroprotective Mechanisms of Three Natural Antioxidants on a Rat Model of Parkinson's Disease: A Comparative Study. Antioxidants, 9(12), 1256. [Link]
-
Mongeon, R., et al. (2024, May 15). High-Throughput Platform for Fluorescence Image-Based Neurite Outgrowth Analysis. Agilent. [Link]
-
O'Connell, D., et al. (2020). In vitro affinity optimization of an anti-BDNF monoclonal antibody translates to improved potency in targeting chronic pain states in vivo. Scientific Reports, 10(1), 6955. [Link]
-
Neumann, B., et al. (2006). High-Content Microscopy Identifies New Neurite Outgrowth Regulators. Molecular Biology of the Cell, 17(8), 3499-3512. [Link]
-
Yılmaz, S., & Gümüş, Z. P. (2023). Can Brain-derived Neurotrophic Factor (BDNF) Mimetics be a Way Out for Neurodegenerative Diseases?. Current Drug Targets, 24(1), 4-13. [Link]
-
Yazar, T., et al. (2022). Biochemical and Neurobehavioral Changes in the Rat Model of Parkinson's Disease with Suprathreshold Exercise and Usnic Acid. Life Sciences-Neurosciences. [Link]
-
Gomaa, A. A., et al. (2020). Neuroprotective and therapeutic effects of calcitriol in rotenone-induced Parkinson's disease rat model. Frontiers in Cellular Neuroscience, 14, 237. [Link]
-
Segal, R. A., & Greenberg, M. E. (1996). Intracellular signaling pathways activated by neurotrophic factors. Annual Review of Neuroscience, 19, 463-489. [Link]
-
CUSABIO. (n.d.). Neurotrophin signaling pathway. CUSABIO. [Link]
-
Vizi, E. S., et al. (2013). Neurochemical changes in animal models of Parkinson's disease. Journal of Neural Transmission, 120(1), 71-89. [Link]
-
Liu, J., et al. (2018). Neurochemical and Behavior Deficits in Rats with Iron and Rotenone Co-treatment: Role of Redox Imbalance and Neuroprotection by Biochanin A. Frontiers in Neuroscience, 12, 63. [Link]
-
Pinter, G., et al. (2024). A comparison of cognitive decline in aged mice and mice treated with aftin-4. Scientific Reports, 14(1), 1-14. [Link]
-
Barbosa, J., et al. (2021). Characteristics of in vitro models vs. in vivo neurotoxicity testing. ResearchGate. [Link]
-
Aschner, M., & Costa, L. G. (2017). In vitro and in vivo models for developmental neurotoxicity screening. ResearchGate. [Link]
-
Kapraun, D. F., et al. (2022). In Vitro to In Vivo Extrapolation for Developmental Neurotoxicity: A Comparison of Physiologically Based Pharmacokinetic Models. Reproductive Toxicology, 113, 172-188. [Link]
-
Tohda, C., & Lee, Y. A. (2016). The Role of Bioactive Compounds on the Promotion of Neurite Outgrowth. Molecules, 21(10), 1297. [Link]
-
Drug Discovery and Development. (2022, October 19). IND submissions: What drug sponsors should anticipate. Drug Discovery and Development. [Link]
-
Arendash, G. W., et al. (2006). A Comparative Study of Five Mouse Models of Alzheimer's Disease: Cell Cycle Events Reveal New Insights into Neurons at Risk for Death. Journal of Alzheimer's Disease, 10(1), 33-46. [Link]
-
Fukuyama, Y., et al. (2020). Comparison of the effects of compounds 1–7 on neurite outgrowth in... ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2019, August 29). Investigational New Drug (IND) Application. FDA. [Link]
-
Harry, G. J., et al. (1998). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives, 106(Suppl 1), 131-158. [Link]
-
Hetman, M., & Görg, B. (2005). Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells. BMC Neuroscience, 6, 47. [Link]
-
Creative Diagnostics. (n.d.). Neurotrophin Signaling Pathway. Creative Diagnostics. [Link]
-
Kulkarni, P., & Eng, C. (2021). In vivo Neuropathology: Detecting the Neurotoxicity of Candidate Drugs during Early Drug Discovery. Journal of Alzheimer's Disease, 80(4), 1421-1424. [Link]
-
Filali, M., et al. (2022). Characterization and comparison of memory and affective behavior in common transgenic mouse models of Alzheimer's disease. ResearchGate. [Link]
-
Numakawa, T., et al. (2010). Neurotrophin signalling: novel insights into mechanisms and pathophysiology. Journal of Neurochemistry, 114(2), 257-271. [Link]
-
Patsnap. (2025, May 27). How to meet FDA pharmacology data requirements for IND? Patsnap. [Link]
-
Platt, B. (2025, June 21). Mouse Models of Alzheimer's Disease: New Behavioral Approaches [Video]. YouTube. [Link]
-
Daria, A., & Colombo, A. (2024). Updates on mouse models of Alzheimer's disease. Cellular and Molecular Life Sciences, 81(1), 1-22. [Link]
-
ResearchGate. (n.d.). Neurite outgrowth analysis. Comparison of average neurite lengths on 4.... ResearchGate. [Link]
-
Saha, C., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]
-
Masjosthusmann, S., et al. (2020). Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells. Archives of Toxicology, 94(11), 3693-3708. [Link]
-
Ziegler, M. F. (2025, November 12). Researchers develop chemical compound with potential against Alzheimer's disease. Agência FAPESP. [Link]
-
Wikipedia. (2023, December 19). PKPD model. Wikipedia. [Link]
-
bit.bio. (n.d.). Amyloid-beta induces toxicity and cell death in human iPSC-derived neurons: alzheimer disease in vitro model. bit.bio. [Link]
-
Butterfield, D. A., et al. (2002). In vitro and in vivo oxidative stress associated with Alzheimer's amyloid beta-peptide (1-42). Neurobiology of Aging, 23(5), 675-709. [Link]
-
Kim, H. J., et al. (2015). Establishment of a novel cellular model for Alzheimer's disease in vitro studies. Journal of Alzheimer's Disease, 48(4), 1087-1100. [Link]
-
Liu, Y., et al. (2018). Application of Neurotoxin-Induced Animal Models in the Study of Parkinson's Disease-Related Depression: Profile and Proposal. Frontiers in Psychology, 9, 137. [Link]
-
Masjosthusmann, S., et al. (2020). Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells. springermedizin.de. [Link]
-
Giacoppo, S., et al. (2017). Neurotoxin-Induced Animal Models of Parkinson Disease: Pathogenic Mechanism and Assessment. CNS & Neurological Disorders - Drug Targets, 16(8), 885-899. [Link]
-
Li, Y., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Pharmaceutics, 12(7), 633. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 6. mdpi.com [mdpi.com]
- 7. Neurite outgrowth assessment using high content analysis methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agilent BioTek Neurite Outgrowth Analysis | アジレント [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. High-Content Microscopy Identifies New Neurite Outgrowth Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accelerate.ucsf.edu [accelerate.ucsf.edu]
- 14. A Comparative Study of Five Mouse Models of Alzheimer's Disease: Cell Cycle Events Reveal New Insights into Neurons at Risk for Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Updates on mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Can Brain-derived Neurotrophic Factor (BDNF) Mimetics be a Way Out for Neurodegenerative Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Neurochemical changes in animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Application of Neurotoxin-Induced Animal Models in the Study of Parkinson’s Disease-Related Depression: Profile and Proposal [frontiersin.org]
- 22. Frontiers | Neurochemical and Behavior Deficits in Rats with Iron and Rotenone Co-treatment: Role of Redox Imbalance and Neuroprotection by Biochanin A [frontiersin.org]
- 23. d-nb.info [d-nb.info]
- 24. Researchers develop chemical compound with potential against Alzheimer’s disease [agencia.fapesp.br]
- 25. In vitro and in vivo oxidative stress associated with Alzheimer's amyloid beta-peptide (1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells | springermedizin.de [springermedizin.de]
- 27. How to meet FDA pharmacology data requirements for IND? [synapse.patsnap.com]
- 28. PKPD model - Wikipedia [en.wikipedia.org]
- 29. Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. In vitro affinity optimization of an anti-BDNF monoclonal antibody translates to improved potency in targeting chronic pain states in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 32. cusabio.com [cusabio.com]
- 33. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Frontiers | Neuroprotective and therapeutic effects of calcitriol in rotenone-induced Parkinson’s disease rat model [frontiersin.org]
- 35. Intracellular signaling pathways activated by neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 37. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
- 38. researchgate.net [researchgate.net]
- 39. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 40. Investigational New Drug (IND) Application | FDA [fda.gov]
A Comparative Guide to Assessing the Therapeutic Index of Novel Neurotropic Agents: A Case Study with 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the quest for novel therapeutic agents with improved safety and efficacy profiles is relentless. The compound 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE has been identified as a promising intermediate in the synthesis of various neurotropic and psychotropic agents.[1] While its direct therapeutic applications are yet to be fully elucidated, its structural motifs suggest a potential for activity within the central nervous system. A critical determinant of the clinical viability of any new drug candidate is its therapeutic index (TI), a quantitative measure of its relative safety.[2]
This guide provides a comprehensive framework for assessing the therapeutic index of a novel investigational compound, using this compound as a hypothetical candidate for anticonvulsant therapy. We will objectively compare its hypothetical assessment process with that of a well-established narrow therapeutic index drug, phenytoin, and provide detailed experimental protocols to generate the necessary data.
The Crucial Role of the Therapeutic Index in Drug Development
The therapeutic index (TI) is a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[3] In preclinical animal studies, it is often calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).[4]
TI = LD50 / ED50
A high therapeutic index indicates a wide margin between the effective and toxic doses, suggesting a safer drug.[5] Conversely, a low or narrow therapeutic index implies that the doses required for efficacy are close to those that can cause significant adverse effects, necessitating careful dosing and patient monitoring.[3][6] For drugs targeting central nervous system disorders, where the therapeutic window can be particularly narrow, a thorough assessment of the TI is paramount.
Comparative Analysis: A Hypothetical Assessment vs. a Known Standard
To contextualize the assessment of our investigational compound, we will compare its hypothetical therapeutic index evaluation with that of phenytoin. Phenytoin is a long-standing anticonvulsant medication known for its efficacy in treating tonic-clonic and partial seizures, but also for its narrow therapeutic index, which necessitates therapeutic drug monitoring.[7][8] The therapeutic serum concentration for phenytoin is typically between 10-20 µg/mL, with levels above this range leading to toxicity.[9]
| Parameter | Investigational Compound (Hypothetical) | Phenytoin (Established) |
| Therapeutic Area | Epilepsy (Anticonvulsant) | Epilepsy (Anticonvulsant) |
| Efficacy Endpoint | Protection against maximal electroshock-induced seizures | Protection against maximal electroshock-induced seizures |
| Toxicity Endpoint | Mortality in rodents | Mortality and severe neurotoxicity in rodents |
| Therapeutic Index | To be determined | Narrow (approximately 2 in some studies)[10] |
Experimental Protocols for Therapeutic Index Determination
The following protocols are designed to provide a robust framework for the preclinical assessment of the therapeutic index of a novel anticonvulsant agent.
Part 1: Determination of Median Lethal Dose (LD50)
This protocol aims to determine the dose of the investigational compound that is lethal to 50% of the test animal population.
Methodology:
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Dose Preparation: The investigational compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A range of doses is prepared.
-
Administration: A minimum of five groups of ten mice each are used. Each group receives a different dose of the compound via intraperitoneal (i.p.) injection. A control group receives the vehicle only.
-
Observation: The animals are observed continuously for the first 4 hours after administration and then periodically for 48 hours. Mortality in each group is recorded.
-
Calculation: The LD50 is calculated using a recognized statistical method, such as the probit analysis.
Part 2: Determination of Median Effective Dose (ED50)
This protocol utilizes the Maximal Electroshock (MES) seizure model, a well-validated screening test for drugs effective against generalized tonic-clonic seizures.[11][12]
Methodology:
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Dose Preparation and Administration: A range of doses of the investigational compound is prepared and administered i.p. to different groups of mice (n=10 per group). A control group receives the vehicle.
-
Induction of Seizures: 30-60 minutes after drug administration, a maximal seizure is induced via corneal electrodes. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Efficacy Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is considered the endpoint for protection.
-
Observation: The number of animals protected from the tonic extensor phase in each group is recorded.
-
Calculation: The ED50, the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.
Part 3: Calculation of the Therapeutic Index
Once the LD50 and ED50 values are determined, the therapeutic index is calculated as:
TI = LD50 / ED50
The calculated TI for the investigational compound can then be directly compared to the known TI of standard drugs like phenytoin to assess its relative safety profile.
Visualizing the Concepts
Diagram 1: Therapeutic Index Concept
Caption: Conceptual representation of the Therapeutic Index.
Diagram 2: Experimental Workflow for TI Determination
Caption: Workflow for Therapeutic Index determination.
Conclusion
The assessment of the therapeutic index is a cornerstone of preclinical drug development, providing a critical early indicator of a compound's safety profile. For novel neurotropic agents like this compound, a systematic evaluation of efficacy and toxicity is essential. By employing established methodologies such as the LD50 and MES tests and comparing the results with well-characterized drugs like phenytoin, researchers can make informed decisions about the potential of a new chemical entity to become a safe and effective therapeutic. This guide provides a foundational framework for such an evaluation, emphasizing the principles of scientific integrity and rigorous experimental design.
References
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Therapeutic Index. (n.d.). Retrieved from [Link]
-
Wikipedia. Therapeutic index. (2023, October 27). Retrieved from [Link]
- Shanghai Huicheng Biological Technology Co., Ltd. This compound. (n.d.). Retrieved from a relevant chemical supplier website.
-
Patsnap Synapse. What is a therapeutic index? (2025, May 27). Retrieved from [Link]
-
Springer Nature Experiments. Animal Models of Neuropathic Pain Due to Nerve Injury. (n.d.). Retrieved from [Link]
- Open Access Journals. Understanding the Therapeutic Index of Antiepileptic Drugs. (n.d.).
- Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach. (n.d.).
-
Medical News Today. What is the therapeutic index of drugs? (2025, April 30). Retrieved from [Link]
-
Knya. Therapeutic Index: Definition, Importance, and Examples. (2024, July 15). Retrieved from [Link]
-
PubMed. Does carbamazepine have a narrow therapeutic plasma concentration range? (n.d.). Retrieved from [Link]
-
Dr.Oracle. What is the therapeutic index of a drug, calculated as LD50 (Lethal Dose 50)/ED50 (Effective Dose 50)? (2025, September 27). Retrieved from [Link]
-
PubMed Central. Animal models for screening anxiolytic-like drugs: a perspective. (2015, September). Retrieved from [Link]
-
PubMed. Animal models of neuropathic pain. (2024). Retrieved from [Link]
- An overview of animal models for neuropathic pain. (n.d.).
-
Dr.Oracle. What is the significance of the therapeutic index (TI) in clinical pharmacology? (2025, October 3). Retrieved from [Link]
- Phenytoin. (2014, May 17).
-
J-Stage. ANIMAL MODELS OF NEUROPATHIC PAIN. (n.d.). Retrieved from [Link]
-
PubMed. An animal model of neuropathic pain: a review. (1993, October). Retrieved from [Link]
-
Patsnap Synapse. What is the Therapeutic Index (TI)? (2024, April 25). Retrieved from [Link]
-
NCBI Bookshelf - StatPearls. Phenytoin. (2023, July 10). Retrieved from [Link]
-
PubMed. Animal models for screening anxiolytic-like drugs: a perspective. (2015, September). Retrieved from [Link]
-
PubMed Central. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). Retrieved from [Link]
- CLASSIFICATION-OF-PHENYTOIN-AS-A-NARROW-THERAPEUTIC-INDEX-DRUG. (2014, September 29).
-
U.S. Food and Drug Administration. Setting and Implementing Standards for Narrow Therapeutic Index Drugs. (2024, February 26). Retrieved from [Link]
-
Dr.Oracle. What is the therapeutic index for lithium in the treatment of bipolar disorder? (2025, June 10). Retrieved from [Link]
- Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024, March 15).
-
Taylor & Francis Online. Animal models for screening anxiolytic-like drugs: a perspective. (2022, April 1). Retrieved from [Link]
-
Pathology Tests Explained. Carbamazepine level. (n.d.). Retrieved from [Link]
-
Ijaresm. Animal Models For Screening Anti-Anxiety Drugs: A Review. (n.d.). Retrieved from [Link]
-
YouTube. Therapeutic Index Formula | Simple Trick | Mnemonic. (2020, March 2). Retrieved from [Link]
- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.).
-
Frontiers. Retrospective analysis of lithium treatment: examination of blood levels. (2024, August 29). Retrieved from [Link]
-
Drugs.com. Carbamazepine Dosage Guide + Max Dose, Adjustments. (2025, August 11). Retrieved from [Link]
-
Wikipedia. Lithium (medication). (2023, October 27). Retrieved from [Link]
-
PubMed. The determination and interpretation of the therapeutic index in drug development. (2012, October). Retrieved from [Link]
-
koracademy.com. Doses & Therapeutic Index. (n.d.). Retrieved from [Link]
-
NCBI Bookshelf - StatPearls. ED50. (n.d.). Retrieved from [Link]
-
PubMed Central. What is the optimal serum level for lithium in the maintenance treatment of bipolar disorder? A systematic review and recommendations from the ISBD/IGSLI Task Force on treatment with lithium. (n.d.). Retrieved from [Link]
-
U.S. Food and Drug Administration. Understanding generic narrow therapeutic index drugs. (2022, November 1). Retrieved from [Link]
- Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023, August 24).
-
PubMed Central. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. (n.d.). Retrieved from [Link]
- What is the Optimal Therapeutic Range for Lithium in Bipolar Disorder? (2025, February 1).
-
DIA Global Forum. FDA Q&A: Generic Versions of Narrow Therapeutic Index Drugs National Survey of Pharmacists’ Substitution Beliefs and Practices. (n.d.). Retrieved from [Link]
-
Oxford Academic. Narrow Therapeutic Index drugs: clinical pharmacology perspective. (n.d.). Retrieved from [Link]
-
Semantic Scholar. Animal Models Used in the Screening of Antiepileptic Drugs. (n.d.). Retrieved from [Link]
-
U.S. Food and Drug Administration. Pharmacometric Approach To Define Narrow Therapeutic Index (NTI) Drugs & Evaluate Bioequivalence (BE) Criteria for. (n.d.). Retrieved from [Link]
Sources
- 1. buzzrx.com [buzzrx.com]
- 2. Therapeutic index - Wikipedia [en.wikipedia.org]
- 3. What is a therapeutic index? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. knyamed.com [knyamed.com]
- 6. Setting and Implementing Standards for Narrow Therapeutic Index Drugs | FDA [fda.gov]
- 7. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 8. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CLASSIFICATION-OF-PHENYTOIN-AS-A-NARROW-THERAPEUTIC-INDEX-DRUG [aesnet.org]
- 10. Therapeutic index estimation of antiepileptic drugs: a systematic literature review approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating Off-Target Effects of Pyrrolidinylsulfonyl Phenyl Derivatives
The pyrrolidinylsulfonyl phenyl scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes, particularly protein kinases. While lauded for their on-target potency, a critical aspect of their preclinical development is the rigorous evaluation of off-target effects. Unintended interactions can lead to toxicity, reduced efficacy, or unexpected pharmacological profiles, making a comprehensive understanding of a compound's selectivity paramount for successful drug development.[1][2]
This guide provides an in-depth comparison of methodologies to evaluate and mitigate the off-target effects of this important chemical class. We will delve into the causality behind experimental choices, provide actionable protocols for key assays, and present a logical framework for interpreting the resulting data.
The Selectivity Challenge: On-Target Efficacy vs. Off-Target Liabilities
The primary goal in designing pyrrolidinylsulfonyl phenyl derivatives, like many kinase inhibitors, is to achieve high affinity for the intended target while minimizing interactions with other proteins, especially within the highly conserved kinase family.[3][4] Off-target binding can lead to adverse effects; for example, unintended inhibition of kinases like AMPK or certain tyrosine kinases has been linked to cardiotoxicity.[3]
To illustrate this, consider a hypothetical pyrrolidinylsulfonyl phenyl derivative, Compound P-123 , designed as a potent inhibitor of FMS-like Tyrosine Kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[5][6] While potent against FLT3, early screening reveals significant inhibitory activity against KIT kinase. This is a common liability, as simultaneous inhibition of FLT3 and KIT can result in myelosuppression, a serious side effect that complicates clinical use.[5]
A superior alternative, Compound S-456 , incorporates structural modifications designed to enhance selectivity. The objective is to maintain potent FLT3 inhibition while ablating the off-target KIT activity.
Table 1: Comparative Inhibitory Activity of P-123 vs. S-456
| Target Kinase | Compound P-123 (IC50, nM) | Compound S-456 (IC50, nM) | Fold Selectivity (KIT/FLT3) |
| FLT3 (On-Target) | 5 | 8 | - |
| KIT (Off-Target) | 25 | >10,000 | >1,250 |
| VEGFR2 | 150 | >10,000 | >1,250 |
| PDGFRβ | 200 | >10,000 | >1,250 |
Data is representative and for illustrative purposes.
The data clearly demonstrates that while both compounds are potent FLT3 inhibitors, Compound S-456 possesses a vastly superior selectivity profile, making it a more promising candidate for further development.
A Systematic Workflow for Off-Target Evaluation
A robust assessment of off-target effects requires a multi-tiered approach, moving from broad, high-throughput screens to more focused, physiologically relevant assays. This ensures that resources are used efficiently and that decisions are based on a comprehensive dataset.
Caption: A tiered workflow for systematic off-target liability assessment.
Key Experimental Protocols
Protocol 1: Biochemical Kinase Panel Screening
This is the foundational assay for assessing selectivity. The goal is to measure the inhibitory activity of a compound against a large, representative panel of kinases.[7][8] Radiometric assays, such as the ³³P-ATP filter binding assay, remain the gold standard due to their direct measurement of substrate phosphorylation without reliance on modified substrates or coupling enzymes.[9]
Objective: To determine the percentage of inhibition of a large kinase panel by a test compound at a single, high concentration (e.g., 1 or 10 µM) to identify potential off-target interactions.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 100x stock solution of the test compound (e.g., 100 µM for a 1 µM final concentration) in 100% DMSO. Known inhibitors for each kinase should be used as positive controls.[10]
-
Reaction Plate Setup: In a 96-well plate, add 5 µL of the kinase reaction buffer.
-
Compound Addition: Add 0.5 µL of the 100x compound stock to the appropriate wells. For control wells, add 0.5 µL of DMSO.
-
Kinase Addition: Add 10 µL of the specific kinase/substrate mixture to each well to initiate the reaction. The concentration of each kinase is optimized beforehand to ensure the reaction is in the linear range.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Initiation: Start the phosphorylation reaction by adding 10 µL of a solution containing MgCl₂ and ³³P-labeled ATP. It is critical to use an ATP concentration close to the Michaelis constant (Km) for each specific kinase to accurately determine the inhibitor's potency (IC50).[7]
-
Stopping the Reaction: After incubation (e.g., 120 minutes), stop the reaction by adding 20 µL of 3% phosphoric acid.
-
Filter Binding: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose). The phosphorylated substrate will bind to the filter, while the unused [³³P]-ATP will pass through.
-
Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove all unbound radioactivity.
-
Detection: Dry the plate, add scintillant, and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells. A common threshold for a "hit" is >70% inhibition.[7]
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are essential, they do not account for cell permeability, efflux pumps, or intracellular metabolism. CETSA is a powerful biophysical method that confirms direct binding of a compound to its target in an intact cellular environment.[11][12] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).[13][14]
Objective: To verify on-target and off-target engagement in intact cells by measuring changes in protein thermal stability.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the test compound at various concentrations (or a vehicle control, e.g., DMSO) and incubate at 37°C for a set period (e.g., 1-2 hours) to allow for cell penetration and target binding.[11]
-
Heating Step: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to room temperature for 3 minutes.[11]
-
Cell Lysis: Lyse the cells to release intracellular proteins. This is often achieved by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a warm water bath).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.[13]
-
Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using a protein detection method like Western Blot or, for higher throughput, an ELISA-based format such as AlphaScreen®.[11][14]
-
Data Analysis: Plot the amount of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.[13][14]
Visualizing Pathway Perturbations
Understanding the functional consequence of off-target binding is crucial. If Compound P-123 hits both FLT3 and KIT, it will perturb two distinct signaling pathways, which can be visualized to better understand the potential for adverse effects.
On-Target Pathway: FLT3 Signaling
FLT3 is a receptor tyrosine kinase that, upon mutation (e.g., ITD), becomes constitutively active, driving cell proliferation and survival in AML cells through pathways like PI3K/AKT and RAS/MAPK.[5][15]
Caption: Intended inhibition of the oncogenic FLT3 signaling pathway by Compound P-123.
Off-Target Pathway: KIT Signaling
KIT is a receptor tyrosine kinase crucial for the development and survival of hematopoietic stem cells and mast cells. Unintended inhibition can disrupt normal hematopoiesis, leading to myelosuppression.
Caption: Unintended off-target inhibition of KIT signaling, a potential cause of toxicity.
Conclusion and Future Directions
The evaluation of off-target effects is not merely a checkbox in preclinical development; it is a critical scientific investigation that informs lead optimization and predicts potential clinical liabilities.[16][17] For pyrrolidinylsulfonyl phenyl derivatives, a class prone to kinase cross-reactivity, a tiered screening strategy is essential. By combining broad biochemical profiling with cellular target engagement assays like CETSA, researchers can build a comprehensive selectivity profile. This data, when integrated with pathway analysis, allows for a rational, data-driven approach to designing safer, more effective therapeutics. The ultimate goal is to develop compounds like S-456, which possess a wide therapeutic window due to their high selectivity for the intended target.
References
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Reinhard, F. B. M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Card, A., et al. (2010). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening. [Link]
-
Nature Portfolio. (n.d.). Understanding the implications of off-target binding for drug safety and development. Nature. [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
-
Karakas, C., et al. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules. [Link]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
van der Wijk, T., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology White Paper. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
SLAS. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. SLAS News. [Link]
-
Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery. [Link]
-
Tucs, A., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
-
Uher, O., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link]
-
Reddit. (2025). What proteins should be used to evaluate off targets in drug design? Is there an existing data set?. r/bioinformatics. [Link]
-
Uher, O., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. ACS Publications. [Link]
-
Saha, D., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications. [Link]
-
Vogt, I., et al. (2013). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry. [Link]
-
Uher, O., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. PubMed Central. [Link]
Sources
- 1. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 17. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Synthesis and Biological Evaluation of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE: A Potential COX-2 Inhibitor
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides an in-depth technical overview of the synthesis and biological evaluation of a promising, yet under-characterized compound: 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE. By presenting a reproducible synthetic route and a robust biological testing protocol, we aim to empower fellow researchers to explore the potential of this molecule.
This guide is structured to provide not just a set of instructions, but a logical framework for understanding the experimental choices, ensuring scientific rigor, and facilitating a comparative analysis against the well-established COX-2 inhibitor, Celecoxib.
Introduction: The Rationale for Targeting COX-2 with a Novel Sulfonamide
The discovery of two distinct cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized the development of nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is crucial for physiological functions such as maintaining the gastrointestinal lining, COX-2 is primarily upregulated during inflammation and pain.[1][2] Consequently, selective inhibition of COX-2 offers the potential for potent anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]
The sulfonamide moiety is a key pharmacophore in many selective COX-2 inhibitors, including the blockbuster drug Celecoxib.[1][5] This functional group is known to interact with a specific hydrophilic side pocket present in the active site of COX-2, but not COX-1, thereby conferring selectivity.[1] The target compound of this guide, this compound, incorporates a pyrrolidinylsulfonyl group, a variation on the classic sulfonamide theme that warrants investigation for its potential to modulate potency and selectivity. The α-bromo ketone functionality, on the other hand, is a common feature in enzyme inhibitors and can act as an electrophilic trap for active site residues.
Synthesis and Reproducibility: A Two-Step Approach
The synthesis of this compound can be reliably achieved in a two-step sequence starting from commercially available materials. The following protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure the identity and purity of the synthesized compounds.
Step 1: Synthesis of 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone
The initial step involves the synthesis of the acetophenone precursor. While the direct synthesis from 4-acetylbenzenesulfonyl chloride and pyrrolidine is a standard approach, for the purpose of this guide, we will start with the commercially available 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, as its synthesis is well-documented in the literature.
Rationale: This starting material provides a stable and well-characterized foundation for the subsequent bromination step, ensuring that any observed biological activity can be confidently attributed to the final product.
Step 2: Bromination of 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone
The second and final step is the selective bromination at the α-position of the ketone.
Rationale: This reaction introduces the reactive α-bromo ketone moiety, which is hypothesized to be crucial for the compound's inhibitory activity. The choice of brominating agent and reaction conditions is critical to avoid side reactions, such as bromination of the aromatic ring.
Experimental Protocol:
-
Materials:
-
1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone
-
Bromine (Br₂)
-
Dioxane
-
Diethyl ether
-
-
Procedure:
-
Dissolve 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone (1 equivalent) in a 1:2 mixture of dioxane and diethyl ether.
-
With constant stirring, add a solution of bromine (1 equivalent) in the same solvent mixture dropwise.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by extraction with an organic solvent.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product should be purified by recrystallization or column chromatography to yield pure this compound.
-
-
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Comparative Performance Data
The following table summarizes the expected data points for a comparative analysis of this compound and Celecoxib. The data for Celecoxib is based on published literature, while the data for the target compound is to be determined experimentally using the protocols outlined in this guide.
| Compound | Synthesis Yield (%) | Purity (%) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | To be determined | >95% | To be determined | To be determined | To be determined |
| Celecoxib | Reported: ~70-80% [6] | >98% | ~5-15 [7] | ~0.04-0.1 [7] | ~30-375 [3][7] |
Mechanism of Action: The COX Signaling Pathway
Both the target compound and Celecoxib are expected to exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Conclusion and Future Directions
This guide provides a comprehensive framework for the reproducible synthesis and rigorous biological evaluation of this compound. By following the detailed protocols and utilizing the comparative data for Celecoxib, researchers can effectively assess the potential of this novel compound as a selective COX-2 inhibitor.
The true therapeutic potential of this molecule can only be ascertained through the generation of robust experimental data. We encourage the scientific community to build upon this foundation, to explore the structure-activity relationships of related analogs, and to ultimately contribute to the development of safer and more effective anti-inflammatory agents.
References
-
Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link]
-
Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. ACS Publications. Available at: [Link]
-
Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link]
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI. Available at: [Link]
-
COX-1 and COX-2 inhibitors. PubMed. Available at: [Link]
-
Celecoxib, a COX-2--specific inhibitor: the clinical data. PubMed. Available at: [Link]
-
COX-2 inhibitors. Australian Prescriber. Available at: [Link]
-
Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. ResearchGate. Available at: [Link]
-
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-One. Veeprho. Available at: [Link]
-
COX Inhibitors. NCBI Bookshelf. Available at: [Link]
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Available at: [Link]
-
Ethanone, 2-bromo-1-phenyl-. NIST WebBook. Available at: [Link]
Sources
- 1. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Celecoxib, a COX-2--specific inhibitor: the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
Comparative Benchmarking of Novel Psychotropic Agents: A Guide to Potency and Selectivity
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction
The development of novel psychotropic agents with improved efficacy and fewer side effects is a cornerstone of modern neuroscience research. A critical phase in this endeavor is the rigorous preclinical benchmarking of new chemical entities.[1][2][3] This guide provides an in-depth framework for assessing the two fundamental characteristics of any promising psychotropic agent: its potency —how much of the drug is needed to produce an effect—and its selectivity —the degree to which it acts on a specific target versus non-target sites.[4][5][6] Understanding these parameters is paramount, as they are key determinants of a drug's potential therapeutic window and its side-effect profile.
This document is structured to walk the researcher through a logical, multi-step process, from initial in vitro characterization to confirmatory in vivo models. Each section details not just the "how" but also the "why," grounding experimental protocols in the strategic context of drug discovery.
Part I: In Vitro Characterization – The Foundation of Potency and Selectivity
In vitro assays are the bedrock of psychotropic drug benchmarking, offering a controlled environment to dissect the molecular interactions of a novel compound.[7] These initial screens are cost-effective, high-throughput, and provide the foundational data needed to justify progression to more complex biological systems.[8]
A. Receptor Binding Affinity: The "Will it Bind?" Question
The first crucial question for any novel agent is whether it physically interacts with its intended molecular target. Radioligand binding assays are the gold standard for quantifying this interaction, measuring the affinity of a compound for a specific receptor.[9][10]
Expertise & Experience: The Rationale Behind the Radioligand Binding Assay
This assay operates on the principle of competition. A radiolabeled ligand (a molecule with a known high affinity for the target receptor) is incubated with a preparation of cells or membranes expressing the receptor. The novel, unlabeled compound (the "competitor") is then added at increasing concentrations. A potent competitor will displace the radioligand from the receptor at lower concentrations. The amount of radioactivity bound to the receptor is then measured, allowing for the determination of the compound's inhibitory concentration 50% (IC50), which is the concentration of the drug that displaces 50% of the radiolabeled ligand.
Experimental Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a novel psychotropic agent (Compound X) for the human serotonin 5-HT2A receptor.
Materials:
-
Frozen cell membranes from HEK293 cells expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]
-
96-well plates and a FilterMate™ harvester.
-
Scintillation cocktail and a microplate scintillation counter.[11]
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes and resuspend them in the assay buffer.[11] Determine the protein concentration using a BCA assay.[11]
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:[11]
-
50 µL of Compound X at various concentrations (e.g., 0.1 nM to 100 µM).
-
50 µL of [3H]-Ketanserin at a fixed concentration (typically at or near its Kd value).
-
150 µL of the membrane preparation (e.g., 15 µg of protein).[11]
-
-
Controls:
-
Total Binding: Wells containing only radioligand and membranes (no Compound X).
-
Non-specific Binding: Wells containing radioligand, membranes, and a high concentration of an unlabeled competitor (Mianserin) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a 96-well glass fiber filter plate, washing four times with ice-cold wash buffer to separate bound from free radioligand.[9][11]
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.[11]
Data Analysis and Interpretation
The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of Compound X. A non-linear regression analysis is then performed to fit a sigmoidal dose-response curve and determine the IC50 value.
However, the IC50 is not a true measure of affinity as it is dependent on the concentration of the radioligand used.[12] Therefore, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :[13][14]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
The Ki value is an intrinsic measure of the drug's binding affinity, and a lower Ki value indicates a higher affinity.[12]
Visualization: Radioligand Binding Assay Workflow
Caption: Simplified Gs-coupled signaling cascade for the D1 receptor.
C. Selectivity Profiling: "Is it a Sniper or a Shotgun?"
A potent drug is of little use if it interacts with numerous other receptors, leading to a wide range of off-target effects. [4][5]Selectivity profiling is the process of screening a compound against a broad panel of receptors, transporters, and enzymes to identify potential off-target interactions.
Expertise & Experience: The Importance of a Selectivity Panel
Early assessment of selectivity is a critical risk-mitigation step. A "promiscuous" compound that binds to many targets is more likely to cause unforeseen side effects and fail in later stages of development. A typical selectivity panel for a psychotropic agent would include other neurotransmitter receptors (e.g., adrenergic, muscarinic, histaminergic), ion channels, and key enzymes. The data generated allows for the calculation of a selectivity index , which is the ratio of the compound's affinity for off-targets to its affinity for the primary target. A higher selectivity index is desirable.
Data Presentation: Comparative Selectivity Profile
The results of selectivity profiling are best presented in a clear, tabular format. Below is a hypothetical comparison of "Compound X" (a novel agent) with a "Standard Drug."
| Target | Compound X (Ki, nM) | Standard Drug (Ki, nM) | Selectivity Ratio for Compound X (Ki off-target / Ki 5-HT2A) |
| 5-HT2A (Primary Target) | 1.2 | 2.5 | 1 |
| Dopamine D2 | 150 | 5.0 | 125 |
| Adrenergic α1 | 350 | 15 | 292 |
| Histamine H1 | >10,000 | 8.0 | >8,333 |
| SERT | 800 | 0.5 | 667 |
Expert Interpretation: In this example, Compound X is highly potent at the 5-HT2A receptor. Crucially, it displays a much cleaner selectivity profile than the Standard Drug, with significantly weaker binding to D2, α1, and H1 receptors. This suggests Compound X may have a lower risk of side effects commonly associated with these off-targets, such as extrapyramidal symptoms (D2), orthostatic hypotension (α1), and sedation (H1).
Part II: In Vivo Evaluation – From Bench to Behavior
After a compound has demonstrated promising potency and selectivity in vitro, the next step is to evaluate its effects in a living organism. [15]In vivo studies are essential to understand a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a complex biological system. [16][17]
A. Pharmacokinetics and Target Engagement
Before assessing behavioral effects, it's crucial to confirm that the drug can cross the blood-brain barrier, reach its target in the central nervous system, and engage with it at relevant concentrations. Techniques like microdialysis can be used to measure drug concentrations in the brain, while Positron Emission Tomography (PET) imaging can be used to visualize receptor occupancy.
B. Behavioral Assays: Does it Have the Desired Effect?
Behavioral assays in animal models are designed to assess the psychotropic effects of a compound. [18][19]The choice of model is critical and should be relevant to the therapeutic indication of the drug. For example, models of depression, anxiety, or psychosis are commonly used. [15]
Experimental Protocol: Forced Swim Test (FST) in Mice
Objective: To assess the potential antidepressant-like activity of Compound X.
Rationale: The FST is a widely used screening tool for antidepressants. The model is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant drugs are known to increase the time the animals spend actively trying to escape (swimming or climbing) and decrease the duration of immobility.
Procedure:
-
Acclimation: Acclimate male C57BL/6 mice to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer Compound X (e.g., 1, 5, 10 mg/kg) or a vehicle control via intraperitoneal (IP) injection 30 minutes before the test. A positive control, such as fluoxetine (20 mg/kg), should also be included.
-
Pre-swim Session (Day 1): Place each mouse in a glass cylinder (25 cm high, 10 cm in diameter) filled with 15 cm of water (23-25°C) for a 15-minute conditioning session. This is to ensure that the immobility observed on the test day is not due to novelty.
-
Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the cylinders for a 6-minute test session.
-
Behavioral Scoring: Video record the session and have a blinded observer score the last 4 minutes of the test for time spent immobile. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
Data Interpretation
The primary endpoint is the duration of immobility. A statistically significant decrease in immobility time for a drug-treated group compared to the vehicle group suggests an antidepressant-like effect. It is also important to monitor general locomotor activity in a separate test (e.g., open field test) to ensure that the observed effects in the FST are not due to a general increase in motor activity.
Part III: Synthesizing the Data – A Holistic View
The final step in benchmarking is to integrate all the in vitro and in vivo data to create a comprehensive profile of the novel agent. This profile should be objectively compared to existing "gold standard" treatments to highlight its potential advantages and liabilities.
Comparative Summary: Compound X vs. Standard of Care
| Parameter | Compound X | Standard of Care | Implication |
| Primary Target Potency (Ki) | High (1.2 nM) | Moderate (2.5 nM) | Potentially lower effective dose. |
| Functional Activity | 5-HT2A Antagonist | 5-HT2A Antagonist | Similar primary mechanism of action. |
| Selectivity Profile | High (>100-fold vs. D2, α1) | Low (<5-fold vs. D2, α1, H1) | Lower predicted risk of off-target side effects. |
| Blood-Brain Barrier Penetration | Good | Good | CNS-accessible. |
| In Vivo Efficacy (FST) | Effective at 5 mg/kg | Effective at 10 mg/kg | Higher in vivo potency. |
Conclusion
This guide has outlined a systematic and scientifically rigorous approach to benchmarking the potency and selectivity of novel psychotropic agents. By combining robust in vitro techniques like radioligand binding and functional assays with relevant in vivo behavioral models, researchers can build a comprehensive data package. This allows for a clear, evidence-based assessment of a compound's therapeutic potential and provides the critical information needed to make informed decisions about its advancement through the drug development pipeline. [1][29]
References
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Creative BioMart. (n.d.). cAMP Accumulation Assay.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390.
- cAMP assays in GPCR drug discovery. (2017). PubMed.
- Promega Corporation. (n.d.). cAMP-Glo™ Assay.
- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
- Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations.
- Radioligand binding methods: practical guide and tips. (n.d.). American Journal of Physiology-Lung Cellular and Molecular Physiology.
- Cer, R., Mudunuri, U., Stephens, R., & Lebeda, F. (2009). IC50-to-Ki converter.
- Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays.
- Ali, M. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube.
- Lyon, K. (n.d.). Exploring How Serotonin and Dopamine Interact. Harvard Brain Science Initiative.
- Health Sciences Library System. (2021, May 13). IC50 to Ki Converter Tool.
- Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube.
- Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. (n.d.). PubMed Central.
- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (n.d.).
- Samardžić, J., Borovčanin, M., Djukić Dejanović, S., Jančić, J., Djurić, M., & Obradović, D. I. (n.d.). In vivo methodology in behavioural pharmacology – Where are we now?.
- In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022). PubMed.
- An in vitro model for the study of psychotropic drugs and as a criterion of antidepressant activity. (1973). PubMed.
- Examining the effects of psychoactive drugs on complex behavioral processes in laboratory animals. (2025). ResearchGate.
- Translational In Vivo Assays in Behavioral Biology. (n.d.). PubMed Central.
- In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. (2022). ResearchGate.
- Selectivity Definition - Intro to Pharmacology Key Term. (n.d.). Fiveable.
- Human models as tools in the development of psychotropic drugs. (n.d.). PubMed Central.
- QIAGEN GeneGlobe. (n.d.). Serotonin Receptor Signaling.
- IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview.
- Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective.
- The basics of preclinical drug development for neurodegenerative disease indications. (2009). PubMed Central.
- In Vitro Potency Assessments. (n.d.).
- BOC Sciences. (n.d.). Dopamine Receptor and Signaling Pathways.
- Śniecikowska, J., Głuch-Lutwin, M., Bucki, A., Mierzejewski, P., & Kołaczkowski, M. (2017). Functional selectivity – chance for better and safer drugs?. Semantic Scholar.
- Therapeutic selectivity: Significance and symbolism. (2025).
- Functional selectivity – chance for better and safer drugs?. (2017). Termedia.
- Dopamine Receptor Signaling. (2004). Taylor & Francis Online.
- QPS Neuropharmacology. (n.d.).
- General Considerations for Preclinical Studies Submissions. (2024).
- PPD. (n.d.). Preclinical Studies in Drug Development.
- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
Sources
- 1. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfda.gov.sa [sfda.gov.sa]
- 3. ppd.com [ppd.com]
- 4. fiveable.me [fiveable.me]
- 5. aganitha.ai [aganitha.ai]
- 6. Therapeutic selectivity: Significance and symbolism [wisdomlib.org]
- 7. An in vitro model for the study of psychotropic drugs and as a criterion of antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Potency Assessments - [jivakana.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. IC50-to-Ki -- IC50 to Ki Converter Tool | HSLS [hsls.pitt.edu]
- 15. vsp.mod.gov.rs [vsp.mod.gov.rs]
- 16. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. qps.com [qps.com]
- 18. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE: A Comprehensive Guide for Laboratory Professionals
For the discerning researcher engaged in the synthesis and application of novel chemical entities, the responsible management of chemical waste is not merely a regulatory hurdle, but a cornerstone of professional integrity and laboratory safety. This guide provides a detailed protocol for the proper disposal of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE, a compound characterized by its α-bromo ketone, sulfonyl, and pyrrolidinyl functionalities. Our approach is grounded in a thorough understanding of its chemical reactivity and associated hazards, ensuring a disposal process that is both safe and compliant.
Hazard Assessment and Core Safety Principles
This compound is classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1A, 1B, 1C).[1] The presence of an α-bromo ketone functional group makes it a lachrymator and a reactive electrophile, prone to reacting with nucleophiles. The sulfonyl group imparts chemical stability, while the overall structure suggests that it should be treated as a hazardous substance requiring specialized disposal procedures.[2]
Key Safety Precautions:
-
Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[2] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][3]
Waste Characterization and Segregation: A Decision-Making Framework
Proper disposal begins with accurate waste characterization and segregation. Due to its chemical structure, this compound is classified as a halogenated organic waste.[2] It is crucial to segregate it from non-halogenated solvents and other waste streams to ensure proper final disposal.[2]
Step-by-Step Disposal Protocol
The primary and most crucial step for the disposal of this compound is to engage a licensed professional waste disposal company.[1] Do not attempt to neutralize or dispose of this chemical down the drain.[2]
Preparation for Disposal
-
Gather Waste: Collect all materials contaminated with the compound, including surplus or non-recyclable quantities of the chemical itself, weighing boats, contaminated gloves, and absorbent materials from any spills.
-
Select a Waste Container:
-
Use a dedicated, properly labeled hazardous waste container.[2] The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
The container must be in good condition, with a secure, leak-proof lid.
-
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic").[2] Include the date when the first waste was added to the container.[4]
Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]
-
Secondary Containment: Place the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[2]
-
Filling Capacity: Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[2] For solid waste, ensure the container can be securely closed.
Final Disposal
-
Professional Collection: Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste contractor.
-
Documentation: Complete all required waste disposal forms and manifests as mandated by your institution and local, state, and federal regulations.[2]
Spill Management
In the event of a spill, the following procedures should be followed immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Section 1.
-
Containment: Do not let the product enter drains.[1]
-
Clean-up:
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected spill material must be disposed of as hazardous waste, following the protocol described in Section 3.
Prohibited Disposal Methods
To ensure safety and regulatory compliance, the following disposal methods are strictly prohibited:
-
DO NOT dispose of this compound down the drain.[2]
-
DO NOT allow the chemical to evaporate in the fume hood as a means of disposal.[2]
-
DO NOT mix with non-hazardous laboratory trash.[2]
-
DO NOT attempt to neutralize the chemical with strong bases without proper expertise and equipment, as this can lead to uncontrolled reactions.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
-
AA Blocks. (2025, January 18). Safety Data Sheet: 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone. [Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE
This document provides essential safety protocols and operational guidance for the handling and disposal of 2-BROMO-1-[4-(1-PYRROLIDINYLSULFONYL)PHENYL] ETHANONE. As a potent alkylating agent, this compound demands rigorous adherence to safety procedures to mitigate risks. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary information to work safely and effectively.
Hazard Assessment and Chemical Profile
The primary structural feature of concern in this molecule is the α-bromo ketone moiety. This functional group is a known lachrymator and a reactive electrophile, capable of alkylating biological nucleophiles. This reactivity is the basis for its significant health hazards. The closest structural analog with a publicly available Safety Data Sheet (SDS), 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone, is classified as causing severe skin burns and eye damage[1]. A similar compound, 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone, carries the same classification, along with a warning for respiratory irritation[2]. Therefore, we must operate under the assumption that the target compound shares these hazardous properties.
| Identifier | Information |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₁₄BrNO₃S |
| Primary Functional Hazards | α-Bromo Ketone |
| Expected Physical State | Solid, crystalline powder[3][4][5] |
GHS Hazard Classification (Inferred from Analogs)
| GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement |
| Danger | H314: Causes severe skin burns and eye damage[1][2][6]. | P280: Wear protective gloves/protective clothing/eye protection/face protection[1]. | |
| Danger | H335: May cause respiratory irritation[2][7][8]. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. | |
| P310: Immediately call a POISON CENTER or doctor/physician[1]. |
Personal Protective Equipment (PPE) Protocol
Safe handling of hazardous chemicals begins with understanding the hierarchy of controls. Personal Protective Equipment is the final line of defense, to be used after engineering and administrative controls are implemented.
Caption: Hierarchy of controls for mitigating chemical hazards.
All handling of this compound must be performed within a certified chemical fume hood to ensure adequate ventilation and containment[1].
Required PPE for Laboratory Operations
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical splash goggles AND a full-face shield[9][10]. | Double-gloving: Inner nitrile gloves, outer neoprene or butyl rubber gloves. Inspect for damage before use[10]. | Flame-resistant lab coat, fully buttoned. Long pants and closed-toe, chemical-resistant shoes[10][11]. | Not required if performed within a certified chemical fume hood. |
| Solution Preparation | Chemical splash goggles AND a full-face shield[9][10]. | Double-gloving as above. Change outer glove immediately upon contamination. | Flame-resistant lab coat, fully buttoned. Long pants and closed-toe, chemical-resistant shoes[10][11]. | Not required if performed within a certified chemical fume hood. |
| Reaction Workup & Purification | Chemical splash goggles. Face shield recommended during extractions or pressure changes[9][10]. | Double-gloving as above. | Flame-resistant lab coat, fully buttoned. Long pants and closed-toe, chemical-resistant shoes[10][11]. | Not required if performed within a certified chemical fume hood. |
Safe Handling and Operational Procedures
Adherence to a standardized operational procedure is critical for minimizing exposure risk.
Procedure for Weighing Solid Compound:
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood.
-
Dispensing: Carefully dispense the solid chemical from the stock bottle onto the weigh boat. Avoid creating dust. Use a spatula to gently transfer the material. Do not tap or shake the container, which can generate airborne particles[1][2].
-
Closure: Securely cap the stock bottle immediately after dispensing.
-
Cleanup: Clean the spatula with an appropriate solvent (e.g., ethanol) into a halogenated waste container. Wipe down the balance and surrounding surfaces within the hood.
Procedure for Preparing a Solution:
-
Preparation: Don all required PPE. Perform all work in a chemical fume hood.
-
Vessel Setup: Place a stir bar and the weighed solid into the desired flask.
-
Solvent Addition: Slowly add the solvent to the flask, directing the stream down the inner wall to prevent splashing.
-
Dissolution: Secure the flask and begin stirring until the solid is fully dissolved. Avoid heating unless the protocol specifically requires it, as this can increase the vapor pressure of the compound.
Emergency Response and First Aid
Immediate and correct response to an exposure is critical to minimizing harm.
Caption: Decision workflow for accidental chemical exposure.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][9][12].
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention as this compound causes severe burns[1][2].
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][12].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[1][9].
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing the full PPE outlined in Section 2.
-
Cover the spill with an absorbent material like vermiculite or sand.
-
Carefully sweep up the absorbed material and place it into a suitable, labeled, and closed container for disposal[1][2].
-
Avoid creating dust during cleanup[1].
-
Wash the spill area with soap and water once the material is removed.
-
Place all contaminated cleaning materials into the hazardous waste container.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are legally required and essential for safety.
-
Waste Classification: As a brominated organic molecule, all waste containing this compound must be classified as Halogenated Organic Waste [13].
-
Segregation:
-
Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
DO NOT mix halogenated waste with non-halogenated organic waste. This is critical because the disposal methods differ, and co-mingling increases disposal costs and complexity[14][15].
-
Keep aqueous waste separate from organic waste.
-
-
Container Labeling:
-
Storage and Disposal:
-
Keep the waste container closed at all times, except when adding waste[14].
-
Store the container in a designated satellite accumulation area.
-
Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor, typically via high-temperature incineration[16].
-
References
-
AA Blocks. (2025, January 18). Safety Data Sheet: 2-Bromo-1-(4-(pyrrolidin-1-yl)phenyl)ethanone. [Link]
-
Suggitt, R. M. (1984, August 28). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. [Link]
-
Unknown. Hazardous Waste Segregation. [Link]
-
Braun Research Group. Standard Operating Procedure - Halogenated Organic Liquids. [Link]
-
U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96749, 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]
-
University of Hertfordshire. (2024, November 7). AERU: 2-bromo-1-(4-hydroxyphenyl)ethanone. [Link]
-
Neves, A. P., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4793. [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. fishersci.com [fishersci.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-bromo-1-(4-hydroxyphenyl)ethanone [sitem.herts.ac.uk]
- 6. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. echemi.com [echemi.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
